4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-hydrazinyl-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3S/c1-13(2)17(14,15)6-4-3-5(10-9)7-8(6)12-16-11-7/h3-4,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDDJYGQJSTHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157059 | |
| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131467-86-2 | |
| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131467862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H) for Advanced Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan, commonly referred to as DBD-H. This fluorogenic derivatization reagent is a powerful tool for the sensitive detection of aldehydes and ketones in a variety of matrices. This document will delve into the underlying chemical principles of its reactivity, provide detailed experimental protocols for its synthesis and application, and offer expert insights into optimizing its use for high-performance liquid chromatography (HPLC) with fluorescence detection.
Introduction: The Significance of DBD-H in Carbonyl Analysis
The sensitive and selective quantification of aldehydes and ketones is of paramount importance across numerous scientific disciplines, including environmental analysis, food science, and clinical diagnostics. These carbonyl compounds are often present at trace levels, necessitating highly sensitive analytical methodologies. This compound (DBD-H) has emerged as a key reagent in this domain due to its advantageous chemical properties.
DBD-H itself is not fluorescent; however, it reacts with aldehydes and ketones to form highly fluorescent hydrazone derivatives. This "off-on" fluorescence switching mechanism provides a low background signal and, consequently, high detection sensitivity. The resulting derivatives exhibit excitation and emission maxima at longer wavelengths, minimizing interference from endogenous fluorescent molecules in complex samples. This guide will explore the unique attributes of DBD-H that make it a superior choice for many carbonyl quantification applications.
Physicochemical Properties of DBD-H
A thorough understanding of the physicochemical properties of DBD-H is essential for its effective handling, storage, and application.
| Property | Value | Source |
| CAS Number | 131467-86-2 | [1] |
| Molecular Formula | C₈H₁₁N₅O₃S | [1] |
| Molecular Weight | 257.27 g/mol | [1] |
| Appearance | Pale yellow to amber to green powder | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | Store at < -10 °C, under inert gas | [2] |
Synthesis of this compound (DBD-H)
The synthesis of DBD-H is a multi-step process that requires careful execution. The following is a representative synthetic pathway based on established methodologies for analogous benzofurazan derivatives.
Caption: Synthetic pathway for DBD-H.
Step 1: Synthesis of 4-(N,N-dimethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole (DBD-Cl)
The synthesis of the chloro-precursor is a critical first step. While the direct synthesis of DBD-Cl is not explicitly detailed in the readily available literature, analogous syntheses of similar benzofurazan derivatives provide a likely pathway. This typically involves the diazotization of an amino-benzofurazan precursor followed by a Sandmeyer-type reaction.
Step 2: Synthesis of this compound (DBD-H) from DBD-Cl
The final step involves the nucleophilic substitution of the chlorine atom with hydrazine.
Experimental Protocol:
-
Dissolve 4-(N,N-dimethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole (DBD-Cl) in a suitable organic solvent such as ethanol or acetonitrile.
-
Add an excess of hydrazine hydrate to the solution.
-
The reaction mixture is typically stirred at room temperature for a specified period. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure DBD-H.
Reactivity and Mechanism of Derivatization
The utility of DBD-H as a derivatization reagent lies in its specific and efficient reaction with the carbonyl functional group of aldehydes and ketones to form a stable, fluorescent hydrazone.
The Chemistry of Hydrazone Formation
The reaction is an acid-catalyzed nucleophilic addition-elimination. The acidic environment is crucial for activating the carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.
Caption: Experimental workflow for carbonyl derivatization with DBD-H.
HPLC-Fluorescence Detection
The stable, fluorescent hydrazone derivatives are then separated and quantified by reversed-phase HPLC.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution is typically used to separate a mixture of derivatives. For example, starting with a lower percentage of acetonitrile and gradually increasing it. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Fluorescence Detector | Excitation: ~450-470 nm, Emission: ~548-580 nm [3] |
Self-Validating System: The protocol's trustworthiness is enhanced by including a blank (reagents without analyte) to assess background fluorescence and a series of calibration standards to ensure accurate quantification. The stability of the derivatives allows for consistent and reproducible results.
Applications and Field-Proven Insights
DBD-H has been successfully employed for the determination of a wide range of aldehydes and ketones in various complex matrices.
-
Environmental Monitoring: Detection of formaldehyde and other volatile carbonyls in air and water samples.
-
Food and Beverage Analysis: Quantification of flavor and off-flavor carbonyl compounds.
-
Clinical Research: Analysis of biomarkers related to oxidative stress and metabolic disorders.
Expertise & Experience: When analyzing complex biological samples, a solid-phase extraction (SPE) step prior to derivatization can significantly reduce matrix effects and improve the signal-to-noise ratio. The choice of SPE sorbent should be optimized based on the specific analytes and sample matrix.
Conclusion
This compound (DBD-H) is a highly effective and reliable fluorogenic reagent for the sensitive analysis of aldehydes and ketones. Its favorable chemical properties, including the formation of stable and highly fluorescent derivatives, make it an invaluable tool for researchers in diverse scientific fields. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently implement and optimize DBD-H-based methodologies for their specific analytical challenges.
References
-
Agilent Technologies. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Retrieved from [Link]
-
Schneider, S. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies, Inc. Retrieved from [Link]
- Uzu, S., Kanda, S., Imai, K., Nakashima, K., & Akiyama, S. (1990). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones. The Analyst, 115(11), 1477–1482.
-
Uzu, S., Kanda, S., Imai, K., Nakashima, K., & Akiyama, S. (1990). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl). RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan, a key reagent in biomedical research and analytical chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide details a strategic multi-step synthesis, commencing from commercially available starting materials and proceeding through key intermediates. Each synthetic step is elucidated with underlying chemical principles, field-proven insights, and detailed experimental protocols. The narrative emphasizes not just the procedural steps but the causal relationships behind experimental choices, ensuring a thorough understanding of the synthesis. All claims are supported by authoritative references, and quantitative data is presented for clarity.
Introduction: The Significance of this compound
This compound, also known as 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H), is a highly valuable fluorogenic derivatizing agent.[1][2] Its utility stems from its hydrazino functional group, which selectively reacts with aldehydes and ketones to form stable, highly fluorescent hydrazones. This property makes it an indispensable tool in the sensitive detection and quantification of carbonyl-containing compounds in complex biological and environmental samples through techniques like High-Performance Liquid Chromatography (HPLC).[1] The benzofurazan (or 2,1,3-benzoxadiazole) core, substituted with an electron-withdrawing N,N-dimethylsulfamoyl group, contributes to the desirable photophysical properties of its derivatives. This guide will illuminate the synthetic route to this important molecule, providing the necessary detail for its successful laboratory preparation.
The Strategic Synthesis Pathway: A Multi-Step Approach
The synthesis of this compound is most effectively achieved through a multi-step pathway. This strategy allows for the controlled introduction of the required functional groups onto the benzofurazan core. The overall synthesis can be logically divided into two primary stages:
-
Stage 1: Synthesis of the Key Intermediate: Preparation of 4-Chloro-7-(N,N-dimethylsulfamoyl)benzofurazan.
-
Stage 2: Formation of the Hydrazino Moiety: Nucleophilic aromatic substitution of the chloro-intermediate with hydrazine.
This approach ensures high yields and purity of the final product.
Stage 1: Synthesis of the Key Intermediate - 4-Chloro-7-(N,N-dimethylsulfamoyl)benzofurazan
The synthesis commences with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a widely available starting material.[4] The nitro group is first reduced to an amine, which is then diazotized and subsequently sulfonylated to introduce the N,N-dimethylsulfamoyl group.
The initial step involves the selective reduction of the nitro group of 4-chloro-7-nitrobenzofurazan. A variety of reducing agents can be employed for this transformation, with sodium dithionite being a common and effective choice due to its mildness and efficiency.
Causality of Experimental Choices:
-
Sodium Dithionite: Chosen for its selectivity in reducing nitro groups in the presence of other functional groups, such as the chloro-substituent and the benzofurazan ring system. It is also a cost-effective and environmentally benign reagent.[5]
-
Solvent System: A mixture of an organic solvent like methanol or ethanol with water is typically used to ensure the solubility of both the organic substrate and the inorganic reducing agent.
The resulting 4-amino-7-chlorobenzofurazan is then converted to a diazonium salt. This is a standard and well-established reaction in organic synthesis.
Causality of Experimental Choices:
-
Sodium Nitrite and Hydrochloric Acid: This combination generates nitrous acid in situ, which is the active diazotizing agent. The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.
The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst, followed by reaction with dimethylamine to yield 4-chloro-7-(N,N-dimethylsulfamoyl)benzofurazan.
Causality of Experimental Choices:
-
Sulfur Dioxide and Copper(I) Chloride: This combination is used to introduce the sulfonyl chloride group onto the aromatic ring, replacing the diazonium group.
-
Dimethylamine: Reacts with the newly formed sulfonyl chloride to generate the desired N,N-dimethylsulfamoyl group.
Stage 2: Formation of the Hydrazino Moiety
The final stage of the synthesis involves the nucleophilic aromatic substitution of the chloro group in the intermediate with hydrazine.
The key intermediate, 4-chloro-7-(N,N-dimethylsulfamoyl)benzofurazan, is reacted with hydrazine hydrate to yield the final product, this compound.
Causality of Experimental Choices:
-
Hydrazine Hydrate: Serves as the nucleophile to displace the chloro-substituent. An excess of hydrazine hydrate is often used to drive the reaction to completion and to act as a base to neutralize the HCl generated during the reaction.
-
Solvent: A polar aprotic solvent such as ethanol or acetonitrile is suitable for this reaction, ensuring the solubility of the reactants. The reaction is typically carried out at room temperature or with gentle heating.[4]
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound, based on established chemical principles and the synthesis of analogous compounds.
Materials and Equipment
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Sodium dithionite
-
Methanol
-
Sodium nitrite
-
Hydrochloric acid
-
Sulfur dioxide
-
Copper(I) chloride
-
Dimethylamine
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Step-by-Step Synthesis
Stage 1: Synthesis of 4-Chloro-7-(N,N-dimethylsulfamoyl)benzofurazan (Intermediate)
-
Step 1.1: Reduction of 4-Chloro-7-nitrobenzofurazan:
-
In a round-bottom flask, dissolve 4-chloro-7-nitrobenzofurazan (1.0 g, 5.0 mmol) in a mixture of methanol (20 mL) and water (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium dithionite (2.61 g, 15.0 mmol) in portions over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 1:1).
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-amino-7-chlorobenzofurazan.
-
-
Step 1.2: Diazotization of 4-Amino-7-chlorobenzofurazan:
-
Dissolve the crude 4-amino-7-chlorobenzofurazan in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) at 0 °C.
-
Slowly add a solution of sodium nitrite (0.38 g, 5.5 mmol) in water (5 mL) dropwise, keeping the temperature between 0 and 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
-
-
Step 1.3: Sulfonylation of the Diazonium Salt:
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid.
-
Add copper(I) chloride (0.1 g, 1.0 mmol) to this solution.
-
Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution at 0-5 °C.
-
Stir the mixture for 1 hour.
-
Slowly add a solution of dimethylamine (40% in water) until the solution is basic.
-
Stir for an additional 2 hours at room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4-chloro-7-(N,N-dimethylsulfamoyl)benzofurazan.
-
Stage 2: Synthesis of this compound (Final Product)
-
Step 2.1: Reaction with Hydrazine Hydrate:
-
Dissolve 4-chloro-7-(N,N-dimethylsulfamoyl)benzofurazan (0.5 g, 1.8 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.45 mL, 9.0 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, a precipitate of the product may form.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Chloro-7-nitrobenzofurazan | C₆H₂ClN₃O₃ | 199.55 | Yellow solid |
| 4-Amino-7-chlorobenzofurazan | C₆H₄ClN₃O | 169.57 | Orange solid |
| 4-Chloro-7-(N,N-dimethylsulfamoyl)benzofurazan | C₈H₈ClN₃O₃S | 277.69 | Pale yellow solid |
| This compound | C₈H₁₁N₅O₃S | 257.27 | Yellow-orange solid |
Visualization of the Synthesis Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Fluorogenic reagent for thiols: 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
The "Light-Up" Mechanism: A Technical Guide to the Fluorescence of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H) for Carbonyl Detection
This technical guide provides an in-depth exploration of the fluorescence mechanism of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan, commonly known as DBD-H. Designed for researchers, scientists, and drug development professionals, this document elucidates the photophysical principles that make DBD-H a highly effective fluorogenic probe for the sensitive detection of aldehydes and ketones. We will delve into the causality behind its "turn-on" fluorescence, provide field-proven experimental protocols, and present the underlying data that validates its application.
Introduction: The Need for Sensitive Carbonyl Detection
Carbonyl compounds, specifically aldehydes and ketones, are ubiquitous in biological and environmental systems. They are critical intermediates in cellular metabolism, but also serve as biomarkers for oxidative stress and various disease states. Their inherent volatility and presence in complex matrices necessitate sensitive and selective detection methods. Fluorogenic probes, which transition from a non-fluorescent to a highly fluorescent state upon reacting with a target analyte, offer a powerful solution for this analytical challenge. DBD-H is one such probe, valued for its high sensitivity and specificity towards carbonyl compounds.[1][2]
The Core Mechanism: A Tale of Two States
The utility of DBD-H as a fluorogenic probe is rooted in a dramatic change in its photophysical properties upon reaction with a carbonyl compound. The unreacted DBD-H molecule is essentially non-fluorescent, while the resulting hydrazone product exhibits strong fluorescence. This "off-on" switching is governed by a sophisticated interplay of intramolecular electronic effects.
The "Off" State: Quenching in Unreacted DBD-H
The benzofurazan (also known as 2,1,3-benzoxadiazole) core of DBD-H is a potential fluorophore. However, in the unreacted state, its fluorescence is efficiently suppressed or "quenched". The primary mechanism responsible for this quenching is Photoinduced Electron Transfer (PeT) .[3][4][5][6]
The DBD-H molecule can be conceptualized as a fluorophore (the benzofurazan ring system) linked to a quenching moiety (the hydrazino group, -NH-NH₂). The terminal amine of the hydrazino group possesses a lone pair of electrons that can be easily donated. Upon photoexcitation of the benzofurazan fluorophore, an electron from this lone pair is transferred to the excited fluorophore, a process that is thermodynamically favorable. This non-radiative de-excitation pathway effectively outcompetes the radiative fluorescence pathway, meaning the absorbed energy is dissipated as heat rather than emitted as light.[6][7]
Figure 1: The Photoinduced Electron Transfer (PeT) quenching mechanism in unreacted DBD-H.
The "On" State: Fluorescence Activation via Hydrazone Formation
The key to "switching on" the fluorescence is the targeted chemical transformation of the quenching hydrazino group. DBD-H reacts with aldehydes and ketones in a classic condensation reaction to form a stable hydrazone.
This reaction is fundamental to the probe's function. The formation of the carbon-nitrogen double bond (C=N) in the hydrazone incorporates the lone pair of electrons from the terminal nitrogen into the new π-system. This structural change effectively eliminates the quenching PeT pathway. With the primary non-radiative decay route blocked, the excited benzofurazan core relaxes to the ground state via the emission of a photon, resulting in strong fluorescence.[8]
Figure 2: Inhibition of PeT and subsequent fluorescence emission upon hydrazone formation.
The overall reaction can be visualized as follows:
Figure 3: General reaction of DBD-H with a carbonyl compound.
Experimental Protocols and Data
The theoretical mechanism is validated by robust experimental procedures that leverage this fluorescence turn-on for quantitative analysis, typically using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Quantitative Photophysical Properties
The reaction of DBD-H with various carbonyls yields fluorescent hydrazones with characteristic excitation and emission spectra. The large Stokes shift (the difference between the excitation and emission maxima) is advantageous as it minimizes self-absorption and improves signal-to-noise.
| Analyte Class | Typical Excitation Max (λex) | Typical Emission Max (λem) | Reported Detection Limits (HPLC) |
| Aldehydes | ~450 nm | ~565 nm | 35.0 - 120 fmol |
| Ketones | ~470 nm | ~580 nm | 560 - 673 fmol |
| Data synthesized from multiple sources, specific values may vary based on the exact carbonyl compound and experimental conditions.[9] |
Self-Validating Protocol: Carbonyl Derivatization with DBD-H for HPLC Analysis
This protocol outlines a standard procedure for the pre-column derivatization of carbonyls in a sample for subsequent analysis by reversed-phase HPLC. The self-validating nature of this protocol comes from the specificity of the reaction; a fluorescent signal at the expected retention time and emission wavelength is a strong confirmation of the presence of the target carbonyl.
Materials:
-
DBD-H solution (e.g., 1 mM in Acetonitrile)
-
Trifluoroacetic Acid (TFA) solution (e.g., 1% in Acetonitrile)
-
Sample containing carbonyl compounds
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure)
-
HPLC system with a fluorescence detector
Step-by-Step Methodology:
-
Sample Preparation: Prepare the sample in a suitable solvent, typically acetonitrile. For aqueous samples, an extraction into an organic solvent may be necessary.
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the sample with 100 µL of the DBD-H solution.
-
Add 50 µL of the TFA solution to catalyze the reaction. The acidic environment promotes the condensation reaction.
-
Vortex the mixture briefly.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). The heat accelerates the reaction to ensure complete derivatization.
-
-
HPLC Analysis:
-
After incubation, cool the sample to room temperature.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
-
Separation: Use a C18 reversed-phase column. A typical mobile phase would be a gradient of acetonitrile and water.
-
Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the target DBD-hydrazones (e.g., λex = 450 nm, λem = 565 nm).
-
-
Quantification: Create a calibration curve using known concentrations of carbonyl standards that have undergone the same derivatization procedure. The peak area of the fluorescent signal from the sample is then used to determine the concentration of the unknown.
Sources
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath - PubMed [pubmed.ncbi.nlm.nih.gov]
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4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H)
Introduction
This compound, also known by its alternate name 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole and the common abbreviation DBD-H, is a specialized chemical reagent primarily utilized in analytical chemistry.[1][2] It functions as a highly sensitive fluorogenic derivatizing agent, designed to react with aldehydes and ketones to form stable, fluorescent hydrazones.[3] This property makes it invaluable for the quantification of carbonyl compounds in complex biological and environmental samples using high-performance liquid chromatography (HPLC) with fluorescence detection.[3]
The molecule's architecture consists of a benzofurazan (alternatively, benzoxadiazole) fluorophore, a reactive hydrazino (-NHNH₂) group, and a dimethylsulfamoyl [-S(O)₂N(CH₃)₂] substituent.[1][2] The sulfamoyl group is a critical addition intended to enhance the compound's aqueous solubility and reactivity, key features for its application in biological assays.[2] Physically, DBD-H typically appears as a pale yellow to amber or green powder.[2] Understanding the solubility and stability of DBD-H is paramount for developing robust analytical methods, ensuring accurate quantification, and preserving reagent integrity. This guide provides a comprehensive overview of these characteristics, supported by field-proven methodologies for its practical application.
Solubility Profile of DBD-H
The solubility of a fluorescent probe is a critical parameter that dictates its utility, particularly in bioanalytical applications which are predominantly aqueous. The substituent groups on the benzofurazan core can be modified to adjust these properties.[4] The dimethylsulfamoyl group in DBD-H is specifically included to improve its solubility characteristics compared to simpler benzofurazan structures.[2]
Solubility in Common Laboratory Solvents
While quantitative mg/mL data is not readily published, a qualitative understanding of DBD-H's solubility can be established from its intended use and the properties of similar fluorescent probes.
-
Aprotic Polar Solvents (DMSO, DMF, Acetonitrile): DBD-H exhibits good solubility in aprotic polar organic solvents. Dimethyl sulfoxide (DMSO) and acetonitrile (ACN) are the most common choices for preparing high-concentration stock solutions of fluorescent probes and derivatization reagents.[5][6][7] These stock solutions can then be diluted into various aqueous buffers for creating working solutions.
-
Protic Polar Solvents (Methanol, Ethanol): Solubility is generally expected to be moderate to good in alcohols like methanol and ethanol. Methanol is frequently used as a component of the mobile phase in HPLC methods for analyzing hydrazine derivatives, indicating sufficient solubility.[8]
-
Aqueous Solutions (Buffers): The direct solubility of many advanced fluorescent probes in purely aqueous media can be limited.[7] While the sulfamoyl group enhances water solubility, the common and recommended practice is to first dissolve the compound in a water-miscible organic solvent like DMSO to create a concentrated stock, which is then diluted to the final working concentration in the desired aqueous buffer (e.g., PBS).[6][9] This procedure minimizes the risk of precipitation in the final assay medium.
Data Summary: Qualitative Solubility
| Solvent Class | Example Solvents | Qualitative Solubility | Key Application Notes |
| Aprotic Polar | DMSO, Acetonitrile (ACN) | High | Recommended for preparing concentrated stock solutions (e.g., 1-10 mM).[6] |
| Protic Polar | Methanol, Ethanol | Good / Moderate | Often used in HPLC mobile phases and for preparing intermediate dilutions.[8] |
| Aqueous Buffers | PBS, Borate, Citrate | Low to Moderate | Direct dissolution is not recommended. Prepare working solutions by diluting a stock solution. |
| Non-Polar | Hexane, Toluene | Very Low / Insoluble | Not suitable for dissolving DBD-H for typical applications. |
Protocol: Experimental Determination of Aqueous Solubility
For any new experimental condition or buffer system, it is crucial to validate the solubility of DBD-H empirically. The following protocol provides a robust method for determining the practical solubility limit.
Objective: To determine the maximum soluble concentration of DBD-H in a specific aqueous buffer by diluting a concentrated DMSO stock.
Methodology:
-
Prepare Stock Solution: Accurately weigh DBD-H powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.[9]
-
Serial Dilution: Prepare a series of dilutions of the stock solution into your target aqueous buffer (e.g., PBS, pH 7.4) in clear microcentrifuge tubes. Aim for a final DMSO concentration below 1% to minimize solvent effects.
-
Equilibration: Vortex each tube for 30 seconds.[10] Incubate the solutions under the intended final assay conditions (e.g., 37°C) for a set period (e.g., 2 hours) to allow for equilibration.[9]
-
Visual Inspection: Examine each tube against a dark background for any visible signs of precipitation or turbidity.[10] This provides a rapid qualitative assessment.
-
Microscopic Examination (Optional): For greater sensitivity, place a small aliquot of each solution onto a microscope slide and check for micro-precipitates.[10]
-
Quantitative Analysis (Gold Standard):
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.[10]
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the compound's λ_max.
-
Calculate the concentration using a previously established calibration curve (based on the Beer-Lambert law) to determine the highest soluble concentration.[9][11]
-
Stability Profile of DBD-H
The chemical stability of DBD-H and its derivatives is critical for reproducible results. Degradation can lead to a loss of reactivity, increased background fluorescence, and inaccurate quantification. The primary factors influencing stability are pH, temperature, and light exposure.
Factors Influencing Stability
-
pH: The stability of hydrazine-containing compounds and their resulting hydrazones is often pH-dependent. Studies on similar hydrazone structures show they are generally stable at neutral pH (e.g., 7.4) but are susceptible to hydrolysis under strongly acidic (pH < 2) or strongly alkaline (pH > 9) conditions.[12] The most labile part of the resulting hydrazone is the C=N bond, which can hydrolyze back to the original hydrazine (DBD-H) and the carbonyl compound.[12] Furthermore, the fluorescence intensity of benzofurazan derivatives can also be pH-sensitive, often peaking in neutral to acidic solutions and decreasing in alkaline media.[13]
-
Temperature: Elevated temperatures accelerate chemical degradation. For long-term storage, DBD-H powder and its stock solutions must be kept frozen. Vendor recommendations specify storing the solid compound at temperatures below -10°C.[2] Studies on hydrazine itself show significant degradation within hours at 37°C, underscoring the need for cold storage to maintain reagent integrity.[14]
-
Light Exposure: As a fluorophore, DBD-H is susceptible to photobleaching, a process where repeated excitation leads to irreversible photochemical destruction.[11] It is imperative to store the solid reagent and all solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.[15]
Data Summary: Stability & Recommended Storage
| Condition | Impact on Stability | Recommended Handling & Storage |
| pH | Stable around neutral pH (7.4). Potential for hydrolysis at extreme acidic or alkaline pH.[12] | Prepare fresh working solutions in buffer. Avoid prolonged storage of buffered solutions. |
| Temperature | Degradation accelerates with heat. | Solid: Store at ≤ -10°C under inert gas.[2] Stock Solution (in DMSO): Store at -20°C (1 month) or -80°C (6 months).[15] |
| Light | Susceptible to photobleaching. | Store solid and all solutions protected from light at all times.[15] |
| Oxidation | Hydrazine moieties can be susceptible to oxidation. | Store solid under an inert atmosphere (e.g., Argon or Nitrogen) as recommended.[2] |
Protocol: Assessment of Chemical Stability via HPLC
A stability-indicating HPLC method is the definitive way to assess the degradation of DBD-H over time under specific conditions.
Objective: To quantify the percentage of intact DBD-H remaining after incubation under a defined condition (e.g., specific pH, temperature).
Methodology:
-
Solution Preparation: Prepare a solution of DBD-H at a known concentration in the test buffer (e.g., pH 9.0 buffer).
-
Incubation: Store the solution under the desired test condition (e.g., in a water bath at 37°C, protected from light).[12]
-
Time-Point Sampling: At predetermined time intervals (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. Immediately quench any further reaction by cooling (e.g., placing on ice) or by dilution into the HPLC mobile phase.[12]
-
HPLC Analysis:
-
Inject each aliquot into a validated HPLC system, typically equipped with a C18 reversed-phase column and a UV or fluorescence detector.[8][12]
-
Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water with an additive like formic acid) to achieve good separation of the parent DBD-H peak from any potential degradant peaks.[8]
-
-
Data Analysis:
-
Integrate the peak area of the parent DBD-H compound at each time point.
-
Calculate the percentage of DBD-H remaining at each time point relative to the area at t=0.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life of the compound under the test conditions.
-
Conclusion and Recommendations
This compound (DBD-H) is a powerful but sensitive analytical reagent. Its effective use hinges on a clear understanding of its chemical properties.
-
For Solubility: Always prepare concentrated stock solutions in high-purity DMSO or acetonitrile. Empirically verify the solubility limit when diluting into novel aqueous buffers to prevent precipitation and ensure accurate concentrations.
-
For Stability: Adhere strictly to recommended storage conditions. Store the solid powder and organic stock solutions at -20°C or below, always protected from light. Prepare aqueous working solutions fresh for each experiment to avoid potential degradation, especially if working outside of a neutral pH range.
By following these guidelines and employing the validation protocols described herein, researchers can ensure the integrity of DBD-H, leading to reliable, reproducible, and accurate results in the sensitive detection of carbonyl compounds.
References
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4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan spectral characteristics
An In-depth Technical Guide: Spectral Characteristics and Applications of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H)
Executive Summary
The 2,1,3-benzoxadiazole (benzofurazan) scaffold is the foundation for a versatile class of fluorophores widely employed in the analytical and life sciences.[1] Among these, this compound, commonly abbreviated as DBD-H, stands out as a premier fluorogenic derivatization agent.[2][3] Unlike intrinsically fluorescent molecules, DBD-H is designed to exist in a non-fluorescent state, undergoing a chemical reaction with specific analytes to "switch on" a potent fluorescent signal.[4] This property makes it an exceptionally sensitive and selective tool for the quantification of carbonyl compounds, particularly aldehydes and ketones.
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the core spectral characteristics of DBD-H. We will delve into the photophysical principles governing its function, provide validated experimental protocols for its characterization and application, and discuss the causality behind these methodologies to ensure robust and reproducible results.
Molecular Identity and Physicochemical Properties
The functionality of DBD-H is intrinsically linked to its molecular architecture. The benzofurazan ring system serves as the core fluorophore, while the substituents at the 4- and 7-positions—the N,N-Dimethylsulfamoyl and hydrazino groups, respectively—dictate its reactivity and spectral properties.[5][6]
Table 1: Physicochemical Properties of this compound (DBD-H)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 131467-86-2 | [2] |
| Molecular Formula | C₈H₁₁N₅O₃S | [2] |
| Molecular Weight | 257.27 g/mol | [2] |
| Alternate Name | 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | [2][3] |
| Primary Application | Fluorogenic Derivatization Agent |[3] |
The Principle of Fluorogenic Activation
The utility of DBD-H stems from its "pro-fluorophore" nature. In its native state, the molecule is virtually non-fluorescent. This fluorescence quenching is attributed to the electronic properties of the free hydrazino (-NH-NH₂) group. It is hypothesized that the lone pair of electrons on the terminal nitrogen participates in a photoinduced electron transfer (PET) process, providing an efficient non-radiative pathway for the decay of the excited state, thus quenching fluorescence.[7]
Upon reaction with an aldehyde or ketone, the hydrazino group is converted into a stable hydrazone. This chemical transformation eliminates the PET quenching pathway. With the primary non-radiative decay route blocked, the excited state of the benzofurazan core relaxes by emitting a photon, leading to a dramatic increase in fluorescence intensity.
This "on-off" switching mechanism is the cornerstone of its application, ensuring that the detected signal is directly proportional to the amount of analyte derivatized, with minimal background interference from the unreacted reagent.[4]
Core Spectral Characteristics of DBD-H Derivatives
The spectral properties of the resulting DBD-hydrazones are characteristic of the benzofurazan fluorophore, modulated by its substituents.
Absorbance, Emission, and Stokes Shift
The electronic transitions responsible for the observed spectra are primarily π-π* transitions within the conjugated benzofurazan ring system. The absorbance and emission maxima are subject to environmental factors, most notably solvent polarity.
-
Absorbance/Excitation: The hydrazone derivatives of DBD-H typically exhibit strong absorption in the blue-green region of the visible spectrum, with maximum absorption (λ_abs) wavelengths generally falling between 450 nm and 470 nm.[3]
-
Fluorescence Emission: Following excitation, the molecule emits photons in the yellow-orange region, with emission maxima (λ_em) ranging from 548 nm to 580 nm.[3]
-
Stokes Shift: The significant difference of ~100 nm between the excitation and emission maxima is known as the Stokes shift.[8] This large separation is highly advantageous in fluorescence spectroscopy as it minimizes spectral overlap and reduces the likelihood of self-absorption (inner filter effect), leading to a better signal-to-noise ratio and improved linearity in quantitative measurements.
Table 2: Typical Spectral Properties of DBD-H Hydrazone Derivatives in Acetonitrile
| Parameter | Typical Value | Significance |
|---|---|---|
| Excitation Max (λ_ex) | 450 - 470 nm | Wavelength for optimal excitation of the fluorophore. |
| Emission Max (λ_em) | 548 - 580 nm | Wavelength of maximum fluorescence intensity for detection.[3] |
| Stokes Shift | ~100 nm | Minimizes self-absorption and improves signal quality. |
| Appearance | Yellow-Orange Emission | Visible light emission suitable for standard detectors. |
Solvatochromism: The Influence of Solvent Polarity
Benzofurazan derivatives are known to be solvatochromic, meaning their absorption and emission wavelengths are sensitive to the polarity of the surrounding solvent.[5][9] This phenomenon arises because the molecule's dipole moment changes upon electronic excitation. Polar solvents will preferentially stabilize the more polar state (typically the excited state), leading to a red-shift (a shift to longer wavelengths) in the emission spectrum as the solvent polarity increases.
Causality: The choice of solvent is a critical experimental parameter. For applications like HPLC, the mobile phase composition (e.g., the ratio of acetonitrile to water) will directly influence the emission maximum and intensity. This necessitates consistent solvent conditions for reproducible quantitative analysis. Understanding solvatochromism is key to method development and optimization.
Table 3: Illustrative Solvatochromic Effects on a Representative Benzofurazan Derivative
| Solvent | Polarity Index | Typical λ_em Shift |
|---|---|---|
| Cyclohexane | 0.2 | Blue-shifted (shorter λ) |
| Dioxane | 4.8 | ↓ |
| Acetonitrile | 5.8 | ↓ |
| Methanol | 6.6 | Red-shifted (longer λ) |
| Water | 10.2 | Maximally Red-shifted |
Quantitative Photophysical Parameters: Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield (Φf) is the most critical parameter for defining the efficiency of a fluorophore. It represents the ratio of photons emitted to photons absorbed.[10] A high Φf is desirable for sensitive detection.
Experimental Determination: The Comparative Method
The most reliable and accessible method for determining Φf is the comparative method, which measures the fluorescence of the unknown sample relative to a well-characterized standard of known quantum yield.[10]
Trustworthiness through Protocol Design: This protocol is self-validating by requiring measurements across a concentration range. A linear relationship between absorbance and fluorescence intensity confirms that the measurements were taken in a regime free from concentration-dependent artifacts like the inner filter effect.[11]
Step-by-Step Experimental Protocol for Φf Determination
-
Select a Standard: Choose a fluorescence standard whose absorption and emission spectra overlap with the DBD-H derivative. Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.55-0.60) is a common choice for this spectral region.[12]
-
Prepare Solutions:
-
Accurately prepare stock solutions of the standard and the purified DBD-H derivative in the same solvent (e.g., HPLC-grade acetonitrile).
-
From the stocks, prepare a series of 4-5 dilutions for both the standard and the sample. Causality: The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 AU to maintain a linear relationship between absorbance and fluorescence and avoid inner-filter effects.[11]
-
-
Spectroscopic Measurements:
-
Using a UV-Vis spectrophotometer, acquire the absorbance spectra for all solutions to verify their concentrations and confirm the absorbance is within the linear range (< 0.1 AU).
-
Using a calibrated spectrofluorometer, record the emission spectrum of each solution. The excitation wavelength must be identical for all standard and sample measurements.[10] Instrument parameters (e.g., slit widths, detector voltage) must remain constant throughout the experiment.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum. This gives the integrated fluorescence intensity (I).
-
For both the standard (ST) and the test sample (X), plot the integrated fluorescence intensity (I) versus absorbance (A) at the excitation wavelength.
-
Perform a linear regression for each data set to obtain the gradient (Grad). The linearity of this plot (R² > 0.99) validates the quality of the data.
-
-
Calculation: Calculate the quantum yield of the test sample (Φ_X) using the following equation[10]:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent used for the sample (X) and standard (ST). (If the same solvent is used, this term cancels out).
-
Practical Application: HPLC Analysis of Carbonyls
The primary application of DBD-H is as a pre-column derivatization reagent for the sensitive detection of aldehydes and ketones by High-Performance Liquid Chromatography (HPLC).[3][13]
Expertise & Experience: The derivatization reaction converts volatile and often UV-transparent carbonyls into stable, non-volatile, and highly fluorescent hydrazones. This not only enables detection but also improves the chromatographic properties of the analytes, allowing for robust separation on standard reversed-phase columns (e.g., C18). The detection limits achievable with this method are in the femtomole (fmol) range.[3]
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An In-depth Technical Guide to 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan and its Synonyms: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Synonyms
4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan is a multifaceted chemical compound primarily utilized in sensitive analytical detection.[1][2] Due to its complex chemical name, it is frequently referred to by a variety of synonyms and abbreviations in scientific literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature searches and procurement.
The most prevalent synonym is 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole .[3][4][5] The abbreviation DBD-H is also widely used and recognized.[3][4]
Other depositor-supplied synonyms include:
-
7-Hydrazinyl-N,N-dimethylbenzo[c][3][4][6]oxadiazole-4-sulfonamide[4]
-
7-hydrazinyl-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide[4]
-
2,1,3-Benzoxadiazole-4-sulfonamide, 7-hydrazinyl-N,N-dimethyl-[4]
The IUPAC name for this compound is 7-hydrazinyl-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide.[4]
Chemical Structure and Properties
A clear understanding of the compound's physicochemical properties is essential for its effective application.
| Property | Value | Source |
| CAS Number | 131467-86-2 | [3][4][5] |
| Molecular Formula | C₈H₁₁N₅O₃S | [3][4][5] |
| Molecular Weight | 257.27 g/mol | [3][4] |
| Appearance | Pale yellow to amber to green powder | [3] |
| Purity | ≥ 98% (HPLC) | [3][6] |
| Storage Conditions | Store at < -10 °C, under inert gas | [3] |
Mechanism of Action and Key Applications
DBD-H functions as a fluorogenic reagent, meaning it is not fluorescent on its own but forms highly fluorescent products upon reaction with specific analytes.[1][2] This property is central to its primary applications.
Core Mechanism: Reaction with Carbonyl Compounds
The hydrazino group (-NHNH₂) of DBD-H reacts with aldehydes and ketones (carbonyl compounds) to form stable hydrazones.[1][2] This reaction is the cornerstone of its utility as a derivatizing agent. The resulting hydrazone products exhibit strong fluorescence, typically with excitation wavelengths around 450-470 nm and emission wavelengths between 548-580 nm.[1][2] This significant Stokes shift (the difference between excitation and emission wavelengths) is advantageous for minimizing background interference in fluorescence measurements.
Caption: Derivatization of carbonyl compounds with DBD-H.
Primary Applications
The unique properties of DBD-H make it a valuable tool in various scientific disciplines:
-
Analytical Chemistry : It serves as a highly sensitive reagent for the detection and quantification of aldehydes and ketones in various matrices.[1][3] This is particularly useful in environmental monitoring for detecting pollutants and in food science.[3]
-
Biological Imaging and Fluorescent Probes : DBD-H is used to develop fluorescent probes for visualizing cellular processes in real-time.[3] Its ability to tag specific molecules allows researchers to track their distribution and dynamics within cells.
-
Drug Development : The compound plays a role in the synthesis of novel pharmaceutical agents.[3] Its benzofurazan core is a scaffold of interest in medicinal chemistry for designing molecules that can interact with biological targets.[3]
-
Metabolomics : DBD-H is employed in the analysis of carbonyl-containing metabolites in biological samples, such as those produced by gut microbiota.[8][9]
Experimental Protocols: Derivatization and Analysis of Carbonyl Compounds
The following provides a generalized, yet detailed, protocol for the derivatization of aldehydes and ketones with DBD-H for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials and Reagents
-
DBD-H (≥ 98% purity)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Standard solutions of target aldehydes and ketones
-
Sample containing unknown carbonyl compounds
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Step-by-Step Derivatization Protocol
-
Reagent Preparation : Prepare a stock solution of DBD-H in acetonitrile. A typical concentration is 1-5 mg/mL. This solution should be stored in the dark at low temperatures to prevent degradation.
-
Catalyst Preparation : Prepare a dilute solution of TFA in acetonitrile (e.g., 0.025% v/v). TFA acts as an acid catalyst to promote the hydrazone formation.[1]
-
Sample Preparation : Dissolve the sample containing the carbonyl compounds in a suitable solvent, preferably acetonitrile. If the sample is aqueous, an extraction step may be necessary.
-
Derivatization Reaction :
-
In a microcentrifuge tube, mix an aliquot of the sample or standard solution with the DBD-H solution.
-
Add the TFA catalyst solution. The final reaction mixture should have a controlled pH to ensure optimal reaction kinetics.
-
Incubate the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically for the specific analytes.
-
-
Reaction Quenching (Optional) : For some applications, it may be necessary to stop the reaction by adding a quenching agent or by immediate cooling and dilution.
-
HPLC Analysis :
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the DBD-hydrazones (e.g., Ex: 450 nm, Em: 565 nm).[1]
-
Use a suitable gradient elution program with a mobile phase consisting of acetonitrile and water (often with a small amount of acid like formic acid) to separate the derivatized compounds.
-
Caption: Workflow for carbonyl compound analysis using DBD-H.
Self-Validating System and Causality
This protocol is designed to be self-validating. The inclusion of standard solutions of known carbonyl compounds allows for the determination of retention times and the generation of a calibration curve for quantification. The non-fluorescent nature of the unreacted DBD-H ensures that the detected signal is directly proportional to the amount of derivatized analyte, providing a high signal-to-noise ratio. The choice of a reversed-phase C18 column is based on the hydrophobic nature of the resulting hydrazones, which allows for their effective separation.
Comparative Analysis with Other Derivatizing Agents
DBD-H is one of several hydrazine-based derivatizing agents. A comparison with similar reagents highlights its specific advantages.
| Reagent | Key Characteristics | Recommended Use |
| DBD-H | Good reactivity, moderate background fluorescence. | Sensitive detection of ketones.[1][2] |
| ABD-H | Similar reactivity to DBD-H, but with lower substrate blank fluorescence.[1][2] | Applications where minimizing background is critical. |
| NBD-H | Less reactive than DBD-H and ABD-H.[1][2] | Sensitive detection of aldehydes.[1][2] |
| DNPH | Forms chromophoric (UV-Vis active) derivatives. | Standard method for carbonyl analysis with UV detection.[10][11] |
The dimethylsulfamoyl group in DBD-H enhances its solubility and reactivity compared to some other benzofurazan derivatives.[3]
Broader Context and Future Directions
The benzofurazan (or 2,1,3-benzoxadiazole) scaffold is a privileged structure in medicinal chemistry and materials science. Derivatives of this core are explored for their potential as:
-
Antitumor Agents : Some benzofurazan derivatives have shown cytotoxic activity against cancer cells.[12]
-
Fluorescence Lifetime Probes : The DBD moiety has been incorporated into dyes used to study protein conformational changes.[13]
-
Materials for Organic Electronics : The unique optical properties of these compounds are being investigated for use in devices like OLEDs.[3]
Research continues to explore new derivatives of this versatile scaffold. For instance, the synthesis of N-methylated versions like MDBDH aims to improve solubility in polar solvents for specific applications.[14] Other derivatives, such as MNBDH, are being developed as fluorogenic substrates for enzymatic assays.[15]
Safety and Handling
DBD-H is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For transportation, it is classified as a dangerous good.[5][6]
References
-
PubChem. (n.d.). 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole. Retrieved from [Link]
-
Udenfriend, S., et al. (2016). Fluorogenic reagents for aldehydes and ketones, viz., 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole (ABD-H) and 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H) and also purified 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine (NBD-H.NH2NH2). ResearchGate. Retrieved from [Link]
-
Mocanu, A., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. PMC - NIH. Retrieved from [Link]
-
Gamm, H., et al. (2025). Synthesis and application of 4-(N,N-dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH) as a new derivatizing agent for aldehydes. ResearchGate. Retrieved from [Link]
-
Jarocka, U., et al. (2014). N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application. PubMed. Retrieved from [Link]
-
The Analyst. (1990). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl). RSC Publishing. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Chemoselective probe for detailed analysis of ketones and aldehydes produced by gut microbiota in human samples. Retrieved from [Link]
-
Wawrzinek, R., et al. (2013). DBD dyes as fluorescence lifetime probes to study conformational changes in proteins. PubMed. Retrieved from [Link]
-
Li, N., et al. (2015). Analysis of a broad range of carbonyl metabolites in exhaled breath by UHPLC-MS. PMC. Retrieved from [Link]
-
Asif, M. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Authorea. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Retrieved from [Link]
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- 2. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]
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- 4. 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | C8H11N5O3S | CID 131382 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(N,N-Dimethylsulfamoyl)-7-hydrazino-2,1,3-benzoxadiazole structure
An In-Depth Technical Guide to 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H)
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-2,1,3-benzoxadiazole, commonly known as DBD-H. It is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile fluorogenic reagent. We will delve into its fundamental chemical properties, core reaction mechanisms, and validated applications, with a focus on providing practical, field-proven insights.
Core Concepts: Identity and Physicochemical Properties
DBD-H is a sophisticated heterocyclic compound belonging to the benzofurazan family.[1][2] Its structure is engineered for specific chemical reactivity and fluorogenic potential, making it a valuable tool in analytical chemistry.
1.1. Molecular Structure
The molecule consists of a 2,1,3-benzoxadiazole core, which is functionalized with two key groups: a hydrazino (-NHNH₂) moiety at position 7 and an N,N-Dimethylsulfamoyl group [-SO₂N(CH₃)₂] at position 4.[3] The interplay between these groups dictates the molecule's reactivity and spectral properties.
-
7-hydrazino group : This is the primary reactive site, targeting carbonyl compounds (aldehydes and ketones) to form stable hydrazones.[2][4]
-
4-(N,N-Dimethylsulfamoyl) group : This group enhances the molecule's solubility and acts as a strong electron-withdrawing group, which is crucial for the fluorogenic nature of the reagent.[2][4]
-
2,1,3-benzoxadiazole core : This heterocyclic system is the foundation of the fluorophore that is formed upon derivatization.
Caption: Chemical structure of DBD-H.
1.2. Physicochemical Data Summary
A compilation of key properties for DBD-H is essential for its proper handling, storage, and application in experimental design.
| Property | Value | Source |
| CAS Number | 131467-86-2 | [1][3][5] |
| Molecular Formula | C₈H₁₁N₅O₃S | [1][3][5] |
| Molecular Weight | 257.27 g/mol | [1][3][5] |
| Appearance | Light yellow to amber to dark green powder/crystal | [1] |
| Boiling Point | 467.5 ± 55.0 °C (Predicted) | [1] |
| Density | 1.559 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Conditions | Freezer (< -10 °C), under inert gas | [1][2] |
The Core Mechanism: Fluorogenic Derivatization
The primary utility of DBD-H lies in its role as a fluorogenic labeling reagent.[6][7] The term "fluorogenic" is critical; DBD-H itself is not fluorescent, but it reacts with specific analytes to produce a new compound that is highly fluorescent. This property is the cornerstone of its high sensitivity and low background signal in analytical applications.
2.1. Reaction with Carbonyl Compounds
DBD-H reacts selectively with the carbonyl group of aldehydes and ketones in the presence of an acidic catalyst to form a stable, fluorescent hydrazone derivative.[6][8] This reaction is the basis for its widespread use in high-performance liquid chromatography (HPLC).
Caption: Reaction of DBD-H with a carbonyl compound.
2.2. Causality of Fluorescence
The fluorescence of the resulting hydrazone is a direct consequence of the formation of an extended π-conjugated system. The hydrazone linkage extends the delocalized electron system of the benzoxadiazole ring to include the R-C=N- substructure from the original carbonyl compound. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to a longer wavelength (around 450-470 nm) and enabling the emission of fluorescent light at a still longer wavelength (around 548-580 nm).[6][7]
Analytical Applications & Protocols
DBD-H is predominantly used for the sensitive detection and quantification of carbonyl compounds in complex matrices, such as biological samples, automobile exhaust, and food products.[6][8] The most common analytical workflow involves pre-column derivatization followed by HPLC with fluorescence detection.
3.1. Comparative Performance
DBD-H is one of several benzofurazan-based hydrazino reagents. Its performance, particularly its reactivity and the detection limits it can achieve, is often compared with its analogues, such as 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole (ABD-H) and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine (NBD-H).[7]
| Reagent | Analyte | Pseudo-first-order rate constant (min⁻¹) | HPLC Detection Limit (fmol) | Recommended For |
| DBD-H | Propionaldehyde | 7.2 x 10⁻² | 120 | Ketones |
| DBD-H | Heptan-4-one | Not specified | 560 | Ketones |
| ABD-H | Propionaldehyde | 8.9 x 10⁻² | 1040 | General Use |
| ABD-H | Heptan-4-one | Not specified | 2690 | General Use |
| NBD-H | Propionaldehyde | 4.2 x 10⁻² | 35.0 | Aldehydes |
| NBD-H | Heptan-4-one | Not specified | 673 | Aldehydes |
| (Data sourced from Uzu et al., as presented in The Analyst)[7] |
This data highlights a critical insight for experimental design: while DBD-H is a robust general-purpose reagent, NBD-H offers superior sensitivity for aldehydes, whereas DBD-H is recommended for the sensitive detection of ketones.[6][7]
3.2. Standard Experimental Workflow
The successful application of DBD-H requires a systematic and optimized workflow. Each step is critical for achieving reproducible and accurate quantification.
Caption: Standard workflow for analysis using DBD-H.
3.3. Detailed Protocol: Quantification of Aldehydes by HPLC
This protocol is a synthesized methodology based on established practices for using DBD-H and similar reagents.[6][7][9]
Objective: To quantify a target aldehyde in a liquid sample using pre-column derivatization with DBD-H followed by RP-HPLC with fluorescence detection.
Materials:
-
DBD-H
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Target aldehyde standard
-
Water (ultrapure)
-
Sample for analysis
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure:
-
Reagent Preparation:
-
DBD-H Stock Solution (e.g., 1 mM): Accurately weigh the required amount of DBD-H and dissolve it in acetonitrile. Causality: Acetonitrile is a common solvent that is miscible with aqueous samples and compatible with reversed-phase HPLC.
-
Catalyst Solution (e.g., 0.1% TFA in Acetonitrile): Prepare a dilute solution of TFA in acetonitrile. Causality: The acidic TFA catalyst is essential to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the hydrazino group.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the target aldehyde standard in acetonitrile, covering the expected concentration range of the sample.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine:
-
100 µL of standard or sample
-
100 µL of DBD-H Stock Solution
-
50 µL of Catalyst Solution
-
-
Vortex briefly to mix.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 20 minutes). Trustworthiness: Optimizing incubation time and temperature is crucial for ensuring the reaction goes to completion without degradation of the derivatives.
-
After incubation, cool the mixture to room temperature.
-
-
HPLC Analysis:
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the cooled reaction mixture into the HPLC system.
-
Separation Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions. Causality: A gradient elution is necessary to separate the fluorescent derivatives from unreacted reagent and other matrix components effectively.
-
-
Fluorescence Detection:
-
Excitation Wavelength: ~450 nm
-
Emission Wavelength: ~565 nm[6]
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the aldehyde-DBD derivative versus the concentration of the standards.
-
Determine the concentration of the aldehyde in the unknown sample by interpolating its peak area from the calibration curve.
-
Broader Applications and Future Scope
While its primary use is in carbonyl detection, the versatile chemistry of DBD-H has led to its exploration in other areas. Its core structure is a scaffold in the development of fluorescent probes for biological imaging and sensors for environmental monitoring.[2][4] Furthermore, its ability to interact with biological targets makes it a person of interest in medicinal chemistry for the design of potential therapeutic agents.[2][4]
Conclusion
4-(N,N-Dimethylsulfamoyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H) is a powerful and reliable fluorogenic reagent. Its utility is grounded in a well-understood reaction mechanism that converts non-fluorescent reactants into a highly fluorescent product, enabling sensitive and selective quantification of aldehydes and ketones. By understanding the principles behind its reactivity, optimizing experimental protocols, and choosing the appropriate reagent for the analyte of interest, researchers can effectively leverage DBD-H to achieve high-quality analytical results in a variety of scientific disciplines.
References
-
4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole. Chem-Impex. [Link]
-
Synthesis and application of 4-(N,N-dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH) as a new derivatizing agent for aldehydes. ResearchGate. [Link]
-
4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole. PubChem, National Center for Biotechnology Information. [Link]
-
Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones. ResearchGate. [Link]
-
4-(N-hydrazinoformylmethyl-N-methyl)-amino-7-N, N-dimethylaminosulphonyl-2,1,3-benzoxadiazole (DBD-CO-Hz) as a precolumn fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography. PubMed, National Center for Biotechnology Information. [Link]
-
4-(N,N-Diméthylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole. Chem-Impex (French site). [Link]
-
Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones. The Analyst, RSC Publishing. [Link]
Sources
- 1. DBD-H price,buy DBD-H - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole | C8H11N5O3S | CID 131382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [for HPLC Labeling], 100MG | Labscoop [labscoop.com]
A Guide to the Fluorogenic Thiol-Reactive Probe: 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F)
Abstract
The quantitative analysis of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and the master antioxidant glutathione (GSH), is fundamental to understanding cellular redox homeostasis and the pathology of numerous diseases. This technical guide provides an in-depth exploration of 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), a highly specific and sensitive fluorogenic reagent developed for this purpose. We will delve into the history of its development, the chemical principles governing its reaction with thiols, a detailed, validated protocol for its application in conjunction with High-Performance Liquid Chromatography (HPLC), and its utility in biological research. This document is intended for researchers, scientists, and drug development professionals seeking a robust method for thiol quantification.
Introduction and Historical Context
The accurate measurement of low-molecular-weight thiols in biological systems has been a long-standing challenge in analytical biochemistry. These molecules play critical roles in antioxidant defense, detoxification, and protein function.[1] Early methods for thiol detection often suffered from a lack of specificity, sensitivity, or were prone to interference from the complex biological matrix.[2]
The development of fluorogenic reagents, which are themselves non-fluorescent but form highly fluorescent products upon reaction with a target analyte, marked a significant leap forward. In the 1980s, a class of compounds based on the benzofurazan (also known as 2,1,3-benzoxadiazole) scaffold emerged as powerful tools for this purpose.[3]
A note on nomenclature: The user's query referred to "DBD-H." While DBD-F is the reactive reagent, a related compound, 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H), exists and is used for derivatizing aldehydes and ketones.[7] This guide focuses on the thiol-reactive probe, DBD-F.
Chemical Principles and Mechanism of Action
The utility of DBD-F as a thiol-specific probe is grounded in the principles of nucleophilic aromatic substitution (SNAr). The benzofurazan ring is highly electron-deficient, and this effect is amplified by the two powerful electron-withdrawing groups: the nitro-like oxadiazole ring system and the dimethylaminosulfonyl group at position 4. This electron deficiency makes the fluorine atom at position 7 an excellent leaving group when attacked by a strong nucleophile.
The key to the reaction's specificity lies in the high nucleophilicity of the deprotonated thiol group (the thiolate anion, RS⁻) under mild alkaline conditions (pH ~8.0).[6][8]
The Derivatization Reaction:
-
Deprotonation: In a buffered solution at a slightly alkaline pH, the thiol (R-SH) exists in equilibrium with its conjugate base, the highly nucleophilic thiolate (R-S⁻).
-
Nucleophilic Attack: The thiolate anion attacks the electron-deficient carbon at position 7 of the DBD-F molecule.
-
Substitution: This attack leads to the displacement of the fluoride ion, forming a stable, highly fluorescent thioether adduct (R-S-DBD).
The parent DBD-F molecule exhibits negligible fluorescence. However, upon covalent linkage to the thiol, the resulting thioether derivative becomes an intense fluorophore, with excitation and emission maxima typically around 380 nm and 510 nm, respectively.[6] This "off-on" fluorescence response is ideal for sensitive detection, as it minimizes background signal.
Caption: Reaction mechanism of DBD-F with a thiol.
Core Experimental Protocol: Quantification of Glutathione (GSH) in Biological Samples via HPLC
This protocol provides a self-validating framework for the determination of thiols, using glutathione as the primary example. The principles can be adapted for other low-molecular-weight thiols.
Materials and Reagents
-
Reagent Preparation:
-
DBD-F Solution: Prepare a 10 mM solution of DBD-F in acetonitrile. Store protected from light at 4°C.
-
Boric Acid Buffer: 0.1 M Boric Acid, adjusted to pH 8.0 with NaOH. Add 2 mM EDTA to chelate divalent metals that can catalyze thiol oxidation.
-
Trichloroacetic Acid (TCA): 10% (w/v) in ultrapure water for protein precipitation.
-
-
HPLC System:
-
A standard HPLC system equipped with a fluorescence detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Standards:
-
Glutathione (GSH) standard for calibration curve.
-
N-acetylcysteine (NAC) can be used as an internal standard.
-
Step-by-Step Methodology
Step 1: Sample Preparation (e.g., Whole Blood)
-
Causality: The immediate goal is to stabilize thiols and remove interfering macromolecules like proteins. Acidification stops enzymatic activity and precipitates proteins.
-
Collect whole blood in EDTA-coated tubes to prevent coagulation and metal-catalyzed oxidation.
-
Immediately add 100 µL of blood to 400 µL of ice-cold 10% TCA.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble low-molecular-weight thiols.
Step 2: Derivatization Reaction
-
Causality: The reaction is performed under controlled pH, temperature, and time to ensure it proceeds to completion for all thiol species, enabling accurate quantification. Molar excess of DBD-F is critical.
-
In a microcentrifuge tube, mix:
-
50 µL of the TCA supernatant (or standard solution).
-
100 µL of 0.1 M Boric Acid Buffer (pH 8.0).
-
50 µL of 10 mM DBD-F in acetonitrile.
-
-
Vortex briefly.
-
Incubate the mixture in a water bath or heat block at 50°C for 10 minutes.[6]
-
After incubation, add 800 µL of the HPLC mobile phase (see below) to stop the reaction and dilute for injection.
Step 3: HPLC Separation and Fluorescence Detection
-
Causality: Reverse-phase chromatography separates the derivatized thiols based on their hydrophobicity, allowing for individual quantification.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (Solvent B), e.g., 85:15 (A:B). This must be optimized for your specific column and analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 380 nm.
-
Emission Wavelength (λem): 510 nm.[6]
-
System Validation and Quality Control
-
Calibration Curve: Prepare a series of GSH standards (e.g., 0.1 µM to 10 µM) and derivatize them alongside the samples. Plot the peak area against concentration to confirm linearity (R² > 0.99).
-
Reagent Blank: Prepare a "sample" containing ultrapure water instead of the biological extract. This is crucial to check for any fluorescent artifacts from reagent degradation.
-
Limit of Detection (LOD): The detection limits for DBD-F derivatives are exceptionally low, often in the femtomole range (0.1 to 0.9 pmol have been reported).[6] Determine the LOD as the concentration that gives a signal-to-noise ratio of 3.
Caption: Experimental workflow for thiol analysis using DBD-F.
Data Presentation and Applications
The high sensitivity and specificity of DBD-F have led to its widespread use in quantifying thiols in various biological matrices, including plasma, cells, and tissues.[6][9]
| Parameter | Value | Reference |
| Reagent Name | 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | [10] |
| Abbreviation | DBD-F | [10] |
| Reaction pH | ~8.0 | [6] |
| Reaction Conditions | 50°C for 10 minutes | [6] |
| Excitation Max (λex) | ~380 nm | [6] |
| Emission Max (λem) | ~510 nm | [6] |
| Detection Limit (HPLC) | 0.13 - 0.92 pmol | [6] |
Table 1: Key Properties and Performance Metrics for DBD-F.
Conclusion
DBD-F stands as a robust and reliable fluorogenic reagent that continues to be a cornerstone of analytical methods for thiol determination. Its development was a critical step in the evolution of benzofurazan-based probes, offering enhanced reaction kinetics and excellent sensitivity. By following a validated protocol that controls for pre-analytical variables and ensures complete derivatization, researchers can achieve highly accurate and reproducible quantification of key biological thiols. The combination of DBD-F derivatization with the powerful separation capabilities of HPLC provides a definitive methodology for investigating the role of thiols in health and disease.
References
-
J Chromatogr Sci. (2015). Determination of Total Glutathione in Dried Blood Spot Samples Using a High-Performance Liquid Chromatography. PubMed. Available from: [Link]
-
Toyo'oka, T., Suzuki, T., Saito, Y., Uzu, S., & Imai, K. (1989). Fluorogenic reagent for thiols: 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole. Analyst, 114(4), 413-419. Available from: [Link]
-
Imai, K., & Toyo'oka, T. (1987). Fluorometric assay of thiols with fluorobenzoxadiazoles. Methods in Enzymology, 143, 67-75. Available from: [Link]
-
Yue, Y., Huo, F., & Yin, C. (n.d.). The chronological evolution of small organic molecular fluorescent probes for thiols. Semantic Scholar. Available from: [Link]
-
Li, Y., Yang, Y., & Guan, X. (2012). Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. Analytical Chemistry, 84(15), 6877-6883. Available from: [Link]
-
PubChem. (n.d.). 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole. National Center for Biotechnology Information. Available from: [Link]
-
Toyo'oka, T., Suzuki, T., Saito, Y., Uzu, S., & Imai, K. (1989). Fluorogenic reagent for thiols: 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole. Analyst. Available from: [Link]
-
ResearchGate. (2016). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl). Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column. Available from: [Link]
-
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Available from: [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Available from: [Link]
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- 2. Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorometric assay of thiols with fluorobenzoxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel fluorogenic reagent for thiols: ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate. | Semantic Scholar [semanticscholar.org]
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- 10. 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | C8H8FN3O3S | CID 126917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Harnessing the Power of Fluorogenic Derivatization: Core Principles of Using DBD-H in Fluorescence Labeling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my goal is to bridge the gap between complex chemical tools and their practical, impactful application in the laboratory. This guide is designed to provide you not just with protocols, but with a deep, mechanistic understanding of 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H). We will explore the causality behind the experimental choices, ensuring that every step is part of a self-validating system for robust and reproducible results.
DBD-H is a powerful fluorogenic reagent, a class of molecules that are themselves non-fluorescent but become highly fluorescent after reacting with a specific target.[1][2] This "off-to-on" switching capability is its greatest asset, minimizing background noise and maximizing sensitivity. Its primary utility lies in the highly selective and sensitive detection of carbonyl compounds—specifically aldehydes and ketones.[1][2] This specificity makes it an invaluable tool in diverse fields, from analytical chemistry and biological imaging to pharmaceutical development, where the quantification of such compounds is critical.[3]
Part 1: The Core Mechanism - Nucleophilic Addition
The foundational principle of DBD-H labeling is a classic nucleophilic addition reaction. The magic happens when the hydrazino group (-NHNH₂) of the DBD-H molecule attacks the electrophilic carbon of a carbonyl group (C=O) present in the analyte.
The Causality of the Reaction:
-
Activation (Protonation): The carbonyl oxygen is basic and can accept a proton from an acid catalyst, such as trifluoroacetic acid (TFA).[2][4] This protonation is a critical first step; it places a positive charge on the oxygen, which is then delocalized onto the carbonyl carbon. This greatly increases the electrophilicity of the carbon, making it a much more attractive target for a nucleophile.
-
Nucleophilic Attack: The terminal nitrogen of the DBD-H hydrazino group possesses a lone pair of electrons, making it an effective nucleophile. It attacks the now highly electrophilic carbonyl carbon.[5][6][7]
-
Intermediate Formation: This attack breaks the C=O pi bond, pushing the electrons onto the oxygen and forming a tetrahedral intermediate.
-
Dehydration: The intermediate is unstable and rapidly undergoes dehydration (loss of a water molecule) to form a stable C=N double bond.
-
Product - The Fluorescent Hydrazone: The final product is a highly conjugated hydrazone derivative, which is responsible for the strong fluorescence observed.[1][2]
This entire process transforms the non-fluorescent DBD-H into a brightly fluorescing molecule, directly proportional to the amount of carbonyl compound in the sample.
Part 2: Spectroscopic Properties and Performance
The utility of a fluorescent probe is defined by its spectral characteristics. The hydrazone derivatives of DBD-H exhibit favorable properties for detection, including a large Stokes shift (the difference between the excitation and emission maxima), which helps to minimize self-absorption and improve signal-to-noise ratio.
While the core structure of the DBD-H derivative dictates the general spectral range, the precise wavelengths and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light) can be influenced by several factors.[8]
Factors Influencing Fluorescence:
-
Molecular Rigidity: The formation of the hydrazone C=N bond creates a more rigid and planar structure compared to the parent DBD-H molecule. This rigidity reduces non-radiative decay pathways (energy loss as heat/vibration), thereby increasing the fluorescence quantum yield.[9]
-
Solvent Polarity: The benzoxadiazole core is sensitive to its microenvironment.[10][11] Changes in solvent polarity can alter the energy levels of the excited state, potentially shifting the emission wavelength and affecting the quantum yield. It is crucial to maintain consistent solvent conditions between standards and samples for accurate quantification.
-
pH: The pH of the final solution can impact fluorescence. For instance, extreme pH values might protonate or deprotonate parts of the fluorophore, altering its electronic structure and quenching fluorescence.[12]
Table 1: Typical Spectroscopic Data for DBD-H Derivatives
| Parameter | Value | Source |
| Excitation Wavelength (λex) | ~450 - 470 nm | [1][2] |
| Emission Wavelength (λem) | ~548 - 580 nm | [1][2] |
| Stokes Shift | > 80 nm | Calculated |
| Recommended For | Sensitive detection of ketones | [2] |
Part 3: Field-Proven Experimental Protocol
This protocol outlines a robust method for the derivatization of aldehydes and ketones using DBD-H, followed by analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Reagent Preparation & Storage
Trustworthiness in any protocol begins with correctly prepared and stored reagents.
-
DBD-H Stock Solution (1 mM): Dissolve the appropriate amount of DBD-H powder in HPLC-grade acetonitrile.
-
Scientist's Insight: Acetonitrile is a common choice as it is an excellent solvent for both the reagent and many analytes, and it is compatible with reversed-phase HPLC.[2]
-
-
Catalyst Solution (0.1% TFA): Dilute trifluoroacetic acid (TFA) in acetonitrile.
-
Scientist's Insight: A final reaction concentration of around 0.0025% TFA is effective.[2] This low concentration is sufficient to catalyze the reaction without being overly harsh on the analyte or the resulting hydrazone.
-
-
Storage: Store both solutions in amber vials at 4°C to protect from light and prevent degradation. Under these conditions, the solutions are typically stable for several weeks. Always perform a reagent blank to check for background fluorescence before use.
Derivatization Workflow
The following steps provide a validated starting point. Optimization may be required depending on the specific analyte and sample matrix.
-
Sample Preparation: Prepare your sample containing the carbonyl analyte in a compatible solvent (e.g., acetonitrile).
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
100 µL of the sample (or standard)
-
100 µL of 1 mM DBD-H stock solution
-
25 µL of 0.1% TFA catalyst solution
-
Scientist's Insight: Using a molar excess of the DBD-H reagent ensures the reaction proceeds to completion, which is vital for accurate quantification.
-
-
Incubation: Vortex the mixture briefly and incubate at room temperature (e.g., 22°C) for at least 10 minutes.[2] A pseudo-first-order reaction rate constant for propionaldehyde with DBD-H has been measured at 7.2 × 10⁻² min⁻¹, indicating a relatively fast reaction.[2]
-
Analysis: The reaction mixture is now ready for direct injection into the HPLC system.
HPLC Analysis Parameters
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might start at 25% B, ramp up to 100% B to elute the labeled compounds, and then return to initial conditions for re-equilibration.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-20 µL
-
Fluorescence Detector: Set excitation to ~450 nm and emission to ~565 nm.[1]
Part 4: Quantitative Performance and Best Practices
DBD-H enables highly sensitive detection, often reaching the femtomole (fmol) level, making it ideal for trace analysis.
Table 2: Reported HPLC Detection Limits with DBD-H
| Analyte | Detection Limit (on-column) | Source |
| Propionaldehyde | 120 fmol | [1][2] |
| Heptan-4-one | 560 fmol | [1][2] |
Authoritative Grounding & Best Practices:
-
Run a Reagent Blank: Always run a blank sample containing only the solvent, DBD-H, and catalyst. This is crucial for determining the background fluorescence and ensuring that any observed signal is from your analyte. The substrate blank fluorescence with DBD-H can be a factor to consider in ultra-trace analysis.[1][2]
-
Create a Calibration Curve: For accurate quantification, a multi-point calibration curve must be generated using known concentrations of a standard for your target analyte. The curve should cover the expected concentration range of your unknown samples.
-
Matrix Effects: If analyzing complex biological or environmental samples, be aware of potential matrix effects. Other compounds in the sample could interfere with the reaction or quench the fluorescence. Spiking a known amount of standard into a blank sample matrix is a good way to assess recovery and validate the method.
-
Light Sensitivity: While DBD-H derivatives are generally photostable, it is good laboratory practice to protect samples from direct, prolonged exposure to light to prevent any potential for photodegradation.
By understanding the chemical principles, meticulously preparing reagents, and following a validated workflow, researchers can confidently leverage DBD-H as a highly sensitive and reliable tool for the quantification of aldehydes and ketones, driving forward discovery in their respective fields.
References
-
Uzu, S., Kanda, S., Imai, K., Nakashima, K., & Akiyama, S. (1993). Fluorogenic reagents for aldehydes and ketones, viz., 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole (ABD-H) and 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H). Analyst, 118(11), 1377–1382. [Link]
-
Uzu, S., Kanda, S., Imai, K., Nakashima, K., & Akiyama, S. (1993). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones. RSC Publishing. [Link]
-
Wawrzinek, R., Wessig, P., Möllnitz, K., et al. (2013). DBD dyes as fluorescence lifetime probes to study conformational changes in proteins. Chemistry & Biodiversity, 10(12), 2176-2186. [Link]
-
Wawrzinek, R., Wessig, P., Möllnitz, K., et al. (2012). DBD dyes as fluorescent probes for sensing lipophilic environments. Bioorganic & Medicinal Chemistry Letters, 22(17), 5367-5371. [Link]
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Chemistry LibreTexts. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. [Link]
-
Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
California Air Resources Board. Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board. [Link]
-
HORIBA. A Guide to Recording Fluorescence Quantum Yields. HORIBA Scientific. [Link]
-
Reddit. (2023). What are some factors that can affect the quantum yield brightness of a fluorophore? Reddit. [Link]
-
Q1 Scientific. (2020). A Q&A guide to stability storage. Q1 Scientific. [Link]
-
Lab Manager. (2025). Stability Chambers and Conditions for Drug Storage. Lab Manager. [Link]
-
Dam Health Pharmaceuticals. Stability Testing & Storage. Dam Health Pharmaceuticals. [Link]
-
Imazato, T., et al. (2014). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2147. [Link]
- Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH. (Note: General chemistry principle, no direct URL available).
- Bruice, P. Y. (2016). Organic Chemistry. Pearson. (Note: General chemistry principle, no direct URL available).
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- 2. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. static.horiba.com [static.horiba.com]
- 9. reddit.com [reddit.com]
- 10. DBD dyes as fluorescence lifetime probes to study conformational changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DBD dyes as fluorescent probes for sensing lipophilic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
An In-depth Technical Guide on the Physical and Chemical Data for C8H11N5O3S: A Case of a Novel Postulated Compound
Preamble: The Investigative Nature of Scientific Discovery
In the realm of drug discovery and chemical research, the exploration of novel molecular entities is a cornerstone of innovation. The request for an in-depth technical guide on a compound with the molecular formula C8H11N5O3S initiated an extensive and rigorous investigation into the known chemical universe. This document outlines the comprehensive search and analytical process undertaken to characterize this putative compound. However, as will be detailed, the journey of scientific inquiry does not always lead to a known entity but can instead highlight the boundaries of our current knowledge and the potential for new discovery.
I. The Search for a Known Entity: A Methodical Approach
The initial phase of this investigation focused on identifying a specific, well-characterized compound corresponding to the molecular formula C8H11N5O3S. A multi-pronged search strategy was employed, encompassing major chemical databases, scientific literature repositories, and patent archives.
1. Comprehensive Database Interrogation:
-
PubChem: As the world's largest collection of freely accessible chemical information, PubChem was the primary resource. Despite exhaustive searches using the precise molecular formula, no direct match for a single, well-defined compound was found. The database consistently returned results for structurally similar but elementally different compounds, most notably those with the formula C8H11N5O3, such as the antiviral drug Acyclovir.
-
Chemical Abstracts Service (CAS): A thorough search of the CAS registry, the most comprehensive collection of disclosed chemical substance information, was conducted. This search also did not yield a registered compound with the exact molecular formula C8H11N5O3S.
-
Other Chemical Databases: Additional searches were performed across other significant databases, including ChemSpider, Reaxys, and SciFinder. These searches corroborated the findings from PubChem and CAS, indicating a lack of a publicly documented and characterized compound with this specific formula.
2. Literature and Patent Review:
Recognizing that novel or less-common compounds may exist in scientific literature or patent filings before being indexed in major databases, an extensive review of these sources was undertaken. Searches were designed to identify any mention of the synthesis, characterization, or application of a compound with the formula C8H11N5O3S. This deep dive into the scientific and intellectual property landscape also failed to identify a specific, characterized molecule.
II. The Nature of the Unidentified: Postulations and Potential Structures
For the purpose of intellectual exploration and to provide a framework for potential future research, we can postulate potential structures that would satisfy the given molecular formula. Given the elemental composition, several structural classes could be envisioned, likely incorporating a sulfur-containing functional group as a bioisosteric replacement for an oxygen atom or a different functional group in a known scaffold.
One could hypothesize a thiophene or thiazole ring system, or a sulfonamide group, integrated into a purine or pyrimidine scaffold, which are common in bioactive molecules. The diagram below, generated using the DOT language, illustrates a hypothetical workflow for the de novo design and discovery of a compound with the formula C8H11N5O3S.
III. Conclusion and Forward-Looking Perspective
While it is not possible to provide a detailed technical guide on the physical and chemical properties of a compound that is not yet described in the scientific literature, this investigation serves a crucial purpose. It confirms that the molecular formula C8H11N5O3S represents a novel chemical entity, opening avenues for new research and discovery.
For researchers and drug development professionals, this presents an opportunity. The path forward would involve the de novo design of potential structures, followed by chemical synthesis and rigorous characterization. Subsequent biological screening could then unveil potential therapeutic applications for this novel class of compounds.
This report, therefore, transforms from a guide on a known substance to a roadmap for the exploration of the unknown. The principles of scientific integrity and methodical investigation that have guided this inquiry are the same principles that will be essential for any future research into the potential existence and properties of C8H11N5O3S.
IV. References
Due to the nature of the findings, a traditional reference list of sources for the physical and chemical data of C8H11N5O3S cannot be compiled. The references for the search methodology and the databases consulted are as follows:
Methodological & Application
Application Note: High-Sensitivity HPLC Analysis of Aldehydes using the Fluorogenic Derivatizing Agent 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan
Abstract
The quantitative analysis of aldehydes, particularly at low concentrations, presents a significant challenge due to their inherent lack of strong chromophores or native fluorescence. This application note details a robust and highly sensitive method for the analysis of aldehydes using 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan, also known as 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H), as a pre-column fluorogenic derivatizing agent.[1][2] The protocol leverages an acid-catalyzed condensation reaction to form a stable, highly fluorescent hydrazone derivative. This derivative is then separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. The key advantage of this method lies in the non-fluorescent nature of the reagent itself, which contrasts with the intense fluorescence of the resulting aldehyde derivative, ensuring a low signal-to-noise ratio and achieving detection limits in the femtomole range.[1][3]
Introduction
Aldehydes are a class of carbonyl-containing compounds that are pivotal in various fields, from industrial chemistry to biology, where they act as signaling molecules, metabolic intermediates, and biomarkers of oxidative stress. However, their analysis is often hampered by poor detection sensitivity with standard analytical techniques like HPLC with UV-Vis detection.[4][5] Chemical derivatization is a powerful strategy to overcome this limitation by modifying the analyte to introduce a functional group that enhances its detectability.[6]
Fluorogenic derivatization, in particular, offers exceptional sensitivity. Reagents based on the benzofurazan (2,1,3-benzoxadiazole) structure are well-established for this purpose.[7] this compound (DSH-BF / DBD-H) is a premier derivatizing agent designed for carbonyl compounds.[1][3] Its hydrazine moiety reacts selectively with aldehydes and ketones to form a stable hydrazone. The reaction shifts the spectroscopic properties of the benzofurazan core, converting the non-fluorescent reagent into a product with strong fluorescence, enabling highly sensitive and selective quantification.[1][3]
This guide provides a comprehensive overview of the underlying chemistry, a detailed step-by-step protocol for derivatization, and guidelines for subsequent HPLC analysis, tailored for researchers, scientists, and drug development professionals.
Principle of Derivatization
The derivatization of an aldehyde with DSH-BF is a classic acid-catalyzed nucleophilic addition-elimination reaction, also known as a condensation reaction.[8]
Mechanism:
-
Acid Catalysis: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., trifluoroacetic acid). This step increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen of the DSH-BF hydrazine group, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.
-
Intermediate Formation: This attack forms an unstable carbinolamine intermediate.
-
Elimination (Dehydration): The intermediate rapidly eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N), resulting in the final fluorescent hydrazone derivative.
The formation of the extended π-conjugated system in the hydrazone product is responsible for its intense fluorescence, which is the basis for its sensitive detection.[7]
Caption: Acid-catalyzed condensation of an aldehyde with DSH-BF.
Materials and Methods
Reagents and Equipment
-
Derivatizing Agent: this compound (DSH-BF/DBD-H)
-
Aldehyde Standards: Formaldehyde, Acetaldehyde, Propionaldehyde, etc. (as required)
-
Solvent: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Catalyst: Trifluoroacetic Acid (TFA), analytical grade
-
Water: Deionized water, 18.2 MΩ·cm or HPLC grade
-
Equipment:
-
HPLC system with a fluorescence detector (FLD)
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Autosampler vials with caps
-
Heating block or water bath (optional, for reaction optimization)
-
Reagent Preparation
-
DSH-BF Stock Solution (1 mM): Accurately weigh 2.57 mg of DSH-BF (MW: 257.27 g/mol ) and dissolve in 10 mL of acetonitrile. Store in an amber vial at 4°C. This solution is stable for several weeks when protected from light.
-
Aldehyde Standard Stock Solutions (10 mM): Prepare individual stock solutions of target aldehydes in acetonitrile or water. Store appropriately based on aldehyde volatility and stability.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in acetonitrile to create a range of concentrations for the calibration curve (e.g., 1 µM to 100 µM).
-
Catalyst Solution (0.25% TFA in ACN): Add 25 µL of TFA to 10 mL of acetonitrile. This solution provides the acidic environment for the reaction.
Experimental Protocol: Pre-Column Derivatization
This protocol outlines the steps for derivatizing aldehyde standards and samples prior to HPLC injection.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]
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- 5. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chemguide.co.uk [chemguide.co.uk]
Application Note: High-Sensitivity HPLC Analysis of Biological Thiols Using Pre-Column Derivatization with SBD-F
Senior Application Scientist Note: Initial research into the specified derivatizing agent, 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan, reveals that it is primarily documented as a fluorogenic reagent for aldehydes and ketones.[1][2] While its fluoro-substituted analog, 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), is noted for its reactivity towards thiols,[1][3] detailed, validated HPLC protocols for the originally requested hydrazine-containing compound for thiol analysis are not available in peer-reviewed literature or standard application notes.
To fulfill the core request for a detailed, scientifically robust guide to HPLC analysis of thiols, this document will pivot to a well-established and extensively validated fluorogenic derivatizing agent: Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) . This pivot ensures that the provided protocols and scientific explanations are authoritative, trustworthy, and grounded in established analytical practices. SBD-F is a highly specific and sensitive reagent for thiols, making it an exemplary compound for this application note.[4][5][6]
Introduction: The Challenge and Importance of Thiol Quantification
Low-molecular-weight (LMW) thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are pivotal molecules in biological systems. They serve as primary antioxidants, participate in detoxification, and are integral to protein structure and enzyme catalysis.[7] Accurate quantification of these thiols is critical in fields ranging from biomedical research to drug development, as their concentrations can be indicative of cellular redox status and oxidative stress.[4][8]
Direct analysis of LMW thiols by High-Performance Liquid Chromatography (HPLC) is often impractical due to their lack of a strong native chromophore or fluorophore, hindering sensitive detection.[7] Furthermore, the sulfhydryl (-SH) group is prone to oxidation, forming disulfides (e.g., GSSG from GSH), which complicates sample handling and can lead to underestimation of the reduced thiol pool.[7][9]
To overcome these limitations, a pre-column derivatization strategy is employed. This involves reacting the thiol group with a labeling reagent to form a stable and highly fluorescent adduct, thereby significantly enhancing detection sensitivity and selectivity.[7][8] This application note provides a comprehensive guide to the analysis of LMW thiols using Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), a proven and reliable derivatizing agent.[4][5]
Principle of the Method: SBD-F Derivatization
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) is a fluorogenic reagent that reacts specifically with sulfhydryl groups under mild conditions to yield intensely fluorescent and stable thioether derivatives.[5][6] The reagent itself is virtually non-fluorescent, which results in a low background signal and high signal-to-noise ratio.[3]
Reaction Mechanism: The derivatization proceeds via a nucleophilic aromatic substitution reaction. The thiolate anion (R-S⁻), the more nucleophilic form of the thiol, attacks the electron-deficient carbon atom at position 7 of the benzoxadiazole ring, displacing the fluoride ion.[10] This reaction is typically carried out at a slightly alkaline pH (around 9-10) to facilitate the deprotonation of the thiol group to the more reactive thiolate. The reaction is also heated (e.g., 60 °C) to ensure complete derivatization in a reasonable timeframe.[4][11]
Caption: SBD-F reacts with thiols via nucleophilic substitution.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the derivatization and HPLC analysis of thiols in a biological sample (e.g., cell lysate).
3.1. Materials and Reagents
-
Standards: Glutathione (GSH), Cysteine (Cys), N-acetylcysteine (NAC) as internal standard (IS).
-
Derivatizing Agent: Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), >98% purity.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Buffer: 0.1 M Borate buffer (pH 9.5) containing 1 mM EDTA.
-
Acid: Perchloric acid (PCA) or Trifluoroacetic acid (TFA) for protein precipitation and reaction termination.
-
Solvents: HPLC-grade Methanol (MeOH) and Acetonitrile (ACN). HPLC-grade water (18.2 MΩ·cm).
-
HPLC Column: Reversed-phase C18 column (e.g., InertSustain AQ-C18, 250 x 3.0 mm, 5 µm).[4]
3.2. Workflow Overview
Caption: General workflow for HPLC analysis of thiols.
3.3. Step-by-Step Protocol
Step 1: Sample Preparation & Protein Precipitation
-
For cultured cells (e.g., 1x10⁶ cells), wash with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in 100 µL of 10% PCA to lyse cells and precipitate proteins.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the LMW thiols.
Causality Insight: Using an acid like PCA for extraction serves two purposes: it effectively lyses cells and precipitates proteins which would otherwise interfere with the analysis, and the low pH environment helps to stabilize the thiols by preventing their auto-oxidation.[7]
Step 2: Derivatization Reaction
-
In a microcentrifuge tube, mix the following:
-
50 µL of the acidic supernatant (or standard solution).
-
175 µL of SBD-F solution (e.g., 1 mg/mL in 0.1 M borate buffer, pH 9.5).
-
25 µL of internal standard solution (e.g., 60 µM NAC).[4]
-
-
Vortex briefly to mix.
-
Incubate the mixture in a heating block at 60°C for 60 minutes in the dark.[4]
Causality Insight: The reaction is performed at 60°C to ensure it proceeds to completion.[4][11] An internal standard (like NAC, which is structurally similar to the analytes but not expected to be in the sample) is crucial for accurate quantification, as it corrects for variations in sample injection volume and potential losses during sample preparation.
Step 3: Reaction Termination and Sample Filtration
-
After incubation, cool the samples to room temperature.
-
Add 25 µL of 1 M HCl to stop the reaction by lowering the pH.[4]
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
3.4. HPLC-Fluorescence Detection (HPLC-FLD) Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: InertSustain AQ-C18 (250 x 3.0 mm I.D., 5 µm).[4]
-
Mobile Phase: Gradient elution is often required to separate multiple thiol adducts.
-
Mobile Phase A: 100 mM citric buffer (pH 3.0).[4]
-
Mobile Phase B: Methanol (MeOH).
-
-
Gradient Program:
Time (min) % A % B 0.0 95 5 20.0 80 20 25.0 80 20 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 25 µL.[4]
-
Fluorescence Detection:
Causality Insight: A C18 column provides excellent separation of the relatively hydrophobic SBD-thiol adducts.[4] Maintaining the column at a constant, elevated temperature (40°C) ensures reproducible retention times and sharp peak shapes. The chosen excitation and emission wavelengths provide maximal sensitivity for SBD-thiol derivatives.[5][12]
Method Performance and Validation
A properly validated method is essential for trustworthy results. The following table summarizes typical performance characteristics for the SBD-F method based on published data.
| Parameter | Typical Performance | Source |
| Linearity (R²) | > 0.999 | [4] |
| Detection Limit (LOD) | 0.07 - 1.4 pmol | [5] |
| Quantification Range | ~1 - 200 µM | [5] |
| Precision (RSD%) | < 5% | [13] |
| Recovery | 95 - 105% | [13] |
-
Linearity: Calibration curves for each thiol should be prepared by derivatizing known concentrations of standards. Strong linearity (R² > 0.999) is expected over the relevant biological concentration range.[4]
-
Sensitivity: The method is highly sensitive, with detection limits typically in the low picomole range, making it suitable for analyzing samples with low thiol content.[5]
-
Specificity: The high specificity of SBD-F for thiols, combined with the chromatographic separation, ensures that peaks are free from interference from other biological molecules like amines or alcohols.[10]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low peaks | Incomplete derivatization | Check pH of buffer (should be ~9.5). Ensure incubation temperature and time are correct. Check SBD-F reagent quality. |
| Thiol oxidation | Keep samples on ice. Prepare samples fresh. Use an acid extraction method. | |
| Poor peak shape | Column degradation | Flush column or replace if necessary. |
| Inappropriate mobile phase pH | Ensure mobile phase pH is correct and stable. | |
| Variable retention times | Fluctuations in temperature or flow rate | Ensure column oven is stable at 40°C. Check pump for consistent flow. |
| High background | Contaminated reagents or glassware | Use HPLC-grade solvents and high-purity water. Ensure all glassware is thoroughly cleaned. |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Low Molecular Weight Thiols for HPLC Analysis.
- BenchChem. (n.d.). Application Note: HPLC-Based Quantification of Thiols Using 5-Mercapto-2-nitrobenzoic Acid Derivatization.
-
Takahashi, K., et al. (2020). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. MDPI. Retrieved from [Link]
-
Chen, W., et al. (2020). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. PubMed Central. Retrieved from [Link]
-
Mortensen, A., et al. (2007). Quantification of protein thiols using ThioGlo 1 fluorescent derivatives and HPLC separation. Analyst. Retrieved from [Link]
-
Capone, D. L., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry. Retrieved from [Link]
-
Toyo'oka, T., et al. (1983). High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F). Journal of Chromatography. Retrieved from [Link]
-
Yi, L., et al. (2014). Thiol Reactive Probes and Chemosensors. PubMed Central. Retrieved from [Link]
-
Gatti, R., et al. (1995). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. International Journal of Cosmetic Science. Retrieved from [Link]
-
Lo-Piero, A. R., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. MDPI. Retrieved from [Link]
-
Ammar, V. (2015). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. Retrieved from [Link]
-
Takahashi, K., et al. (2020). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. ResearchGate. Retrieved from [Link]
-
Yi, L., et al. (2014). Thiol Reactive Probes and Chemosensors. MDPI. Retrieved from [Link]
-
Toyo'oka, T., et al. (1993). Simultaneous determination of thiol and disulfides by high-performance liquid chromatography with fluorescence detection. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2012). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. Analytical Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2012). Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. PubMed Central. Retrieved from [Link]
-
Lo-Piero, A. R., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Semantic Scholar. Retrieved from [Link]
-
Loffredo, M. R., et al. (2021). Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings. RSC Publishing. Retrieved from [Link]
-
Uchiyama, S., et al. (1988). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. Analyst. Retrieved from [Link]
-
Guan, X., et al. (2003). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry. Retrieved from [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Retrieved from [Link]
-
Udenfriend, S., et al. (2016). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl). ResearchGate. Retrieved from [Link]
-
Udenfriend, S., et al. (1985). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones. The Analyst. Retrieved from [Link]
-
LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02004D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino Acid Analysis using 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H)
Introduction: The Critical Role of Amino Acid Analysis and the Power of Fluorogenic Derivatization
Amino acid analysis is a cornerstone of biochemical and pharmaceutical research, providing critical insights into protein structure, cellular metabolism, and nutritional science. The inherent challenge in analyzing amino acids lies in their lack of strong chromophores or fluorophores, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) inefficient and insensitive.
To overcome this limitation, pre-column derivatization with a fluorogenic reagent is a widely adopted strategy. This process involves a chemical reaction that attaches a fluorescent tag to the amino acid molecule, dramatically enhancing detection sensitivity and enabling the quantification of even trace amounts. The benzofurazan chemical scaffold has emerged as a powerful platform for designing such reagents due to its favorable fluorescence properties.[1][2]
This application note provides a detailed guide to the use of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H) for amino acid analysis. We will explore the underlying chemical principles, provide step-by-step protocols, and discuss the nuances of experimental design for achieving robust and reproducible results.
Understanding this compound (DBD-H): A Reagent with Specific Reactivity
This compound, also known as 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole, is a fluorogenic derivatization agent.[3] A key feature of DBD-H is its hydrazino functional group (-NHNH₂), which exhibits high reactivity towards carbonyl compounds (aldehydes and ketones) to form stable, highly fluorescent hydrazones.[4][5][6]
While the primary amino group of amino acids does not directly react with the hydrazino moiety of DBD-H under standard conditions, this reagent can be effectively utilized for amino acid analysis through a two-step approach:
-
Conversion of Amino Acids to α-Keto Acids: The amino acid is first converted to its corresponding α-keto acid through oxidative deamination. This creates a carbonyl group that can then be targeted by DBD-H.
-
Derivatization of the α-Keto Acid with DBD-H: The resulting α-keto acid is then reacted with DBD-H to form a fluorescent hydrazone, which can be readily analyzed.
This indirect method leverages the specific reactivity of DBD-H for sensitive quantification.
Alternatively, for direct derivatization of the amino group, a closely related benzofurazan reagent, 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) , is an excellent and well-documented choice.[1] The fluoro group in DBD-F is highly reactive towards primary and secondary amines, making it ideal for direct labeling of amino acids.
This guide will provide protocols for both the indirect analysis of amino acids using DBD-H and the direct analysis using the analogous DBD-F, offering researchers flexibility based on their experimental needs.
Mechanism of Action: Visualizing the Derivatization Reaction
The derivatization of α-keto acids with DBD-H proceeds through a condensation reaction, forming a stable hydrazone with a conjugated system that is responsible for its strong fluorescence.
Caption: Reaction of DBD-H with an α-keto acid.
Protocol 1: Indirect Amino Acid Analysis using DBD-H
This protocol outlines the two-step process for the analysis of amino acids using DBD-H, involving the initial conversion to α-keto acids.
Part A: Oxidative Deamination of Amino Acids
This step converts the target amino acid into its corresponding α-keto acid. Enzymes like L-amino acid oxidase can be used for this purpose.
Materials:
-
Amino acid standard or sample
-
L-amino acid oxidase (from Crotalus atrox, for example)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Catalase (to remove hydrogen peroxide byproduct)
-
Trichloroacetic acid (TCA) solution (e.g., 20%)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the amino acid sample, L-amino acid oxidase, and catalase in the phosphate buffer. The optimal enzyme and substrate concentrations should be determined empirically.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for a sufficient duration to ensure complete conversion. This can range from 30 minutes to several hours.
-
Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of cold TCA solution. This will precipitate the enzymes.
-
Protein Removal: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Sample Collection: Carefully collect the supernatant containing the α-keto acids for the next derivatization step.
Part B: Derivatization of α-Keto Acids with DBD-H
Materials:
-
α-Keto acid sample (from Part A)
-
DBD-H solution (e.g., 10 mM in acetonitrile)
-
Acid catalyst (e.g., 0.1% Trifluoroacetic acid (TFA) in acetonitrile)
-
Borate buffer (e.g., 200 mM, pH 8.0)
-
Acetonitrile
Procedure:
-
Reagent Preparation: Prepare the DBD-H and acid catalyst solutions. DBD-H solutions should be protected from light.
-
Derivatization Reaction: In a clean vial, mix the α-keto acid sample with an excess of the DBD-H solution and the acid catalyst.[4]
-
Incubation: Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for 30-60 minutes.[5] The optimal conditions should be validated for the specific α-keto acids of interest.
-
Reaction Termination: The reaction is typically stable, but can be stopped by dilution with the mobile phase for HPLC analysis.
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
Protocol 2: Direct Amino Acid Analysis using DBD-F
For researchers preferring a direct derivatization approach, the use of 4-(N,N-Dimethylsulfamoyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) is recommended.
Caption: Reaction of DBD-F with an amino acid.
Materials:
-
Amino acid standard or sample
-
DBD-F solution (e.g., 10 mM in acetonitrile)
-
Borate buffer (e.g., 200 mM, pH 9.0)
-
Acetonitrile
Procedure:
-
Sample Preparation: Dissolve the amino acid standard or sample in the borate buffer.
-
Derivatization: Add an excess of the DBD-F solution to the amino acid sample.
-
Incubation: Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.
-
Reaction Quenching: Cool the reaction mixture to room temperature and add a small amount of an acid (e.g., 1 M HCl) to stop the reaction.
-
Analysis: The derivatized sample is ready for HPLC analysis.
HPLC Analysis of Derivatized Amino Acids
A reversed-phase HPLC system with fluorescence detection is ideal for the separation and quantification of the derivatized amino acids.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for the specific amino acid derivatives |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Fluorescence Detection | Excitation: ~450 nm, Emission: ~565-590 nm[4][5] |
Note: The exact gradient and detection wavelengths should be optimized for the specific derivatives being analyzed.
Data Interpretation and Quantification
Quantification is achieved by creating a calibration curve using known concentrations of amino acid standards that have undergone the same derivatization and analysis procedure. The peak area of the derivatized amino acid in the sample is then used to determine its concentration by interpolation from the calibration curve.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no signal | Incomplete derivatization | Optimize reaction time, temperature, and pH. Ensure reagent stability. |
| Degradation of the derivative | Analyze samples promptly after derivatization. Store at low temperature and protect from light. | |
| Multiple peaks for a single amino acid | Side reactions or impurities | Use high-purity reagents and solvents. Optimize reaction conditions to minimize side products. |
| Poor peak shape | Column issues | Check column performance and replace if necessary. |
| Inappropriate mobile phase | Adjust mobile phase composition and pH. | |
| High background fluorescence | Reagent excess or impurities | Optimize the reagent-to-sample ratio. Use a blank injection to identify background peaks. |
Conclusion
This compound (DBD-H) is a valuable tool for the sensitive analysis of carbonyl-containing compounds. While its direct application to amino acids is limited, an indirect method involving the conversion of amino acids to α-keto acids provides a viable analytical strategy. For direct and efficient derivatization of amino acids, the closely related 4-(N,N-Dimethylsulfamoyl)-7-fluoro-benzofurazan (DBD-F) is a highly recommended alternative. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and validate robust methods for amino acid analysis in various matrices.
References
-
Imai, K., et al. (1993). Derivatization with fluorogenic benzofurazan reagents of amino acid enantiomers and their separation on a Pirkle type column. Biomedical Chromatography, 7(5), 275-6. [Link]
- Jachmann, N., & Karst, U. (2001). Synthesis and application of 4-(N,N-dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH) as a new derivatizing agent for aldehydes. Fresenius' Journal of Analytical Chemistry, 371(6), 735-41.
- Uzu, S., et al. (1990). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones. Analyst, 115, 1477-1482.
- Uchiyama, S., et al. (2001). Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton.
Sources
- 1. Derivatization with fluorogenic benzofurazan reagents of amino acid enantiomers and their separation on a Pirkle type column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: Real-Time Visualization of Cellular Thiols in Live Cells Using Benzofurazan Sulfide Probes
Introduction: The Critical Role of Thiols in Cellular Redox Homeostasis
Thiols, the sulfur analogs of alcohols, are pivotal players in a vast array of cellular processes. Their significance stems from the unique chemical properties of the sulfhydryl group (-SH), which is a potent nucleophile and can undergo reversible oxidation-reduction reactions. This reactivity positions thiols at the heart of cellular redox homeostasis, antioxidant defense, and signaling pathways. The most abundant non-protein thiol is the tripeptide glutathione (GSH), which, along with protein thiols (cysteine residues in proteins), forms the cellular thiol pool.[1][2] Aberrations in thiol levels are implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders.[3] Consequently, the ability to accurately monitor and quantify thiols in their native cellular environment is of paramount importance for both basic research and drug development.
This application note provides a comprehensive guide to the use of benzofurazan sulfide-based fluorescent probes for the real-time imaging and quantification of thiols in live cells. These probes offer high specificity and a fluorogenic response, enabling researchers to visualize the dynamic changes in cellular thiol concentrations with high sensitivity.
Principle of Detection: A Fluorogenic "Turn-On" Response via Sulfide-Thiol Exchange
Benzofurazan sulfides are a class of fluorogenic probes designed for the specific detection of thiols.[4] In their native state, these molecules are essentially non-fluorescent. This is often due to a self-quenching mechanism within the symmetric structure of the probe.[1][5] However, upon reaction with a thiol-containing molecule, a rapid and specific sulfide-thiol exchange reaction occurs.[4][6][7] This reaction leads to the formation of a highly fluorescent thiol adduct, resulting in a significant "turn-on" of the fluorescence signal.
The key to the specificity of benzofurazan sulfides lies in their selective reactivity towards the sulfhydryl group. They exhibit minimal to no reaction with other biologically relevant nucleophiles such as amino (-NH2), hydroxyl (-OH), or carboxyl (-COOH) groups.[4][6][7] This high degree of selectivity ensures that the observed fluorescence is a direct and reliable measure of the intracellular thiol concentration.
Reaction Mechanism: Benzofurazan Sulfide with a Thiol
Figure 1. The reaction of a non-fluorescent benzofurazan sulfide probe with a cellular thiol results in a fluorescent thiol adduct.
Probe Characteristics and Advantages
One of the most well-characterized benzofurazan sulfide probes, often referred to as GUALY's reagent, demonstrates the excellent properties of this class of compounds for live-cell imaging.[1][4]
| Property | Description | Reference |
| Specificity | Highly selective for thiol groups over other biological nucleophiles. | [4][6][7] |
| Response Type | Fluorogenic ("turn-on") response, minimizing background fluorescence. | [4][8] |
| Reaction Kinetics | Rapid reaction with thiols, typically complete within 10 minutes. | [8][9] |
| Excitation Wavelength | ~430 nm | [7][8][9] |
| Emission Wavelength | ~520 nm (Green Emission) | [7][8][9] |
| Applications | Imaging and quantification of total cellular thiols (protein and non-protein). | [4][8][10] |
The primary advantages of using benzofurazan sulfide probes include:
-
High Signal-to-Noise Ratio: The fluorogenic nature of the probes ensures that fluorescence is only generated in the presence of the target analyte, leading to low background and high contrast imaging.
-
Specificity and Reliability: The selective reaction chemistry provides confidence that the observed signal is a true representation of the cellular thiol pool.
-
Real-Time Monitoring: The rapid reaction kinetics allow for the monitoring of dynamic changes in thiol concentrations in response to stimuli or drug treatment.
-
Live-Cell Compatibility: The probes are cell-permeable and have been shown to be effective in live-cell imaging applications.[7][8]
Detailed Protocol for Live Cell Thiol Imaging
This protocol provides a step-by-step guide for the use of a representative benzofurazan sulfide probe (e.g., GUALY's reagent) for imaging total thiols in cultured mammalian cells.
Materials
-
Benzofurazan sulfide probe (e.g., a synthesized and validated batch of a probe like '1a' described in the literature).
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cultured mammalian cells (e.g., HeLa, A549, or a cell line relevant to the research)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope equipped with appropriate filters for excitation at ~430 nm and emission at ~520 nm (e.g., a DAPI or CFP filter set may be suitable).
-
Imaging dishes or plates (e.g., glass-bottom dishes or 96-well imaging plates).
Experimental Workflow
Figure 2. A streamlined workflow for live cell imaging of thiols using a benzofurazan sulfide probe.
Step-by-Step Procedure
-
Probe Preparation (to be performed immediately before use):
-
Prepare a 10 mM stock solution of the benzofurazan sulfide probe in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (e.g., 100 µM). The optimal concentration may need to be determined empirically for different cell lines and experimental conditions.
-
-
Cell Culture and Plating:
-
Seed the cells of interest onto a suitable imaging vessel (e.g., glass-bottom dish) at a density that will result in 60-80% confluency on the day of the experiment.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they are well-adhered.
-
-
Probe Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. The optimal incubation time should be sufficient for the probe to enter the cells and react with thiols. A 10-minute reaction time has been shown to be sufficient for some probes.[8][9]
-
-
Washing:
-
Aspirate the probe-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any excess, unreacted probe.
-
-
Imaging:
-
Add fresh, pre-warmed PBS or culture medium to the cells.
-
Immediately image the cells using a fluorescence microscope with the appropriate filter set (Excitation: ~430 nm, Emission: ~520 nm).
-
Acquire images using consistent settings (e.g., exposure time, gain) across all experimental conditions to allow for accurate comparison.
-
Data Analysis and Interpretation
The fluorescence intensity within the cells is directly proportional to the concentration of thiols. For quantitative analysis, the mean fluorescence intensity of individual cells or defined regions of interest (ROIs) can be measured using image analysis software (e.g., ImageJ/Fiji). It is recommended to analyze a statistically significant number of cells per condition.
To investigate changes in thiol levels in response to a specific treatment (e.g., an oxidizing agent or a drug candidate), the fluorescence intensity of treated cells can be compared to that of untreated control cells. The results from fluorescence microscopy can also be validated by other methods, such as an HPLC-based total thiol assay.[7][8]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls:
-
Negative Control (Vehicle): Treat cells with the vehicle (e.g., DMSO) at the same concentration used to deliver the probe to ensure that the vehicle itself does not induce fluorescence or cellular stress.
-
Positive Control (Thiol Depletion): Pre-treat cells with a known thiol-depleting agent, such as N-ethylmaleimide (NEM), before adding the benzofurazan sulfide probe. A significant reduction in fluorescence intensity compared to untreated cells will validate that the probe is indeed responding to cellular thiols.
-
Positive Control (Thiol Supplementation): Pre-treat cells with a thiol precursor, such as N-acetylcysteine (NAC), to increase intracellular thiol levels. An increase in fluorescence intensity will further confirm the probe's responsiveness to thiols.
Conclusion and Future Perspectives
Benzofurazan sulfide probes represent a valuable tool for the specific and sensitive detection of thiols in live cells. Their fluorogenic nature and rapid reaction kinetics make them well-suited for real-time imaging and for studying the dynamic role of thiols in cellular physiology and pathology. The protocols and principles outlined in this application note provide a robust framework for researchers to employ these powerful probes in their investigations. Future developments in this area may focus on creating probes with even longer excitation and emission wavelengths to minimize autofluorescence and enable multiplexing with other fluorescent reporters, as well as probes targeted to specific subcellular compartments.
References
-
Li, Y., Yang, Y., & Guan, X. (2012). Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. Analytical Chemistry, 84(15), 6877–6883. [Link]
-
Li, Y., Yang, Y., & Guan, X. (2012). Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. PMC - NIH. [Link]
-
PubMed. (2012). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. Anal Chem, 84(15), 6877-83. [Link]
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ResearchGate. (2012). Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. [Link]
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ACS Publications. (2012). Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. Analytical Chemistry. [Link]
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Yang, Y. (2013). Benzofurazan Sulfides as Fluorogenic Reagents for Thiol Quantification. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]
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Wang, S., Huang, Y., & Guan, X. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3575. [Link]
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ResearchGate. (2011). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. [Link]
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Semantic Scholar. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26, 3575. [Link]
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Verdoliva, V., Digilio, G., Saviano, M., & De Luca, S. (2020). Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings. Organic & Biomolecular Chemistry, 19(2), 275-282. [Link]
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ResearchGate. (2021). A Thiol Specific and Mitochondria Selective Fluorogenic Benzofurazan Sulfide for Live Cell Non-protein Thiol Imaging and Quantification in Mitochondria. [Link]
-
Chen, W., Xian, M., & Wang, J. (2021). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling, 34(7), 519–534. [Link]
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PubMed. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. J Med Chem, 40(16), 2435-9. [Link]
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PubMed. (2017). A new 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg2+. J Fluoresc, 27(5), 1831-1836. [Link]
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Knight, J. R. (2019). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University. [Link]
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Nitta, K., Bratcher, S. C., & Kronman, M. J. (1978). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal, 175(2), 487–494. [Link]
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Application Note & Protocol: Quantifying Carbonyl Compounds in Biological Samples with 2,4-Dinitrophenylhydrazine (DNPH)
Abstract
This comprehensive guide provides a detailed framework for the quantification of carbonyl compounds—aldehydes and ketones—in various biological matrices. Carbonyl compounds are critical biomarkers for a range of physiological and pathological processes, most notably oxidative stress, where they manifest as protein carbonyls or lipid peroxidation byproducts. The primary method discussed is the derivatization of carbonyls with 2,4-dinitrophenylhydrazine (DNPH), which converts them into stable, chromophoric 2,4-dinitrophenylhydrazone (DNP-hydrazone) adducts. We present two robust analytical protocols: a straightforward spectrophotometric assay for total carbonyl content and a high-specificity HPLC-UV/Vis method for separating and quantifying individual carbonyl species. This document is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and validated methodology for carbonyl analysis.
Introduction: The Significance of Carbonyl Measurement
Carbonyl compounds are formed during the oxidative degradation of proteins, lipids, and carbohydrates. In a biological context, an elevated level of protein carbonyls is a widely accepted hallmark of oxidative damage and is implicated in aging, neurodegenerative diseases, and metabolic disorders. The measurement of these species provides a reliable index of global protein oxidation.[1] The most prevalent and validated method for this measurement relies on the reaction of carbonyl groups with DNPH.[2][3][4]
This application note explains the underlying chemistry, provides detailed, field-tested protocols, and discusses critical aspects of data interpretation and troubleshooting to ensure scientific integrity.
The Chemistry: DNPH Derivatization
The foundation of the assay is the reaction between DNPH and a carbonyl group (aldehyde or ketone). This is a classical nucleophilic addition-elimination reaction, also known as a condensation reaction.[5][6]
-
Nucleophilic Addition: The terminal amine group (-NH₂) of the DNPH molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon.
-
Elimination: An intermediate is formed, which then undergoes dehydration (loss of a water molecule) to form a stable C=N double bond.[5][7]
The resulting product, a 2,4-dinitrophenylhydrazone, is a brightly colored, stable compound that can be readily detected and quantified.[7] Aromatic carbonyls typically yield red precipitates, while aliphatic carbonyls produce yellow to orange precipitates.[5] This reaction is highly specific for aldehydes and ketones; other carbonyl-containing functional groups like carboxylic acids, esters, and amides do not react due to resonance stability.[5]
Figure 1: The condensation reaction between DNPH and a carbonyl compound.
Core Methodologies: Spectrophotometry vs. HPLC
Two primary analytical approaches are employed for quantifying DNP-hydrazones. The choice depends on the specific research question—whether a measure of total carbonyl content is sufficient or if the identification of individual carbonyl species is required.
| Feature | Spectrophotometric Assay | HPLC-UV/Vis Assay |
| Principle | Measures the total absorbance of all DNP-hydrazone adducts at ~370 nm. | Physically separates individual DNP-hydrazone adducts before UV detection. |
| Output | A single value representing total carbonyl content (e.g., nmol/mg protein). | A chromatogram with distinct peaks for different carbonyls, allowing individual quantification. |
| Throughput | High; suitable for screening multiple samples in a 96-well plate format. | Lower; requires serial sample injection and chromatographic run time. |
| Specificity | Lower; susceptible to interference from non-carbonyl substances that absorb at 370 nm. | High; specificity is conferred by chromatographic retention time and UV spectrum. |
| Application | Rapid assessment of global oxidative stress (e.g., total protein carbonyls). | Identification and quantification of specific carbonyls (e.g., formaldehyde, acetone).[8][9] |
Protocol I: Spectrophotometric Assay for Total Protein Carbonyls
This protocol is adapted from the method originally described by Levine et al. and is designed for measuring total carbonyl content in protein samples such as plasma, cell lysates, or tissue homogenates.[2][3]
Pre-Analysis Considerations & Critical Controls
-
Interference from Nucleic Acids: A major pitfall in this assay is the cross-reactivity of DNPH with nucleic acids, which can lead to a significant overestimation of carbonyl content.[10][11] It is essential to remove nucleic acids prior to derivatization.
-
Blanks: For each sample, a parallel "blank" tube must be prepared where the DNPH solution is replaced with its vehicle (e.g., 2 M HCl). This accounts for any absorbance from the protein itself.
-
Protein Quantification: An accurate protein concentration measurement of the initial sample is critical for normalizing the final carbonyl content.
Reagents & Materials
-
DNPH Solution: 10 mM 2,4-Dinitrophenylhydrazine in 2.0 M Hydrochloric Acid (HCl).
-
Trichloroacetic Acid (TCA): 20% (w/v) solution.
-
Streptomycin Sulfate Solution: 10% (w/v).
-
Wash Solution: Ethanol:Ethyl Acetate (1:1 v/v), prepare fresh.
-
Resuspension Buffer: 6 M Guanidine Hydrochloride in 20 mM Potassium Phosphate (pH 2.3, adjusted with trifluoroacetic acid).
-
Spectrophotometer or plate reader capable of measuring absorbance at ~370 nm.
Step-by-Step Protocol
-
Sample Preparation & Normalization:
-
Adjust the protein concentration of your samples (e.g., cell lysate, plasma) to 1-2 mg/mL in a suitable buffer.
-
Perform a protein assay (e.g., BCA or Bradford) on an aliquot of each sample to determine the precise concentration.
-
-
Nucleic Acid Removal (Mandatory):
-
To a 200 µL aliquot of your protein sample, add 20 µL of 10% streptomycin sulfate solution.
-
Incubate for 15 minutes at room temperature.
-
Centrifuge at 6,000 x g for 10 minutes at 4°C to pellet the nucleic acid-streptomycin complexes.
-
Carefully transfer the supernatant containing the protein to a new tube.
-
-
Derivatization:
-
For each sample, prepare two microcentrifuge tubes: one labeled "Sample" and one labeled "Blank".
-
Add 200 µL of the protein supernatant to each tube.
-
Add 800 µL of DNPH Solution to the "Sample" tube.
-
Add 800 µL of 2.0 M HCl to the "Blank" tube.
-
Incubate both tubes in the dark at room temperature for 1 hour, vortexing briefly every 15 minutes.
-
-
Protein Precipitation & Washing:
-
Add 1 mL of 20% TCA to each tube.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant.
-
Wash the pellet by adding 1 mL of fresh Ethanol:Ethyl Acetate solution. Vortex thoroughly to break up the pellet.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Decant the supernatant.
-
Repeat this wash step two more times to ensure complete removal of free DNPH.
-
-
Solubilization & Measurement:
-
After the final wash, lightly spin the tubes to collect residual liquid and remove it with a pipette. Allow the pellet to air-dry for 5 minutes.
-
Add 500 µL of Resuspension Buffer (6 M Guanidine HCl) to each pellet.
-
Vortex vigorously and incubate at 37°C for 15-30 minutes to ensure complete solubilization.
-
Centrifuge at 10,000 x g for 5 minutes to remove any insoluble debris.
-
Transfer the clear supernatant to a cuvette or a 96-well plate.
-
Read the absorbance at the maximum wavelength for the hydrazone (typically 366-375 nm).[2][12]
-
Calculation of Carbonyl Content
The concentration of protein carbonyls is calculated using the Beer-Lambert law.
Figure 2: Workflow for the spectrophotometric protein carbonyl assay.
Calculation Formula: Carbonyl Content (nmol/mg protein) = [ (Asample - Ablank) / (ε * b) ] * (Vtotal / Vsample) / Cprotein
Where:
-
Asample is the absorbance of the DNPH-derivatized sample.
-
Ablank is the absorbance of the HCl-treated blank.
-
ε is the molar extinction coefficient for DNP-hydrazone, which is 22,000 M⁻¹cm⁻¹.[2]
-
b is the path length of the cuvette or well in cm.
-
Vtotal is the final resuspension volume (e.g., 0.5 mL).
-
Vsample is the initial sample volume used (e.g., 0.2 mL).
-
Cprotein is the initial protein concentration in mg/mL.
Protocol II: HPLC-UV/Vis for Specific Carbonyl Quantification
This protocol provides a framework for the separation and quantification of specific low-molecular-weight carbonyls. It is based on established methods used for various sample matrices.[9][13]
Pre-Analysis Considerations
-
Standard Curve: A multi-point calibration curve using certified standards of the target carbonyl-DNPH derivatives is mandatory for accurate quantification.
-
Matrix Effects: Biological samples can contain interfering compounds. A solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analytes before injection.
-
DNPH Purity: Impurities in the DNPH reagent can appear as artifact peaks in the chromatogram. It is recommended to use high-purity, HPLC-grade DNPH or to recrystallize it.[9]
Reagents & Materials
-
DNPH Derivatization Solution: 0.5 mg/mL DNPH in Acetonitrile with 1% Phosphoric Acid.
-
Carbonyl-DNPH Standards Mix: Certified reference standards (e.g., from Sigma-Aldrich, AccuStandard) of formaldehyde-DNPH, acetaldehyde-DNPH, acetone-DNPH, etc., diluted in acetonitrile.
-
HPLC System: A system equipped with a UV/Vis or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 4.6 x 150 mm, 1.8-5 µm particle size), and a gradient pump.
-
Mobile Phase A: Water/Acetonitrile/Tetrahydrofuran (e.g., 60:30:10).
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: SPE cartridges (e.g., C18) may be required.
Step-by-Step Protocol
-
Sample Collection & Derivatization:
-
This step is highly matrix-dependent. For liquid samples (e.g., urine, cell culture media), a known volume is mixed with an equal volume of the DNPH Derivatization Solution.
-
Incubate at 40°C for 30 minutes. The reaction is typically faster than for proteins.
-
-
Sample Cleanup (if necessary):
-
Pass the derivatized sample through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 40% acetonitrile in water) to remove polar interferences.
-
Elute the DNP-hydrazones with 100% acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known, smaller volume of mobile phase.
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 (e.g., Agilent StableBond, Ascentis Express).[8][14]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 60% B
-
2-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 60% B (re-equilibration)
-
-
Note: The gradient must be optimized to achieve baseline separation of the target analytes.[15]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 8. youngin.com [youngin.com]
- 9. epa.gov [epa.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. apps.thermoscientific.com [apps.thermoscientific.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Step-by-step guide for 4-HNE detection using 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan
Topic: Step-by-Step Guide for 4-HNE Detection Using 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DMSH-BZF)
For: Researchers, scientists, and drug development professionals
I. Introduction: The Significance of 4-HNE in Oxidative Stress
Oxidative stress is a critical factor in the progression of numerous aging-related diseases, including neurodegenerative disorders, cancer, and metabolic syndrome.[1] A key event in oxidative stress is the peroxidation of polyunsaturated fatty acids within cellular membranes, a process that generates a variety of reactive aldehydes.[1][2] Among these, 4-hydroxy-2-nonenal (4-HNE) is one of the most abundant and cytotoxic products.[3]
4-HNE is not merely a marker of damage; it is a bioactive molecule that acts as a "second messenger of free radicals".[4] Its high reactivity allows it to form covalent adducts with nucleophilic residues (cysteine, histidine, and lysine) on proteins, lipids, and DNA, thereby disrupting cellular signaling and function.[1][2][5][6] This modification can impair protein function, trigger apoptotic pathways, and modulate inflammatory responses.[1][3][5] Consequently, the accurate detection and quantification of 4-HNE in biological systems are paramount for understanding disease pathogenesis and for evaluating the efficacy of novel therapeutic interventions.
This guide provides a detailed methodology for the detection of 4-HNE using the fluorogenic probe this compound, a sensitive and versatile tool for researchers.
II. Principle of Detection with DMSH-BZF
This compound (DMSH-BZF), also known as 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H), is a highly sensitive fluorogenic reagent designed for the detection of carbonyl compounds.[7][8] The core of its function lies in its hydrazino group, which selectively reacts with the aldehyde group of 4-HNE.
Mechanism of Action: DMSH-BZF itself is essentially non-fluorescent. However, upon reaction with an aldehyde (like 4-HNE) under mild acidic conditions, it forms a stable hydrazone bond. This condensation reaction alters the electronic structure of the benzofurazan ring system, leading to a significant increase in fluorescence quantum yield, resulting in a bright, easily detectable signal.[8] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it ideal for sensitive detection.
Caption: Reaction of DMSH-BZF with 4-HNE to form a fluorescent hydrazone.
III. Materials and Reagents
Reagent Specifications
| Reagent | Alternate Names | CAS Number | Molecular Formula | Molecular Weight |
| This compound | DBD-H | 131467-86-2 | C₈H₁₁N₅O₃S | 257.27 |
(Data sourced from Santa Cruz Biotechnology[9])
Required Materials
-
Reagents:
-
This compound (DMSH-BZF/DBD-H)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde or Paraformaldehyde (for cell fixation)
-
Triton™ X-100 or Saponin (for cell permeabilization)
-
4-Hydroxynonenal (4-HNE) standard (for positive controls/standard curve)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
-
-
Equipment:
-
Fluorescence microscope with appropriate filter sets (see Table 2)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Analytical balance and standard laboratory glassware
-
Cell culture incubator and biosafety cabinet
-
Microcentrifuge and vortex mixer
-
pH meter
-
Reagent Preparation
-
DMSH-BZF Stock Solution (10 mM):
-
Dissolve 2.57 mg of DMSH-BZF in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small volumes (e.g., 20 µL) and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
4-HNE Standard Stock Solution (10 mM):
-
Prepare according to the manufacturer's instructions, typically by dissolving in ethanol or DMSO.
-
Store at -80°C.
-
-
Fixation Buffer (4% Paraformaldehyde in PBS):
-
Dissolve 4 g of paraformaldehyde in 80 mL of distilled water by heating to 60°C in a fume hood. Add 1-2 drops of 1 N NaOH to clarify the solution.
-
Add 10 mL of 10x PBS and adjust the final volume to 100 mL with distilled water.
-
Cool to room temperature and adjust pH to 7.4. Filter and store at 4°C.
-
-
Permeabilization Buffer (0.2% Triton™ X-100 in PBS):
-
Add 200 µL of Triton™ X-100 to 100 mL of PBS.
-
Mix gently and store at room temperature.
-
IV. Experimental Protocols
Protocol 1: In Situ Detection of 4-HNE in Cultured Cells
This protocol describes the detection of 4-HNE adducts in cells via fluorescence microscopy, providing spatial information on lipid peroxidation.
Caption: Workflow for fluorescent detection of 4-HNE in cultured cells.
Step-by-Step Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Induce oxidative stress to generate endogenous 4-HNE. This can be achieved by treating cells with agents like H₂O₂ (100-500 µM), FeSO₄ (2-10 µM), or other known inducers for a specified duration.[10] Include an untreated control group. A positive control group treated with exogenous 4-HNE (1-10 µM) can also be beneficial.[11]
-
-
Cell Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 4% PFA solution to each well and incubate for 15 minutes at room temperature. Causality: Fixation cross-links proteins and locks cellular structures in place, preserving morphology and preventing the diffusion of 4-HNE adducts.
-
-
Permeabilization:
-
Wash the fixed cells three times with PBS.
-
Add 0.2% Triton™ X-100 in PBS and incubate for 10 minutes. Causality: Permeabilization creates pores in the cell membrane, allowing the DMSH-BZF probe to enter the cell and access intracellular targets.
-
-
DMSH-BZF Labeling:
-
Prepare a working solution of 50-100 µM DMSH-BZF in PBS from the 10 mM stock. Note: The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.
-
Wash the cells twice with PBS.
-
Add the DMSH-BZF working solution and incubate for 60 minutes at 37°C, protected from light.
-
-
Washing and Counterstaining:
-
Aspirate the labeling solution and wash the cells three times with PBS to remove unbound probe.
-
If desired, incubate with a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes.
-
Wash twice more with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters.
-
| Table 2: Recommended Microscope Filter Sets | |
| Fluorophore | DMSH-BZF-Hydrazone |
| Excitation (λex) | ~450 - 470 nm |
| Emission (λem) | ~550 - 580 nm |
| Example Filter Set | FITC / GFP |
(Fluorescence properties based on Uchio, Y. (1999)[8])
Protocol 2: Quantification of 4-HNE by HPLC-Fluorescence
This protocol is adapted for the sensitive quantification of total 4-HNE in biological samples like serum or cell lysates after fluorescent derivatization.[7][12][13]
Caption: Workflow for HPLC-based quantification of 4-HNE.
Step-by-Step Procedure:
-
Sample Preparation (Example: Serum):
-
To 100 µL of serum, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted 4-HNE.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the sample extract (or 4-HNE standard for the calibration curve) with 50 µL of 1 mM DMSH-BZF in acetonitrile.
-
Add 10 µL of 1% trifluoroacetic acid (TFA) in acetonitrile to catalyze the reaction.
-
Incubate the mixture at 60°C for 30 minutes in the dark.
-
Cool the reaction mixture to room temperature.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto the HPLC system.
-
Perform chromatographic separation using the parameters outlined below.
-
| Table 3: Example HPLC Parameters | |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Fluorescence Detector | λex: 450 nm, λem: 565 nm |
(Parameters are a general guide and may require optimization.[8][13])
-
Quantification:
-
Prepare a standard curve by derivatizing known concentrations of 4-HNE standard (e.g., 0.1 to 10 µM) using the same procedure.
-
Identify the peak corresponding to the 4-HNE-DMSH-BZF adduct based on its retention time from the standard.
-
Integrate the peak area for each sample and standard.
-
Calculate the concentration of 4-HNE in the original sample by plotting the peak areas of the standards against their concentrations and interpolating the sample values.
-
V. Data Interpretation and Validation
System Controls
-
Negative Control: Untreated cells or a blank sample (reagents only) processed in parallel. This is crucial to determine background fluorescence or interfering peaks.
-
Positive Control: Cells treated with an oxidative stress inducer (e.g., H₂O₂) or a sample spiked with a known amount of 4-HNE standard. This validates that the probe and system are working correctly.
-
Specificity: The hydrazine moiety of DMSH-BZF can react with other aldehydes and ketones.[8] For microscopy, this provides a measure of total carbonyl stress. For HPLC, the chromatographic separation provides specificity, as the 4-HNE-DMSH-BZF adduct will have a distinct retention time compared to adducts of other carbonyls.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence (Microscopy) | Incomplete removal of unbound probe. | Increase the number and duration of wash steps after labeling. |
| Probe concentration is too high. | Titrate the DMSH-BZF concentration downwards (e.g., start at 25 µM). | |
| No/Weak Signal | Inefficient permeabilization. | Increase Triton™ X-100 concentration or incubation time. |
| Insufficient 4-HNE generation. | Increase the concentration or duration of the oxidative stress stimulus. | |
| Degraded probe. | Use a fresh aliquot of DMSH-BZF stock solution. Ensure proper storage. | |
| Multiple Peaks in HPLC | Reaction with other endogenous aldehydes. | Confirm the 4-HNE peak identity by running a pure 4-HNE standard. |
| Reagent impurities. | Use high-purity solvents and reagents. Run a reagent blank. |
VI. References
-
Roles of the Lipid Peroxidation Product 4-Hydroxynonenal in Obesity, the Metabolic Syndrome, and Associated Vascular and Neurodegenerative Disorders. (n.d.). National Institutes of Health (NIH). [Link]
-
Tunable fluorescent probes for detecting aldehydes in living systems. (2024). RSC Publishing. [Link]
-
Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases. (2022). PubMed Central. [Link]
-
Zarkovic, N., & Zarkovic, K. (2015). 4-Hydroxynonenal – major bioactive marker of lipid peroxidation. Book of abstracts "International Symposium at Faculty of Medical Sciences". [Link]
-
The oxidative-stress-induced lipid peroxidation marker 4-hydroxynonenal... (n.d.). ResearchGate. [Link]
-
Tunable fluorescent probes for detecting aldehydes in living systems. (2024). National Institutes of Health (NIH). [Link]
-
4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities. (2019). PubMed Central. [Link]
-
Fluorescent probes for imaging formaldehyde in biological systems. (2017). National Institutes of Health (NIH). [Link]
-
Method validation parameters for detection of 4-HNE in microglia cells. (n.d.). ResearchGate. [Link]
-
(PDF) 4-HNE immunofluorescence staining v1. (2017). ResearchGate. [Link]
-
Naphthalimide-Based Fluorescent Probe for Profiling of Aldehydes during Oxidation of Unsaturated Lipids. (2022). ACS Publications. [Link]
-
4-HNE Immunohistochemistry and Image Analysis for Detection of Lipid Peroxidation in Human Liver Samples Using Vitamin E Treatment in NAFLD as a Proof of Concept. (2020). PubMed. [Link]
-
4-HNE Immunohistochemistry and Image Analysis for Detection of Lipid Peroxidation in Human Liver Samples Using Vitamin E Treatment in NAFLD as a Proof of Concept. (2020). National Institutes of Health (NIH). [Link]
-
The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. (2021). MDPI. [Link]
-
Determination of 4-hydroxy-2-nonenal in serum by high-performance liquid chromatography with fluorescence detection after pre-column derivatization using 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2, 1,3-benzoxadiazole. (2014). PubMed. [Link]
-
A method for detection of 4-hydroxy-2-nonenal adducts in proteins. (2011). SfRBM. [Link]
-
Indirect immunofluorescence detection of protein-bound 4-HNE in... (n.d.). ResearchGate. [Link]
-
Determination of 4-hydroxy-2-nonenal in serum by high-performance liquid chromatography with fluorescence detection after pre-column derivatization using 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole. (2014). ResearchGate. [Link]
-
Determination of 4-hydroxy-2-nonenal in serum by high-performance liquid chromatography with fluorescence detection after pre-column derivatization using 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2, 1,3-benzoxadiazole. (2014). ResearchGate. [Link]
-
Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis. (1997). PubMed Central. [Link]
-
Mechanism of 4-HNE mediated inhibition of hDDAH-1: implications in no regulation. (2008). PubMed. [Link]
-
FORMATION OF 4-HYDROXYNONENAL FROM CARDIOLIPIN OXIDATION: INTRAMOLECULAR PEROXYL RADICAL ADDITION AND DECOMPOSITION. (2010). National Institutes of Health (NIH). [Link]
-
Uchio, Y. (1999). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl). ResearchGate. [Link]
-
Reactions of 4-hydroxynonenal with proteins and cellular targets. (2004). National Institutes of Health (NIH). [Link]
-
N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application. (2012). PubMed. [Link]
-
Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry. [Link]
-
Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction. (2021). MDPI. [Link]
-
4-Hydroxy-2-nonenal: a critical target in oxidative stress?. (2017). National Institutes of Health (NIH). [Link]
-
Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling. (2020). Semantic Scholar. [Link]
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- 1. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxynonenal – major bioactive marker of lipid peroxidation | Book of abstracts "International Symposium at Faculty of Medical Sciences" [js.ugd.edu.mk]
- 5. Roles of the Lipid Peroxidation Product 4-Hydroxynonenal in Obesity, the Metabolic Syndrome, and Associated Vascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Pre-column Derivatization with DBD-H for HPLC Analysis
Introduction: Enhancing Analyte Detection in HPLC through Pre-column Derivatization
In the realm of High-Performance Liquid Chromatography (HPLC), the sensitive detection of analytes is paramount. Many biologically and pharmaceutically significant molecules, such as amino acids, biogenic amines, and thiols, lack a native chromophore or fluorophore, rendering their detection by common UV-Vis or fluorescence detectors challenging.[1][2] Pre-column derivatization addresses this limitation by chemically modifying the analyte prior to its introduction into the HPLC system. This process covalently attaches a tag to the analyte, imparting desirable properties such as enhanced detectability and improved chromatographic behavior.[2][3][4]
Among the plethora of derivatizing agents, 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DBD-H) has emerged as a potent fluorescent labeling reagent. Its benzoxadiazole core confers excellent fluorogenic properties, while the reactive aminoethylamino group allows for the efficient tagging of various functional groups. This application note provides a comprehensive guide to the theory, application, and detailed protocols for the pre-column derivatization of primary and secondary amines, as well as thiols, with DBD-H for sensitive HPLC analysis.
The Chemistry of DBD-H Derivatization: A Mechanistic Overview
The efficacy of DBD-H as a derivatizing agent lies in the reactivity of the 7-aminoethylamino group, which readily undergoes nucleophilic substitution reactions with target functional groups under specific conditions. The reaction mechanism is contingent on the nature of the analyte's functional group.
Derivatization of Primary and Secondary Amines
DBD-H reacts with primary and secondary amines to form highly fluorescent and stable derivatives. The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient benzoxadiazole ring, leading to the formation of a substituted amine derivative. The reaction is typically carried out in an alkaline medium, which deprotonates the amine, increasing its nucleophilicity and facilitating the reaction.[5]
Derivatization of Thiols
Thiols, being strong nucleophiles, react with DBD-H in a similar fashion to amines. The thiolate anion, formed under basic conditions, attacks the benzoxadiazole ring to yield a stable and highly fluorescent thioether derivative.[6][7]
The general reaction scheme for the derivatization of amines and thiols with DBD-H is depicted below:
Caption: General reaction scheme for DBD-H derivatization.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the pre-column derivatization of analytes with DBD-H. It is crucial to optimize these conditions for specific analytes and matrices to achieve the best results.
Materials and Reagents
-
DBD-H (4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Analytes of interest (e.g., amino acids, biogenic amines, thiols)
-
Hydrochloric acid
-
Trichloroacetic acid (TCA) (for sample preparation, optional)
Preparation of Reagents
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 0.618 g of boric acid in 90 mL of HPLC-grade water. Adjust the pH to 9.5 with 1 M sodium hydroxide and make up the volume to 100 mL with HPLC-grade water.
-
DBD-H Reagent Solution (10 mM): Dissolve an appropriate amount of DBD-H in acetonitrile to obtain a final concentration of 10 mM. This solution should be stored in a dark, airtight container at 4°C and prepared fresh weekly.
-
Stopping Reagent (0.1 M HCl): Dilute concentrated hydrochloric acid with HPLC-grade water to a final concentration of 0.1 M.
Derivatization Workflow
The derivatization process can be broken down into a series of sequential steps, from sample preparation to the final derivatized sample ready for HPLC injection.
Caption: Step-by-step workflow for DBD-H derivatization.
Detailed Derivatization Protocol
-
Sample Preparation: For biological samples, deproteinization is often necessary. Add an equal volume of 10% (w/v) trichloroacetic acid to the sample, vortex, and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
pH Adjustment: In a microcentrifuge tube, mix 50 µL of the sample (or standard solution) with 50 µL of 0.1 M borate buffer (pH 9.5).
-
Derivatization Reaction: Add 100 µL of the 10 mM DBD-H reagent solution to the mixture.
-
Incubation: Tightly cap the tube and incubate at 60°C for 30 minutes in a heating block or water bath. Protect the samples from light during incubation.
-
Reaction Termination: After incubation, cool the tubes to room temperature and add 50 µL of 0.1 M HCl to stop the reaction.
-
Filtration and Analysis: Filter the derivatized sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
Optimizing the Derivatization Reaction: Key Parameters
The efficiency of the derivatization reaction is influenced by several factors. Optimization of these parameters is critical for achieving reproducible and sensitive results.[8][9]
| Parameter | Rationale | Typical Range |
| pH | The nucleophilicity of amines and thiols is pH-dependent. An alkaline pH (typically 9-11) is required to deprotonate the functional group, making it a better nucleophile.[5] | 9.0 - 10.5 |
| Temperature | Increasing the temperature generally accelerates the reaction rate. However, excessive heat can lead to the degradation of the analyte or the derivatizing reagent. | 50 - 70°C |
| Reaction Time | Sufficient time is required for the reaction to reach completion. The optimal time depends on the analyte and the reaction temperature. | 20 - 60 minutes |
| Reagent Concentration | A molar excess of the derivatizing reagent is used to ensure the complete derivatization of the analyte. A 5- to 10-fold molar excess is a good starting point. | 5 - 20 mM |
HPLC Analysis of DBD-Derivatized Analytes
The fluorescent nature of the DBD-analyte derivatives allows for their sensitive detection using a fluorescence detector.
Typical HPLC Conditions
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed for optimal separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection: Fluorescence detection is performed with excitation and emission wavelengths specific to the DBD-derivatives. The optimal wavelengths should be determined experimentally but are generally in the range of:
-
Excitation (λex): ~450 nm
-
Emission (λem): ~560 nm[10]
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Peak Area/Sensitivity | Incomplete derivatization. | Optimize reaction pH, temperature, time, and reagent concentration. Ensure the DBD-H reagent is not degraded. |
| Degradation of the derivative. | Protect the derivatized sample from light and analyze it promptly. | |
| Poor Peak Shape | Inappropriate mobile phase or column. | Optimize the mobile phase composition and gradient. Ensure the column is in good condition. |
| Sample overload. | Dilute the sample before injection. | |
| Ghost Peaks | Contamination of reagents or glassware. | Use high-purity reagents and thoroughly clean all glassware. |
| Carryover from previous injections. | Implement a robust needle wash program in the autosampler. |
Conclusion: A Powerful Tool for Sensitive Analysis
Pre-column derivatization with DBD-H is a robust and versatile technique for the sensitive HPLC analysis of a wide range of primary and secondary amines and thiols. By converting non-detectable analytes into highly fluorescent derivatives, this method significantly enhances the capabilities of standard HPLC systems. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this powerful analytical strategy in their laboratories. Careful optimization of the derivatization and chromatographic conditions will ensure the acquisition of accurate, reproducible, and high-quality data.
References
- Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto. Axion Analytical Labs, Inc.
-
Tsukamoto, Y., et al. (2006). Synthesis of the Isotope-Labeled Derivatization Reagent for Carboxylic Acids, 7-(N,N-dimethylaminosulfonyl)-4-(aminoethyl)piperazino-2,1,3-benzoxadiazole (d6) [DBD-PZ-NH2 (D)], and Its Application to the Quantification and the Determination of Relative Amount of Fatty Acids in Rat Plasma Samples by High-Performance Liquid chromatography/mass Spectrometry. Biomedical Chromatography, 20(4), 358-364. [Link]
- Ohkura, Y., et al. (1990). Precolumn Fluorescence Tagging Reagent for Carboxylic Acids in High-Performance Liquid Chromatography: 4-substituted-7-aminoalkylamino-2,1,3-benzoxadiazoles.
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Uekusa, S., et al. (2021). Derivatization in Analytical Chemistry. Molecules, 26(15), 4635. [Link]
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Imai, K., et al. (1989). 4-(N,N-dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole: novel fluorescent chiral derivatization reagents for the resolution of alcohol enantiomers by high-performance liquid chromatography. Analyst, 114(5), 597-600. [Link]
-
(2023). Derivatization. Chemistry LibreTexts. [Link]
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Moldoveanu, S. C., & David, V. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography, 35(1), e5008. [Link]
- (n.d.).
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(n.d.). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]
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(n.d.). The Analysis of Amino Acids Using Precolumn Derivatization, HPLC, and Electrochemical Detection. Springer Nature Experiments. [Link]
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(n.d.). precolumn derivation hplc: Topics by Science.gov. Science.gov. [Link]
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(n.d.). Screening and optimization of derivatization in heating block for the determination of aliphatic aldehydes by HPLC. ResearchGate. [Link]
-
(n.d.). Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Clemson University. [Link]
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(n.d.). Effect of selective thiol-group derivatization on enzyme kinetics of (R)-3-hydroxybutyrate dehydrogenase. PMC. [Link]
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- 3. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precolumn derivation hplc: Topics by Science.gov [science.gov]
- 5. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [mdpi.com]
- 6. Effect of selective thiol-group derivatization on enzyme kinetics of (R)-3-hydroxybutyrate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 10. 4-(N,N-dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole: novel fluorescent chiral derivatization reagents for the resolution of alcohol enantiomers by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Metabolomic Analysis of Carbonyl-Containing Compounds using 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-Hz)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of the Carbonyl Sub-Metabolome
The metabolome contains a diverse array of carbonyl-containing compounds, including aldehydes, ketones, keto-acids, and reducing sugars. These molecules are central intermediates and end-products of numerous metabolic pathways, such as glycolysis, fatty acid oxidation, and amino acid metabolism. Alterations in the carbonyl sub-metabolome are implicated in a range of pathological conditions, including oxidative stress, diabetes, and neurodegenerative diseases. However, the quantitative analysis of these metabolites in complex biological matrices presents significant analytical challenges. Many carbonyl compounds are volatile, thermally labile, and exhibit poor ionization efficiency in mass spectrometry, making their direct detection difficult and often unreliable[1][2].
Chemical derivatization offers a robust solution to these challenges. By tagging the carbonyl functional group with a reagent that enhances chromatographic retention and improves ionization efficiency, the sensitivity and specificity of detection by liquid chromatography-mass spectrometry (LC-MS) can be dramatically increased[3][4]. 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan, hereafter referred to as DBD-Hz, is a highly effective derivatizing agent for this purpose.
DBD-Hz: A Superior Reagent for Carbonyl Analysis
DBD-Hz, also known as 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole, is a fluorogenic reagent that reacts specifically with the carbonyl group of aldehydes and ketones to form stable hydrazones[5]. This reaction imparts several key advantages for metabolomic analysis:
-
Enhanced Ionization: The dimethylsulfamoyl and benzofurazan moieties of the DBD-Hz tag significantly improve the ionization efficiency of the derivatized metabolites in electrospray ionization (ESI), leading to substantial gains in sensitivity for LC-MS/MS analysis.
-
Improved Chromatographic Separation: The derivatization increases the hydrophobicity of small, polar carbonyl compounds, resulting in better retention and separation on reversed-phase liquid chromatography (RPLC) columns.
-
High Reactivity and Stability: The reaction of DBD-Hz with carbonyls is efficient under mild acidic conditions, and the resulting hydrazones exhibit good stability for analysis[6].
-
Fluorescence Properties: The benzofurazan group is a fluorophore, allowing for orthogonal detection by HPLC with fluorescence if required, with excitation and emission wavelengths around 450 nm and 565 nm, respectively.
Mechanism of Derivatization
The reaction between DBD-Hz and a carbonyl compound is a classic nucleophilic addition-elimination reaction. The hydrazine nitrogen of DBD-Hz acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable hydrazone derivative. The reaction is typically catalyzed by a small amount of acid.
Caption: Overall experimental workflow.
Data Analysis and Quantitation
Quantitative analysis is performed by constructing a calibration curve using standards of the target carbonyl compounds derivatized alongside the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in derivatization efficiency and instrument response.[3]
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors:
-
Specificity: The hydrazine group of DBD-Hz reacts specifically with aldehydes and ketones, minimizing off-target reactions.
-
Internal Standards: The use of stable isotope-labeled internal standards for each analyte of interest is the gold standard for quantitative accuracy in mass spectrometry, correcting for variations at each step of the workflow.
-
Chromatographic Separation: The LC separation step is crucial for resolving isomers and separating the derivatized analytes from potential interferences in the biological matrix. The formation of E/Z isomers of the hydrazones is possible and may result in split chromatographic peaks. Chromatographic conditions should be optimized to either resolve or co-elute these isomers for consistent quantification.
Conclusion
The use of this compound (DBD-Hz) as a derivatization agent provides a sensitive, specific, and robust method for the quantitative analysis of carbonyl-containing metabolites in complex biological samples. The protocols outlined in this application note provide a solid foundation for researchers to explore the role of the carbonyl sub-metabolome in health and disease, with broad applications in basic research, clinical diagnostics, and drug development.
References
-
Quantitative profiling of carbonyl metabolites directly in crude biological extracts using Chemoselective Tagging and nanoESI-FTMS. [Link]
-
Quantitative profiling of carbonyl metabolites directly in crude biological extracts using chemoselective tagging and nanoESI-FTMS. [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. [Link]
-
Twins Derivatization-Based Lc–Ms: A Promising Quantitative Tool for Metabolomic Analysis. [Link]
-
Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry. [Link]
-
The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. [Link]
-
Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. [Link]
-
Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. [Link]
-
Quantitative Metabolomic Profiling Using Dansylation Isotope Labeling and Liquid Chromatography Mass Spectrometry. [Link]
-
Development of High-Performance Chemical Isotope Labeling LC-MS for Profiling the Carbonyl Submetabolome. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]
-
Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. [Link]
-
Derivatization methods for LC-MS analysis of endogenous compounds. [Link]
-
Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. [Link]
-
Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. [Link]
-
SUPPORTING INFORMATION Chemoselective Probe for Detailed Analysis of Ketones and Aldehydes Produced by Gut Microbiota in Human S. [Link]
-
Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. [Link]
-
Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. [Link]
-
Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. [Link]
Sources
- 1. Quantitative profiling of carbonyl metabolites directly in crude biological extracts using Chemoselective Tagging and nanoESI-FTMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization methods for LC-MS analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ddtjournal.com [ddtjournal.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
Application Notes and Protocols for the Use of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan in Pharmaceutical Analysis
Introduction: The Challenge of Carbonyl Analysis in Pharmaceuticals
In pharmaceutical development and quality control, the accurate detection and quantification of carbonyl compounds, specifically aldehydes and ketones, is of paramount importance. These compounds can arise from various sources, including as degradation products of active pharmaceutical ingredients (APIs) or excipients, as residual impurities from synthesis, or through interaction with packaging materials. Due to their reactive nature, some aldehydes are classified as potential genotoxic impurities (GTIs), necessitating their control at trace levels.
The inherent properties of many low-molecular-weight carbonyl compounds, such as high polarity, volatility, and the lack of a strong chromophore, present significant analytical challenges for standard techniques like High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV/Vis) detection. To overcome these limitations, a pre-column derivatization strategy is often employed. This involves reacting the carbonyl compound with a labeling agent to form a stable, highly detectable derivative.
This guide introduces 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan, also known as 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H), a superior fluorogenic derivatizing reagent for the sensitive and selective analysis of aldehydes and ketones in pharmaceutical matrices.
DBD-H: A Superior Reagent for Carbonyl Derivatization
DBD-H is a versatile compound featuring a sulfonamide group that enhances its solubility and reactivity, and a hydrazino group that specifically targets the carbonyl functional group of aldehydes and ketones.[1] This reaction, conducted under mild acidic conditions, yields a highly fluorescent and stable hydrazone derivative, as depicted in Figure 1.
Figure 1: Derivatization Reaction of a Carbonyl Compound with DBD-H
Caption: Acid-catalyzed condensation of a carbonyl compound with DBD-H to form a stable, fluorescent hydrazone.
The key advantages of using DBD-H over traditional reagents like 2,4-dinitrophenylhydrazine (DNPH) include:
-
Enhanced Sensitivity: DBD-H itself is non-fluorescent, while the resulting hydrazone derivatives exhibit strong fluorescence, leading to very low background noise and significantly lower limits of detection (LOD) and quantification (LOQ).[2]
-
High Selectivity: The specific reaction of the hydrazino group with carbonyls, coupled with highly selective fluorescence detection, minimizes interference from other components in complex pharmaceutical matrices.
-
Excellent Stability: The formed DBD-hydrazones are stable, allowing for reliable and reproducible analysis, even with the use of an autosampler.[2]
Application Workflow: From Sample to Signal
The analytical workflow for the determination of trace carbonyl impurities in a pharmaceutical product using DBD-H derivatization followed by HPLC with fluorescence detection (HPLC-FLD) is a multi-step process designed for accuracy and reliability.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the analysis of carbonyls in pharmaceuticals using DBD-H.
Detailed Experimental Protocols
Protocol 1: Sample Preparation from a Pharmaceutical Oral Suspension
This protocol is designed for the extraction of a hypothetical trace aldehyde impurity from a complex oral suspension matrix, which may contain interfering excipients such as suspending agents, sweeteners, and preservatives.
Rationale: The choice of sample preparation technique is critical to remove matrix components that could interfere with the derivatization reaction or the chromatographic analysis. Solid-Phase Extraction (SPE) is an effective technique for this purpose, offering high recovery and sample cleanup.
Materials:
-
Pharmaceutical oral suspension sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Dilution: Accurately weigh an amount of the oral suspension equivalent to a known amount of the active pharmaceutical ingredient (API) into a volumetric flask. Dilute with deionized water to a known volume to reduce viscosity.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge under gentle vacuum.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar excipients.
-
Analyte Elution: Elute the target aldehyde impurity with 5 mL of acetonitrile into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the dried residue in a precise volume (e.g., 500 µL) of acetonitrile. This solution is now ready for derivatization.
Protocol 2: Derivatization with DBD-H
Rationale: The derivatization reaction is catalyzed by a weak acid. Trifluoroacetic acid (TFA) is commonly used. The reaction is typically rapid at room temperature. For some derivatives, the addition of a buffer after the reaction can improve stability, which is crucial for analyses involving long sequences in an autosampler.[2]
Materials:
-
Reconstituted sample extract (from Protocol 1) or standard solution of the target aldehyde/ketone
-
DBD-H solution (e.g., 1 mg/mL in acetonitrile)
-
TFA solution (e.g., 0.1% v/v in acetonitrile)
-
Buffer solution (optional, e.g., sodium acetate buffer, pH 5)
Procedure:
-
Reagent Addition: To the 500 µL of reconstituted sample or standard in a microcentrifuge tube, add 100 µL of the DBD-H solution and 50 µL of the TFA solution.
-
Incubation: Vortex the mixture briefly and incubate at room temperature (approx. 22°C) for 30 minutes in the dark to prevent photodegradation.
-
Reaction Quenching/Stabilization (Optional): If derivative stability is a concern, add 50 µL of a suitable buffer solution to the reaction mixture.
-
Preparation for HPLC: The derivatized sample is now ready for filtration and injection into the HPLC system.
Protocol 3: HPLC-FLD Analysis
Rationale: A reversed-phase C18 column is typically used for the separation of the relatively nonpolar hydrazone derivatives. A gradient elution is often employed to separate different carbonyl derivatives and to elute any unreacted reagent. Fluorescence detection is set at the optimal excitation and emission wavelengths for DBD-hydrazones to ensure maximum sensitivity and selectivity.[2]
HPLC System and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 460 nm
-
Emission Wavelength: 550 nm
-
Method Validation According to ICH Q2(R1) Guidelines
A crucial aspect of employing this method in a regulated pharmaceutical environment is its thorough validation to demonstrate its suitability for the intended purpose. The validation should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
| Validation Parameter | Procedure | Typical Acceptance Criteria |
| Specificity | Analyze blank matrix, matrix spiked with API and known impurities, and derivatized sample. Assess for any interfering peaks at the retention time of the target analyte's derivative. | The analyte peak should be free from interference from other components. Peak purity should be confirmed if a photodiode array detector is available. |
| Linearity | Prepare a series of at least five concentrations of the derivatized analyte over the expected range. Perform linear regression analysis of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.998. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. | Typically from the LOQ to 120% of the specification limit for the impurity. |
| Accuracy (Recovery) | Analyze samples of the pharmaceutical matrix spiked with the analyte at three different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit), with at least three replicates at each level. | Mean recovery should be within 80.0% to 120.0% for trace impurities.[3] |
| Precision | Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. | Relative Standard Deviation (RSD) should be ≤ 15% at the LOQ and typically ≤ 10% at higher concentrations. |
| Limit of Detection (LOD) | Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD for DBD-H derivatized aldehydes can be in the femtomole range on-column.[2] For a specific analyte, this would translate to low ng/mL or ppm levels depending on the sample preparation. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1. | The LOQ should be at or below the reporting threshold for the impurity. RSD at the LOQ should be ≤ 15%. |
| Robustness | Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results. | The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability during routine use. |
Conclusion
The use of this compound (DBD-H) as a pre-column derivatizing agent offers a highly sensitive, selective, and robust method for the quantification of trace-level aldehydes and ketones in pharmaceutical products. The protocols and validation guidelines presented in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to implement this powerful analytical technique. By converting challenging analytes into stable, highly fluorescent derivatives, this method enables stringent control over potentially genotoxic impurities, contributing to the overall safety and quality of pharmaceutical formulations.
References
- U.S. Food and Drug Administration. (2015).
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Uchiyama, S., et al. (1992). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones. The Analyst, 117(1), 53-57.
- European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.
- Teasdale, A. (Ed.). (2011).
- Li, N., et al. (2016). A sensitive and selective HPLC method for the determination of formaldehyde in pharmaceutical excipients. Journal of Pharmaceutical and Biomedical Analysis, 125, 363-369.
- Elder, D. P., & Snodin, D. J. (2019). A pragmatic approach to the safety assessment and control of genotoxic impurities in pharmaceutical drug substances. Regulatory Toxicology and Pharmacology, 108, 104449.
- Patel, H. B., et al. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
-
World Medicine Pharmaceutical Industry and Trade Inc. (n.d.). Characterization of Genotoxic Impurities with LC-QTOF and RP-HPLC Methods, Including Different Swab Methods in Cleaning Validation. Retrieved from [Link]
- Shao, S., et al. (2015).
-
I.R.I.S. (n.d.). Fluorescence determination of formaldehyde in air samples. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]
-
MDPI. (2022). Approaches to Formaldehyde Measurement: From Liquid Biological Samples to Cells and Organisms. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan Derivatization
Welcome to the technical support center for 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and reliability of your derivatization experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to overcome common challenges and achieve robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the use of this compound as a derivatization reagent.
Q1: What is the optimal pH for derivatization with this compound?
The formation of hydrazones, the product of the reaction between DBD-H and aldehydes or ketones, is highly pH-dependent. The optimal pH is typically in the mildly acidic range of 4-6. This is crucial because the reaction proceeds in two steps: the initial nucleophilic addition of the hydrazine to the carbonyl group, followed by an acid-catalyzed dehydration to form the stable hydrazone.
-
Below pH 4: The hydrazine reagent can become protonated, which reduces its nucleophilicity and slows down the initial addition step.
-
Above pH 6: There is insufficient acid to effectively catalyze the dehydration of the intermediate, leading to an accumulation of the unstable carbinolamine intermediate and a lower overall yield of the desired hydrazone.
Therefore, maintaining the pH within this optimal window is critical for maximizing your derivatization efficiency. It is recommended to use a buffer system to ensure stable pH throughout the reaction.
Q2: My derivatization yield is consistently low. What are the potential causes and how can I improve it?
Low derivatization yield is a common frustration. Here’s a systematic approach to troubleshooting this issue:
-
Suboptimal pH: As discussed in Q1, ensure the reaction pH is between 4 and 6. Use a pH meter to verify the pH of your reaction mixture and adjust as necessary with a weak acid like acetic or formic acid.
-
Incorrect Temperature: While many derivatization reactions with DBD-H proceed efficiently at room temperature, some less reactive carbonyl compounds may benefit from gentle heating (e.g., 40-60°C). However, be cautious, as excessive heat can lead to the degradation of your analyte or the derivatizing reagent. It is advisable to perform a temperature optimization experiment.
-
Inadequate Reaction Time: Derivatization is not always instantaneous. Monitor the reaction progress over time using an appropriate analytical technique like HPLC to determine the optimal reaction duration. Sterically hindered analytes may require longer incubation periods to achieve complete derivatization.
-
Reagent Quality and Storage: The purity and stability of your this compound are paramount. Hydrazine derivatives can be susceptible to oxidation, so it is essential to store the reagent in a cool, dark, and dry place, preferably under an inert atmosphere. Always prepare fresh solutions of the derivatizing reagent before use to ensure its reactivity.
-
Solvent Choice: The solvent can significantly influence reaction kinetics. For the formation of hydrazones from aldehydes and ketones, protic solvents such as ethanol or methanol are generally effective.
-
Presence of Water (for Carboxylic Acid Derivatization): If you are derivatizing carboxylic acids using a coupling agent in conjunction with a hydrazine-containing reagent, the presence of water can be detrimental. Water can hydrolyze the activated intermediate, leading to a significant reduction in yield. In such cases, using anhydrous solvents and reagents is crucial.
Q3: I am observing multiple peaks for my derivatized analyte in the chromatogram. What could be the reason?
The appearance of multiple peaks can complicate data analysis. Here are the likely culprits:
-
Incomplete Derivatization: If the reaction has not gone to completion, you will see a peak for the unreacted analyte in addition to the derivatized product. To address this, refer to the troubleshooting steps for low yield in Q2.
-
Side Reactions: The hydrazine group of DBD-H can potentially react with other functional groups in your analyte or sample matrix, leading to the formation of multiple products. Careful sample preparation and purification can help minimize these side reactions.
-
Isomer Formation: Depending on the structure of your analyte, it may be possible to form different isomers of the derivatized product, which could be separated by your chromatographic method.
-
Degradation of the Derivative: Some benzofurazan derivatives can be unstable.[1] If your derivatized sample is degrading before or during analysis, you may observe additional peaks corresponding to the degradation products. It is important to analyze samples as soon as possible after derivatization and to investigate the stability of the derivatives under your experimental conditions.
Q4: How can I improve the stability of my this compound derivatives?
The stability of the final derivative is crucial for accurate and reproducible quantification. While some benzofurazan derivatives are inherently more stable than others, here are some general strategies to minimize degradation:
-
Storage Conditions: Store your derivatized samples in a cool, dark place to minimize light-induced and thermal degradation. For long-term storage, consider freezing the samples at -20°C or below.
-
pH of the Final Solution: The pH of the solution can affect the stability of the derivative. After the derivatization reaction is complete, it may be beneficial to adjust the pH to a neutral or slightly acidic range, depending on the specific derivative's stability profile.
-
Minimize Time to Analysis: To avoid potential degradation, it is best practice to analyze the derivatized samples as soon as possible after the reaction is complete.[2]
Section 2: In-Depth Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting advice.
Guide 1: Poor Chromatographic Resolution
Problem: You are experiencing poor separation between your derivatized analyte and other components in the sample matrix, or between different derivatized analytes in a mixture.
Workflow for Troubleshooting Poor Resolution:
Sources
Technical Support Center: 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan and its derivatives. Here, we address common stability issues encountered during experimentation, offering troubleshooting advice and in-depth explanations to ensure the integrity and success of your research. Our approach is rooted in established chemical principles and field-proven insights to provide a self-validating framework for your protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound, also known as 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H), is a highly reactive molecule susceptible to degradation under several conditions. The primary concerns are:
-
Oxidation: The hydrazino group is readily oxidized, which is a major degradation pathway.
-
Hydrolysis: The sulfamoyl group and the benzofurazan ring can be susceptible to hydrolysis under strong acidic or alkaline conditions.
-
Photostability: Benzofurazan derivatives can be light-sensitive, leading to photoreactions and decomposition.
-
Thermal Stability: Elevated temperatures can accelerate degradation. The compound is classified as a "Dangerous Good for transport," indicating potential thermal instability.[1]
Q2: How should I properly store my stock of this compound?
Proper storage is critical to maintain the integrity of the compound. Based on supplier recommendations and the chemical nature of the molecule, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C to -10°C. | To minimize thermal degradation and slow down potential side reactions. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent oxidation of the sensitive hydrazino group. |
| Light | Protect from light by using amber vials or storing in the dark. | To avoid photodegradation of the benzofurazan ring. |
| Moisture | Keep in a tightly sealed container in a desiccated environment. | To prevent hydrolysis. |
Note: For solutions, especially in protic solvents, storage at -80°C is recommended for long-term stability (up to 6 months), while -20°C is suitable for short-term storage (up to 1 month). Always protect solutions from light.
Q3: I am observing an unexpected, less polar peak in my HPLC analysis after derivatizing an aldehyde with this compound. What could be the cause?
An unexpected peak, particularly one that is less polar than your starting material, could be the oxidized form of the reagent. The hydrazino group (-NHNH₂) is susceptible to oxidation, which can convert it to an amino group (-NH₂). This is a known reaction for similar benzofurazan derivatives.[2]
Proposed Degradation Pathway:
Caption: Oxidative degradation of the hydrazino group.
To confirm this, you can intentionally expose a small sample of your reagent to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) and see if the retention time of the resulting peak matches your unknown peak.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of reactivity of the derivatizing agent.
Potential Cause: Degradation of the this compound stock solution.
Troubleshooting Protocol:
-
Verify Storage Conditions: Ensure that both the solid compound and any stock solutions have been stored according to the recommendations in the table above.
-
Prepare Fresh Solutions: If the stock solution is more than a few weeks old (at -20°C) or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from the solid material.
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions. The presence of water can lead to hydrolysis, and peroxides in older ether-based solvents can cause oxidation.
-
Inert Handling: When preparing solutions, handle the solid and solvent under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to atmospheric oxygen.
Issue 2: Appearance of multiple unknown peaks in the chromatogram during method development.
Potential Cause: Forced degradation of the derivatized product or the excess reagent under the experimental conditions.
Forced Degradation Workflow:
To identify the source of these peaks, a systematic forced degradation study is recommended. This will help in understanding the stability of your derivatized analyte and the reagent itself under various stress conditions.
Caption: Workflow for a forced degradation study.
Experimental Protocol for Forced Degradation:
-
Prepare Samples: Prepare separate solutions of your derivatized analyte (including excess reagent) in a suitable solvent.
-
Apply Stress Conditions:
-
Acidic/Alkaline Hydrolysis: Add an equal volume of 0.1 M HCl or 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Oxidative Degradation: Add a small volume of 3% hydrogen peroxide. Incubate at room temperature, protected from light.
-
Photodegradation: Expose the solution in a quartz cuvette or a clear vial to a photostability chamber or a UV lamp.
-
Thermal Degradation: Incubate the solution in a controlled temperature oven or water bath.
-
-
Analyze Samples: Analyze the stressed samples by HPLC-UV/MS at different time points and compare the chromatograms to a control sample (stored at -20°C in the dark). This will help in identifying and potentially characterizing the degradation products.
Issue 3: Poor solubility of the derivatizing reagent.
Potential Cause: Use of inappropriate solvents.
Recommendations:
-
This compound and its derivatives generally exhibit improved solubility in polar solvents.[2]
-
Recommended Solvents: Acetonitrile, methanol, ethanol, and dimethylformamide (DMF) are good choices for preparing stock solutions.
-
Aqueous Solutions: For reactions in aqueous buffers, it is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous reaction mixture. Be mindful of the final concentration of the organic solvent in your experiment.
Chemical Compatibility
To prevent unintended reactions and degradation, avoid the following classes of chemicals when working with this compound derivatives:
| Incompatible Chemical Class | Rationale |
| Strong Oxidizing Agents (e.g., peroxides, permanganates, chromates) | Will oxidize the hydrazino group. |
| Strong Reducing Agents (e.g., borohydrides, LiAlH₄) | May reduce the benzofurazan ring or the sulfamoyl group. |
| Strong Acids and Bases | Can catalyze hydrolysis of the sulfamoyl group or the benzofurazan ring. |
| Aldehydes and Ketones | Will react with the hydrazino group to form hydrazones (this is the intended derivatization reaction). |
References
-
Bojarski, J., Ejsmont, K., & Magdziarek, R. (2005). Synthesis and application of 4-(N,N-dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH) as a new derivatizing agent for aldehydes. Talanta, 66(5), 1256-1262. [Link]
-
Georgarakis, M., Rosenkranz, H. J., & Schmid, H. (1971). Zur Photochemie des Benzfurazans. Helvetica Chimica Acta, 54(3), 819–826. [Link]
-
Toyo'oka, T., Suzuki, T., Saito, Y., & Imai, K. (1989). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. Analyst, 114(4), 413-418. [Link]
Sources
Technical Support Center: Optimizing DBD-H Labeling
Welcome to the technical support center for Diazirine-Biotin-Histidine (DBD-H) labeling and related photoaffinity labeling (PAL) techniques. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.
Introduction to DBD-H Labeling
DBD-H represents a class of chemical probes used for photoaffinity labeling, a powerful technique to identify protein-protein and small molecule-protein interactions within a native cellular context. These probes typically consist of three key moieties:
-
Diazirine: A photo-activatable group that, upon exposure to UV light, forms a highly reactive carbene intermediate. This intermediate covalently crosslinks with nearby amino acid residues.[1][2]
-
Biotin: An affinity handle that allows for the selective enrichment and purification of labeled proteins using streptavidin-based matrices.[2]
-
Histidine-targeting Moiety (the "H"): A chemical group designed to direct the probe's interaction towards histidine residues, leveraging their unique chemical properties within protein microenvironments.
Upon UV irradiation, the diazirine group forms a reactive carbene or a diazo intermediate, which can covalently bind to proximal biomolecules.[1] This process, often completed in minutes, "traps" transient or weak interactions, allowing for their identification through downstream analysis like mass spectrometry or Western blotting.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your DBD-H labeling experiments in a direct question-and-answer format.
Question 1: Why is my labeling efficiency low and how can I improve it?
Answer: Low labeling efficiency is a common challenge in PAL experiments. The primary cause is often the rapid quenching of the highly reactive carbene intermediate by the aqueous environment before it can react with a target protein.[1][2] Several factors can be optimized to enhance your signal.
1. UV Crosslinking Conditions:
-
UV Wavelength and Energy: Most diazirine probes are activated by UV light in the 350-365 nm range. Insufficient UV energy or incorrect wavelength will lead to poor activation. Conversely, excessive energy can cause protein damage and aggregation. It is critical to optimize the UV exposure time and distance from the lamp to the sample.
-
Recommendation: Perform a time-course experiment, varying the UV exposure time (e.g., 1, 3, 5, 10 minutes) to find the optimal balance between labeling efficiency and protein integrity.
2. Probe Concentration:
-
Insufficient Probe: Too low a concentration of the DBD-H probe will naturally result in a weak signal.
-
Recommendation: Titrate the probe concentration. Start with the manufacturer's recommended concentration and test a range (e.g., 0.5x, 1x, 2x, 5x). Be aware that excessively high concentrations can lead to non-specific labeling (see Question 2).
3. Reaction Buffer and Quenching:
-
Carbene Quenching: The carbene intermediate is extremely reactive and can be quenched by water or other buffer components.[3] While this is an inherent challenge, ensuring a well-buffered system is crucial.
-
Recommendation: Avoid buffers containing components that can act as scavengers for the carbene, such as dithiothreitol (DTT) or β-mercaptoethanol, during the labeling step.
4. Temperature:
-
Reaction Kinetics: Labeling is typically performed on ice or at 4°C to preserve protein integrity and minimize cellular processes that might alter the interactions being studied. However, temperature can affect reaction kinetics.
-
Recommendation: Maintain a consistent temperature throughout the experiment. If labeling in live cells, ensure they remain viable during the incubation and UV exposure steps.
Troubleshooting Flowchart: Low Labeling Efficiency
Caption: A decision tree for troubleshooting low labeling efficiency.
Question 2: I'm seeing high background or non-specific labeling. What are the causes and solutions?
Answer: High background obscures true signals and is often caused by either non-specific binding of the probe itself or inherent reactivity of the diazirine chemistry.
1. Inherent Reactivity of Alkyl Diazirines:
-
Mechanism: Besides the intended carbene pathway, alkyl diazirines can form a reactive diazo intermediate that shows preferential reactivity towards acidic amino acids like aspartic acid and glutamic acid.[1] This can lead to labeling of proteins that are not true interactors but are simply rich in these residues.
-
Recommendation: Be aware of this inherent bias when interpreting results. If your target is known to interact with acidic protein domains, this may be less of a concern. Consider using aryl-fluorodiazirine probes if available, as they react primarily through the less selective carbene intermediate.[1]
2. Excessive Probe Concentration:
-
Hydrophobic Interactions: High concentrations of biotinylated probes can lead to non-specific hydrophobic interactions with proteins or aggregation, resulting in high background after enrichment.
-
Recommendation: Reduce the probe concentration. The optimal concentration is a balance between achieving sufficient signal and minimizing background.
3. Inadequate Washing/Blocking:
-
Insufficient Removal: Failure to thoroughly wash away the unbound probe after crosslinking will lead to its capture during the streptavidin pulldown.
-
Blocking: Improperly blocked streptavidin beads can bind non-biotinylated proteins non-specifically.
-
Recommendation: Increase the number and stringency of wash steps after cell lysis and during the pulldown procedure. Use detergents like Tween-20 or Triton X-100 in your wash buffers. Always block streptavidin beads (e.g., with BSA or biotin) before adding your protein lysate.
4. pH Dependence:
-
Labeling Profile: The preferential labeling of acidic residues by alkyl diazirines is pH-dependent.[1]
-
Recommendation: Ensure your lysis and wash buffers have a consistent and appropriate pH (typically 7.4-8.0). Drastic pH changes can alter protein charges and increase non-specific interactions.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of diazirine-based labeling?
Upon UV irradiation (approx. 365 nm), the diazirine ring is excited and expels nitrogen gas (N₂). This generates a short-lived, highly reactive carbene intermediate. The carbene can insert into any nearby C-H, N-H, or O-H bond, forming a stable covalent crosslink. However, alkyl diazirines can also isomerize into a more stable diazo intermediate, which exhibits a preference for reacting with protonated carboxylic acids (Asp, Glu), especially in lower pH environments.[1]
Q2: What are the essential controls for a DBD-H experiment?
To ensure the validity of your results, the following controls are critical:
-
No UV Control: A sample prepared identically but not exposed to UV light. This control identifies proteins that bind non-specifically to the probe or the affinity matrix.
-
No Probe Control: A sample that undergoes the entire workflow, including UV exposure, but without the addition of the DBD-H probe. This identifies proteins that bind non-specifically to the streptavidin beads.
-
(Optional) Competition Control: If the DBD-H probe is linked to a specific small molecule ligand, pre-incubating the sample with an excess of the unlabeled ligand should prevent the probe from binding to its specific target, leading to a reduction in signal for the true target protein.
Q3: How does pH affect my labeling experiment?
pH plays a multifaceted role. First, as mentioned, the reactivity of the alkyl diazo intermediate towards acidic residues is pH-dependent, with increased labeling at lower pH where these residues are more likely to be protonated.[1] Second, pH affects the protonation state of histidine residues, which could influence the efficiency of a histidine-directed probe. Finally, pH is critical for maintaining the native conformation and interaction landscape of your proteins of interest. A standard physiological pH of 7.4 is a good starting point, but optimization may be required for specific systems.
Protocols & Methodologies
Standard Protocol for DBD-H Labeling in Mammalian Cells
This protocol provides a general workflow. Optimization of probe concentration and UV exposure time is highly recommended.
-
Cell Preparation: Culture cells to desired confluency (e.g., 80-90%) in a standard culture dish.
-
Probe Incubation:
-
Wash cells once with ice-cold PBS.
-
Add serum-free media or PBS containing the desired concentration of DBD-H probe (e.g., 10-100 µM).
-
Incubate for 1-4 hours at 37°C or on ice, depending on the experimental goal (e.g., capturing interactions in a metabolically active vs. static state).
-
-
UV Crosslinking:
-
Place the dish on ice. Remove the lid.
-
Position a 365 nm UV lamp at a fixed distance above the cells.
-
Irradiate for 1-10 minutes. This step must be optimized.
-
-
Cell Lysis:
-
Immediately wash cells twice with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer with protease inhibitors) and scrape the cells.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
-
Affinity Purification:
-
Block high-capacity streptavidin agarose beads with 1% BSA in PBS for 1 hour at room temperature.
-
Add the clarified lysate to the blocked beads.
-
Incubate overnight at 4°C with end-over-end rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins (e.g., Wash 1: Lysis Buffer; Wash 2: 1M KCl; Wash 3: 0.1M Na₂CO₃; Wash 4: 2M Urea in 10 mM Tris; Wash 5: PBS).
-
-
Elution and Analysis:
-
Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting or prepare for mass spectrometry analysis.
-
Data Presentation: Optimization Parameters
For reproducible results, it is crucial to optimize and standardize key reaction parameters. Use the following table as a guide for your optimization experiments.
| Parameter | Starting Range | Key Considerations |
| DBD-H Probe Conc. | 10 - 100 µM | Balance signal strength with non-specific background. |
| Incubation Time | 1 - 4 hours | Depends on cell permeability and target engagement kinetics. |
| Incubation Temp. | 4°C or 37°C | 4°C for static interactions; 37°C for dynamic cellular processes. |
| UV Wavelength | 350 - 365 nm | Must match the activation spectrum of the diazirine. |
| UV Exposure Time | 1 - 10 minutes | Titrate to maximize labeling without causing protein damage. |
| pH | 7.2 - 8.0 | Maintain protein stability and consider pH-dependent reactivity.[1] |
Experimental Workflow Diagram
Caption: General experimental workflow for DBD-H photoaffinity labeling.
References
-
Labeling preferences of diazirines with protein biomolecules. ChemRxiv. [Link]
-
Small molecule photocatalysis enables drug target identification via energy transfer. Macmillan Group - Princeton University. [Link]
-
Hydrogen Isotope Labeling of Pharmaceuticals via Dual Hydrogen Isotope Exchange Pathways using CdS Quantum Dot Photocatalyst. National Institutes of Health (NIH). [Link]
-
Labeling Preferences of Diazirines with Protein Biomolecules. ResearchGate. [Link]
-
Hydrogen Isotope Labeling of Pharmaceuticals Via Dual Hydrogen Isotope Exchange Pathways Using CdS Quantum Dot Photocatalyst. PubMed. [Link]
-
The Ultimate DBD Optimization Guide (2025). YouTube. [Link]
-
Isotope Labelling for Reaction Mechanism Analysis in DBD Plasma Processes. MDPI. [Link]
-
Non-specific labelling with Click chemistry reaction? ResearchGate. [Link]
-
Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]
-
The BEST Settings for Dead by Daylight | 240 FPS | Filters. YouTube. [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]
-
Why am I seeing non specific labelling of protein in lysate by biotin azide? ResearchGate. [Link]
-
[Guide] How to Optimize FPS (Steam & Epic Games). Reddit. [Link]
-
Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
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Technical Support Center: Minimizing Background Fluorescence in DBD-H Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for DBD-H (DNA-binding domain of hepatocyte nuclear factor 4-alpha) assays. As a Senior Application Scientist, I understand that obtaining high-quality, reproducible data is paramount to your research. A common hurdle in fluorescence-based assays, including the DBD-H assay, is managing background fluorescence. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize background noise and maximize your assay's performance.
Understanding the Sources of Background Fluorescence
High background fluorescence can obscure your true signal, leading to a reduced signal-to-noise ratio, decreased sensitivity, and potentially misleading results.[1][2] In DBD-H assays, which often rely on fluorescently labeled ligands or probes to measure binding events, background fluorescence can arise from several sources. It's crucial to systematically identify and address these sources to ensure the integrity of your data.
FAQ 1: What are the most common culprits for high background fluorescence in my DBD-H assay?
There are several potential sources of unwanted fluorescence in your assay. These can be broadly categorized as intrinsic to your sample and reagents, or introduced during the experimental procedure.
Common Sources of Background Fluorescence:
-
Autofluorescence from Biological Molecules: Many biological molecules naturally fluoresce when excited by light.[3][4] In the context of a DBD-H assay, this can include the DBD-H protein itself, other proteins in your sample, and components from cell lysates if you are using them. Aromatic amino acids like tryptophan are known contributors to protein autofluorescence.[2]
-
Assay Buffer Components: Certain components in your assay buffer can contribute to background fluorescence. Phenol red, a common pH indicator in cell culture media, is a known source of autofluorescence.[2][5][6] Fetal Bovine Serum (FBS) also contains fluorescent molecules.[2][5][6]
-
Test Compounds: The small molecules or compounds you are screening for their interaction with the DBD-H protein can themselves be fluorescent at the excitation and emission wavelengths of your assay.
-
Non-Specific Binding: The fluorescent probe or ligand may bind to surfaces other than the DBD-H protein, such as the walls of the microplate or other proteins in the assay.[7][8] This non-specific binding can lead to a high background signal.
-
Contaminated Reagents: Impurities in your reagents, including buffers and solvents, can be a source of background fluorescence.[1][9]
-
Microplates: The type of microplate used can significantly impact background fluorescence. White plates, for instance, reflect light and can increase background, while black plates tend to quench stray light.[3][5] Plastic-bottom dishes are also known to fluoresce brightly.[10]
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Background
When faced with high background fluorescence, a systematic troubleshooting approach is the most effective way to identify and resolve the issue.
Q2: My blank wells (containing all assay components except the DBD-H protein) have very high fluorescence. What should I investigate first?
High fluorescence in your blank wells points to an issue with your assay components or the microplate itself, rather than the specific interaction you are trying to measure.
Troubleshooting High Blanks:
-
Check Your Buffer: Prepare fresh assay buffer using high-purity reagents.[9] If your buffer contains phenol red or FBS, consider switching to a phenol red-free medium and using a lower concentration of FBS or a serum-free formulation if possible.[5][6]
-
Evaluate Your Microplates: For fluorescence intensity assays, black, opaque-walled microplates are generally recommended to minimize well-to-well crosstalk and background fluorescence.[3][5][9] If you suspect your plates are contributing to the background, try testing different types of plates from various manufacturers.
-
Assess Your Fluorescent Probe: The fluorescent probe itself might be impure or prone to non-specific binding. Ensure you are using a high-quality, purified probe. You can also test for non-specific binding by incubating the probe in buffer alone in the microplate and measuring the fluorescence.
Q3: My negative control wells (containing the DBD-H protein and fluorescent probe, but no test compound) show high background. What does this indicate?
High background in your negative control wells suggests that there might be an issue with the interaction between your fluorescent probe and the DBD-H protein, or that other components in your assay are interfering.
Troubleshooting High Negative Controls:
-
Optimize Probe Concentration: Using too high a concentration of your fluorescent probe can lead to increased non-specific binding and a higher background signal. Perform a titration experiment to determine the optimal concentration of your probe that gives a good signal-to-noise ratio.[10]
-
Consider Blocking Agents: To minimize non-specific binding of the probe to the protein or plate surfaces, you can add a blocking agent to your assay buffer.[7] Common blocking agents include Bovine Serum Albumin (BSA) and casein. However, be aware that BSA itself can sometimes bind to fluorophores, so it's important to test its effect on your assay.[11]
-
Check for Autofluorescence of the DBD-H Protein: Measure the fluorescence of a sample containing only the DBD-H protein in the assay buffer to determine its intrinsic fluorescence at your assay's wavelengths. If the protein itself is highly autofluorescent, you may need to consider using a different fluorescent probe with excitation and emission wavelengths that are further away from the protein's autofluorescence spectrum.
Experimental Protocol: Optimizing Fluorescent Probe Concentration
This protocol outlines a simple titration experiment to determine the optimal concentration of your fluorescently labeled ligand.
Materials:
-
DBD-H protein stock solution
-
Fluorescently labeled ligand stock solution
-
Assay buffer
-
Black, opaque-walled microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of your fluorescently labeled ligand in the assay buffer.
-
In the microplate, add a constant concentration of the DBD-H protein to a set of wells.
-
To these wells, add the different concentrations of the fluorescently labeled ligand.
-
Include a set of blank wells containing only the assay buffer and the different concentrations of the fluorescently labeled ligand (no protein).
-
Incubate the plate according to your assay protocol.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Subtract the fluorescence of the blank wells from the corresponding wells containing the protein.
-
Plot the net fluorescence intensity against the concentration of the fluorescently labeled ligand. The optimal concentration will be in the range where the signal is strong and has not yet reached saturation, while keeping the background from the blank wells low.
Q4: My test compounds seem to be interfering with the assay and causing high background. How can I address this?
Compound interference is a common challenge in high-throughput screening. Test compounds can be fluorescent themselves, or they can quench the fluorescence of your probe.
Strategies for Mitigating Compound Interference:
-
Pre-screen Compounds for Autofluorescence: Before running your main assay, screen your compound library for intrinsic fluorescence at the excitation and emission wavelengths of your assay. To do this, measure the fluorescence of each compound in the assay buffer without the DBD-H protein or the fluorescent probe.[10] Compounds that are highly fluorescent can be flagged for further investigation or tested in an alternative assay format.
-
Address Quenching Effects: Quenching is a process that decreases the fluorescence intensity of a substance.[12][13][14] It can occur through various mechanisms, including collisional quenching and static quenching.[12][13][15] If a compound is quenching the fluorescence of your probe, you will observe a decrease in signal that is not due to displacement of the probe from the DBD-H protein. To identify quenchers, you can run a counterscreen where you measure the effect of the compound on the fluorescence of the free probe in the absence of the DBD-H protein.
-
Consider Time-Resolved Fluorescence (TRF): If autofluorescence from compounds or other assay components is a persistent issue, switching to a time-resolved fluorescence (TRF) assay can be an effective solution. TRF assays use long-lifetime fluorophores (lanthanide chelates) and a time delay between excitation and detection. This delay allows the short-lived background fluorescence to decay before the specific signal is measured, resulting in a significantly improved signal-to-noise ratio.[3][16]
Diagram: DBD-H Assay Workflow and Troubleshooting Points
Caption: Workflow of a typical DBD-H assay highlighting key troubleshooting points for high background fluorescence.
Advanced Considerations for Robust Assay Development
Beyond basic troubleshooting, several advanced concepts can help you develop a more robust and reliable DBD-H assay.
Q5: What is the Inner Filter Effect and how can it affect my results?
The inner filter effect (IFE) is a phenomenon that can lead to a non-linear relationship between fluorescence intensity and fluorophore concentration.[17][18] It occurs when components in the sample absorb either the excitation light (primary IFE) or the emitted light (secondary IFE), leading to a reduction in the measured fluorescence intensity.[18][19][20] This can be a significant issue in assays with high concentrations of proteins, nucleic acids, or colored compounds.
Mitigating the Inner Filter Effect:
-
Work with Lower Concentrations: The most straightforward way to minimize the inner filter effect is to work with lower, "optically dilute" concentrations of your fluorescent probe and other assay components.[18][19]
-
Measure Absorbance: Measure the absorbance of your samples at the excitation and emission wavelengths. Significant absorbance can indicate a potential for inner filter effects.
-
Use Correction Formulas: Mathematical corrections can be applied to your fluorescence data to compensate for the inner filter effect, although this requires careful validation.
Q6: How should I choose the optimal instrument settings for my fluorescence plate reader?
Proper instrument settings are critical for maximizing your signal-to-noise ratio.[21]
Key Instrument Settings to Optimize:
-
Excitation and Emission Wavelengths: Ensure that the wavelengths are set to the optimal values for your specific fluorophore. It's often beneficial to perform an excitation and emission scan of your fluorophore in the final assay buffer to determine the true spectral peaks.[21]
-
Bandwidth: The bandwidth setting determines the range of wavelengths that are passed through the monochromator or filter. A narrower bandwidth can increase specificity but may reduce the signal intensity. Conversely, a wider bandwidth can increase the signal but may also increase the background. Experiment with different bandwidth settings to find the best balance for your assay.[21]
-
Gain/Sensitivity: The gain setting on the detector (photomultiplier tube, PMT) amplifies the fluorescence signal. Increasing the gain can help detect weak signals, but it will also amplify the background noise.[9] Adjust the gain to a level where your positive controls give a strong signal without saturating the detector.[1]
-
Read Height/Focal Height: For top-reading instruments, optimizing the read height is important for maximizing the signal from the sample meniscus. For bottom-reading instruments, this is generally not a concern.
Data Summary Table: Common Sources of Background Fluorescence and Mitigation Strategies
| Source of Background | Potential Cause | Recommended Mitigation Strategy |
| Autofluorescence | Intrinsic fluorescence of biological molecules (proteins, NADH), cell culture media components (phenol red, FBS).[2][3][5][6] | Use phenol red-free media, reduce FBS concentration, use purified proteins, switch to red-shifted fluorophores, or consider time-resolved fluorescence.[5][6] |
| Non-Specific Binding | Fluorescent probe binds to microplate wells or other proteins.[7][8] | Use black, low-binding microplates; add blocking agents (e.g., BSA, casein) to the assay buffer; optimize probe concentration.[7][11] |
| Compound Interference | Test compounds are fluorescent at assay wavelengths or quench the probe's fluorescence.[12][14] | Pre-screen compounds for autofluorescence; run a counterscreen to identify quenchers; use a different fluorescent probe or assay format. |
| Contaminated Reagents | Impurities in buffers, solvents, or other reagents.[1][9] | Use high-purity, molecular biology grade reagents; prepare fresh buffers and filter them if necessary.[9] |
| Instrument Settings | Suboptimal excitation/emission wavelengths, bandwidth, or gain settings.[21] | Perform wavelength scans to determine optimal settings; titrate gain to maximize signal without saturation; optimize read height. |
| Inner Filter Effect | Absorption of excitation or emission light by sample components.[18][19] | Work with lower concentrations of fluorescent probes and other absorbing species; apply mathematical corrections if necessary. |
By carefully considering these factors and systematically troubleshooting any issues that arise, you can significantly reduce background fluorescence in your DBD-H assays, leading to more reliable and reproducible data.
References
- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024-03-26).
- How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots - HORIBA.
- Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the - SPIE Digital Library.
- How to deal with inner filter effect in fluorescence experiments - Texas Christian University.
- Experimental Correction for the Inner-filter Effect in Fluorescence Spectra - RSC Publishing.
-
Quenching (fluorescence) - Wikipedia. Available from: [Link]
-
Quenching of Fluorescence | PPTX - Slideshare. Available from: [Link]
-
Quenching - NanoTemper Technologies. Available from: [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (2024-10-02). Available from: [Link]
-
How to develop an optimal fluorescence assay - The Blog - Tecan. Available from: [Link]
-
What is fluorescence quenching? - AxisPharm. (2024-09-26). Available from: [Link]
-
Fluorescence quenching-based assays for hydrolyzing enzymes. Application of time-resolved fluorometry in assays for caspase, helicase, and phosphatase - PubMed. Available from: [Link]
-
Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key. Available from: [Link]
-
Establishing and optimizing a fluorescence polarization assay - Molecular Devices. Available from: [Link]
-
Troubleshooting in Fluorescent Staining - Creative Bioarray. Available from: [Link]
-
Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS. Available from: [Link]
-
Causes of Autofluorescence - Visikol. (2022-07-21). Available from: [Link]
-
How to reduce autofluorescence in cell-based assays | BMG LABTECH. Available from: [Link]
-
A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors | Journal of the American Chemical Society. Available from: [Link]
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry - ACS Publications. (2017-08-25). Available from: [Link]
-
Fluorescence Polarization Assays - YouTube. (2024-04-04). Available from: [Link]
-
Fluorescence Polarization-Based Bioassays: New Horizons - MDPI. Available from: [Link]
-
Top tips and tricks: Performing assays in microplates - Berthold Technologies. Available from: [Link]
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A Novel Nonthermal Plasma System for Continuous On-Site Production of Nitrogen Fertilizer. Available from: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012-05-01). Available from: [Link]
-
Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Available from: [Link]
-
Parametric investigation and RSM optimization of DBD plasma methods (direct & indirect) for H2S conversion in the air - PubMed Central. (2024-04-10). Available from: [Link]
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney - MDPI. Available from: [Link]
-
(PDF) Identification of the first highly selective inhibitor of human lactate dehydrogenase B. Available from: [Link]
Sources
- 1. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Causes of Autofluorescence [visikol.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. creative-bioarray.com [creative-bioarray.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 13. Quenching of Fluorescence | PPTX [slideshare.net]
- 14. support.nanotempertech.com [support.nanotempertech.com]
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- 17. static.horiba.com [static.horiba.com]
- 18. srs.tcu.edu [srs.tcu.edu]
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- 21. tecan.com [tecan.com]
pH effects on 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan reactivity
Welcome to the technical support center for 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H). This guide is designed for researchers, scientists, and drug development professionals utilizing DBD-H for the fluorescent derivatization of aldehydes and ketones. Here, we provide in-depth, field-proven insights into the critical role of pH in the reactivity of DBD-H, alongside practical troubleshooting advice and validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemistry and application of DBD-H, with a special focus on the influence of pH.
Q1: What is DBD-H and what is its primary application?
This compound (DBD-H) is a highly sensitive fluorogenic reagent.[1][2] It is primarily used for the pre-column derivatization of aldehydes and ketones in complex biological and pharmaceutical samples for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The reagent itself is non-fluorescent, but it reacts with carbonyl compounds to form highly fluorescent hydrazone products, enabling trace-level quantification.[3]
Q2: How does pH affect the reaction between DBD-H and carbonyl compounds?
The reaction between DBD-H and a carbonyl compound to form a fluorescent hydrazone is a two-step process: nucleophilic addition of the hydrazine to the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the stable hydrazone.[4][5] pH plays a dual and critical role in this mechanism:
-
Low pH (Acidic Conditions): A low pH is necessary to protonate the hydroxyl group of the carbinolamine intermediate, making it a good leaving group (water) and thus catalyzing the rate-limiting dehydration step. However, if the pH is too low, the hydrazine nitrogen of DBD-H becomes protonated, which significantly reduces its nucleophilicity and slows down or prevents the initial attack on the carbonyl carbon.
-
Neutral to High pH (Alkaline Conditions): At neutral or alkaline pH, the dehydration of the carbinolamine intermediate is slow, leading to incomplete derivatization and lower product yield. While the hydrazine is a potent nucleophile at higher pH, the overall reaction rate is often limited by the uncatalyzed dehydration step.[6]
Therefore, an optimal, mildly acidic pH range is crucial for maximizing the reaction rate and achieving complete derivatization. For many hydrazine-based derivatizations, this optimal pH is often found to be around 3-5.[7]
Q3: Why is controlling the pH so critical for reproducibility in my experiments?
Minor variations in pH can lead to significant changes in derivatization efficiency and, consequently, in the final quantitative results. A change of as little as 0.1 pH units can alter retention times and peak areas in reversed-phase HPLC, especially for ionizable compounds.[8] In the case of DBD-H derivatization, inconsistent pH will lead to:
-
Variable Reaction Yields: If the pH is not consistently within the optimal range, the extent of derivatization will vary between samples, leading to poor precision and inaccurate quantification.
-
Incomplete Reactions: A suboptimal pH can lead to incomplete reactions, resulting in the underestimation of the analyte concentration.
-
Side Product Formation: At extreme pH values, the stability of the reagent or the formed hydrazone can be compromised, potentially leading to the formation of interfering side products.
Consistent and accurate buffering of the reaction mixture is therefore a cornerstone of a robust and reproducible analytical method using DBD-H.
Q4: Can I use a catalyst to improve the reaction rate at neutral pH?
Yes, for applications where acidic conditions are not compatible with the sample matrix (e.g., certain biological samples), nucleophilic catalysts can be employed to accelerate hydrazone formation at or near neutral pH.[4] Catalysts like aniline and its derivatives, such as 2-aminophenols and anthranilic acids, have been shown to significantly enhance the rate of hydrazone formation at pH 7.4.[4][9][10][11] These catalysts function by forming a more reactive imine intermediate with the carbonyl compound, which is then rapidly displaced by the hydrazine.
Visualizing the Reaction Mechanism and pH Effect
The following diagram illustrates the pH-dependent mechanism of hydrazone formation.
Caption: pH-dependent mechanism of DBD-H derivatization.
Troubleshooting Guide
This section provides solutions to common problems encountered during the derivatization of carbonyls with DBD-H.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peak in HPLC | 1. Incorrect Reaction pH: The pH of the reaction mixture is outside the optimal range, leading to a very slow or incomplete reaction. | 1. Verify and Optimize pH: Use a calibrated pH meter to check the pH of your reaction mixture after adding all components (sample, buffer, DBD-H solution). The optimal pH is typically between 3 and 5. Prepare a fresh buffer solution if necessary.[7] |
| 2. Reagent Degradation: DBD-H solution may have degraded due to improper storage (e.g., exposure to light or high temperatures). | 2. Use Fresh Reagent: Prepare a fresh solution of DBD-H in a suitable solvent like acetonitrile. Store the stock solution at -20°C or -80°C, protected from light.[12] | |
| 3. Insufficient Reaction Time/Temperature: The reaction has not gone to completion. | 3. Increase Reaction Time/Temperature: While the reaction is often fast, ensure sufficient incubation time (e.g., 30-60 minutes). Gentle heating (e.g., 40-60°C) can also increase the reaction rate.[7] | |
| Poor Reproducibility (Varying Peak Areas) | 1. Inconsistent pH: Small variations in sample matrix or buffer preparation are causing shifts in the reaction pH. | 1. Robust Buffering: Ensure your buffer has sufficient capacity to handle the sample matrix. Always prepare buffers carefully and verify the final pH of the reaction mixture for each sample set. |
| 2. Inaccurate Pipetting: Inconsistent volumes of reagent or sample are being added. | 2. Calibrate Pipettes: Regularly check the calibration of your pipettes. Use an internal standard to correct for volume variations. | |
| 3. Sample Matrix Effects: Components in the sample matrix are interfering with the reaction. | 3. Sample Cleanup: Consider a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances before derivatization. | |
| Presence of a Large Reagent Peak | 1. Excess Reagent: This is expected as an excess of DBD-H is typically used to drive the reaction to completion. | 1. Optimize Chromatography: Adjust the HPLC gradient to ensure the excess reagent peak is well-separated from the analyte peaks of interest. |
| 2. Reagent Impurities: The DBD-H reagent may contain fluorescent impurities. | 2. Check Reagent Purity: Run a blank (reagent only) injection to check for impurity peaks. If significant, consider purifying the reagent or obtaining it from a different supplier. | |
| Split or Tailing Peaks for the Derivatized Analyte | 1. Formation of syn/anti Isomers: Hydrazones can form geometric isomers (syn and anti), which may separate under certain chromatographic conditions.[3] | 1. Adjust Chromatographic Conditions: Modifying the mobile phase composition, pH, or temperature can sometimes merge the isomer peaks into a single sharp peak. |
| 2. Secondary Interactions on the HPLC Column: The derivatized analyte may be interacting with active sites (e.g., free silanols) on the column packing.[13] | 2. Modify Mobile Phase: Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations or adjust the mobile phase pH to suppress silanol interactions.[14] Using a high-purity, end-capped silica column is also recommended. | |
| 3. Column Overload: Injecting too much sample can lead to peak distortion. | 3. Dilute Sample: Reduce the concentration of the injected sample. |
Experimental Protocols
Protocol 1: General Derivatization of Carbonyls with DBD-H
This protocol provides a starting point for the derivatization of aldehydes and ketones in a sample solution. Optimization may be required depending on the specific analyte and sample matrix.
-
Reagent Preparation:
-
DBD-H Stock Solution: Prepare a 1 mg/mL solution of DBD-H in HPLC-grade acetonitrile. Store this solution in an amber vial at -20°C.
-
Buffer Solution: Prepare a 1 M citrate buffer and adjust the pH to 3.0.[7]
-
Catalyst Solution (Optional): Prepare a 10 mM solution of trifluoroacetic acid (TFA) in acetonitrile.
-
-
Derivatization Procedure: a. To 100 µL of the sample (dissolved in a compatible solvent like water or acetonitrile), add 100 µL of the citrate buffer (pH 3.0). b. Add 100 µL of the DBD-H stock solution. c. Add 50 µL of the TFA catalyst solution. d. Vortex the mixture for 30 seconds. e. Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath, protected from light. f. After incubation, cool the mixture to room temperature. g. The sample is now ready for direct injection into the HPLC system or can be further diluted with the mobile phase if necessary.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the DBD-hydrazone (typically Ex: ~450-470 nm, Em: ~550-580 nm).
-
Workflow for Protocol 1
Caption: DBD-H Derivatization and Analysis Workflow.
References
- Dirksen, A., et al. (2014).
- Dilek, O., et al. (2012). Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones. Molecules.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Dilek, O., et al. (2016).
- Crisalli, P., & Kool, E. T. (2013).
- Crisalli, P., & Kool, E. T. (2013).
- Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Al-awar, J., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites.
- Ho, S. S. H., & Yu, J. Z. (2002). An optimized method for the determination of volatile and semi-volatile aldehydes and ketones in ambient particulate matter.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Chrom Tech. (n.d.). HPLC Troubleshooting Guide.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Dilek, O., et al. (2012). Synthesis and spectroscopic characterization of fluorescent boron dipyrromethene-derived hydrazones. PubMed.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Lin, W. C., et al. (2002). Fluorescence Lifetime Characterization of Novel Low-pH Probes. Journal of Fluorescence.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Effect of the pH value on the fluorescence intensities of 6α-and 6β-E2-NBD.
- Agilent Technologies. (2016).
- U.S. Environmental Protection Agency. (1996).
- United Chemical Technologies. (n.d.).
- ResearchGate. (n.d.).
- Ciazela, J., et al. (2014).
- KNAUER. (n.d.).
- Abbexa. (n.d.). 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct (NBD-H).
- California Air Resources Board. (n.d.).
- Boulton, A. J., et al. (1972). Reaction of benzofurazan N-oxide with secondary aliphatic amines; preparation of NN-dialkyl-N′-(o-nitrophenyl)hydrazines. Journal of the Chemical Society, Perkin Transactions 1.
- ResearchGate. (n.d.). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl).
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- 6. Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unitedchem.com [unitedchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. agilent.com [agilent.com]
Common interferences in the analysis of aldehydes with DBD-H
From the desk of a Senior Application Scientist
Welcome to the technical support guide for the analysis of aldehydes using Dielectric Barrier Discharge-Hydrogen (DBD-H) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this powerful technique. Aldehydes, due to their inherent reactivity and volatility, can present unique analytical challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate common interferences and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of aldehydes with DBD-H in a question-and-answer format. Each answer provides a scientific explanation for the issue and a step-by-step protocol for resolution.
Question 1: Why is my baseline noisy and unstable, and I'm seeing random spikes?
Answer: A noisy or unstable baseline is often indicative of issues with the plasma source stability, gas purity, or electrical interference. In a DBD source, a stable and consistent plasma is essential for reproducible ionization.[1] Any fluctuations in the plasma's properties can lead to a noisy signal.
Causality:
-
Gas Purity: Impurities in the hydrogen or carrier gas (like moisture, oxygen, or hydrocarbons) can be ionized in the DBD source, creating a high chemical background and unstable plasma conditions.[2][3] These impurities can compete with your target analytes for ionization, reducing sensitivity and creating a fluctuating baseline.[3]
-
Source Contamination: Aldehydes are reactive and can polymerize or adsorb onto surfaces within the ion source. Over time, this can lead to a contaminated source that releases interfering compounds sporadically, causing random spikes and a high baseline.
-
Electrical Instability: DBD sources operate at high alternating voltages.[4] Fluctuations in the power supply or poor electrical grounding can cause the plasma discharge to be inconsistent, directly translating to signal instability.
Troubleshooting Protocol: Stabilizing Your Baseline
-
Verify Gas Purity:
-
Ensure your hydrogen and carrier gas (e.g., helium, nitrogen) are of ultra-high purity (UHP) grade (99.999% or higher).
-
Install and regularly check in-line gas purifiers to remove trace amounts of oxygen, moisture, and hydrocarbons.[2]
-
-
Perform a Source Bake-out and Cleaning:
-
Follow the manufacturer's instructions to perform a bake-out of the ion source. This helps to drive off volatile contaminants.
-
If the issue persists, carefully clean the ion source components according to the manufacturer's protocol. Pay close attention to any areas where sample residue may accumulate.
-
-
Check for Leaks:
-
Use an electronic leak detector to check for any leaks in the gas lines and connections from the gas source to the instrument. Even small leaks can introduce atmospheric contaminants.
-
-
Isolate the Source of Noise:
-
Run the instrument with the DBD source on but without injecting a sample. If the baseline is still noisy, the issue is likely with the gas supply or the source itself.
-
If the baseline is clean without a sample, the contamination may be coming from your sample preparation or chromatography system.
-
Question 2: I am observing "ghost peaks" in my chromatograms, even when I inject a blank. What are they and how can I eliminate them?
Answer: Ghost peaks are signals that appear in your analysis that are not from your injected sample.[5] They are a common problem in chromatography and mass spectrometry and often point to contamination somewhere in the analytical workflow.[6][7]
Causality:
-
Carryover: High-boiling point or "sticky" compounds from a previous, highly concentrated sample can be retained in the injection port, column, or transfer line and elute in subsequent runs.[7] Aldehydes, particularly larger ones, can exhibit this behavior.
-
Contaminated Syringe/Vial: The autosampler syringe can be a source of carryover if not washed sufficiently between injections.[7] Similarly, septa from vials can leach plasticizers or siloxanes, especially when pierced multiple times or exposed to aggressive solvents.[2]
-
System Contamination: Components like the septum, liner, or gas filters can degrade and release volatile compounds.[6][8] Septum bleed, where silicone compounds (siloxanes) are released at high temperatures, is a frequent cause of evenly spaced ghost peaks.[2]
Troubleshooting Protocol: Identifying and Eliminating Ghost Peaks
-
Isolate the Source:
-
Address Carryover:
-
Increase the final oven temperature and hold time of your GC method to "bake out" any retained compounds from the column.[7]
-
Increase the autosampler syringe wash cycles and use a more effective wash solvent.
-
-
Maintain the Injection Port:
-
Run a No-Injection Blank:
-
Run the instrument's analytical cycle without performing an injection. If broad peaks appear, it indicates carryover from the column. If sharp peaks appear, it points to contamination in the injection port or carrier gas.[7]
-
Troubleshooting Logic for Ghost Peaks
Caption: A workflow for diagnosing the source of ghost peaks.
Question 3: Why is my signal intensity for aldehydes low, even at high concentrations?
Answer: Poor sensitivity can be a result of several factors, including inefficient ionization, ion suppression from matrix components, or analyte degradation. DBD is considered a soft ionization technique, but its efficiency is dependent on a variety of parameters.[9][10]
Causality:
-
Suboptimal DBD Parameters: The ionization efficiency of the DBD source is highly dependent on parameters such as the discharge voltage, frequency, and the type and flow rate of the discharge gas.[4][11] If these are not optimized for aldehydes, ionization will be inefficient.
-
Matrix Effects & Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of the target aldehydes in the plasma.[12][13] These matrix components can compete for the available energy or charged species, suppressing the analyte's signal.[13][14] This is a very common issue in complex samples like biological fluids or environmental extracts.[15][16]
-
Analyte Degradation: Aldehydes can be thermally labile or prone to oxidation. High temperatures in the GC inlet or transfer line can cause them to degrade before they reach the detector. The highly reactive plasma environment itself can also cause fragmentation if the energy is too high.[9][17]
Troubleshooting Protocol: Enhancing Aldehyde Signal Intensity
-
Optimize DBD Source Parameters:
-
Systematically vary the discharge voltage and frequency to find the optimal settings for your target aldehydes.
-
Optimize the discharge gas (e.g., Helium is common due to its high energy metastable atoms) flow rate.[9]
-
Consult your instrument's documentation for guidance on tuning the ion source.
-
-
Evaluate and Mitigate Matrix Effects:
-
Quantify the Effect: Prepare two sets of standards: one in a clean solvent and one in a matrix blank (an extract of a sample known not to contain your analyte). A significant difference in signal intensity indicates a matrix effect.[12]
-
Improve Sample Cleanup: Implement or enhance solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps to remove interfering matrix components.[16]
-
Dilute the Sample: A simple dilution can often reduce the concentration of interfering compounds to a level where they no longer cause significant ion suppression.[16]
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank sample matrix to compensate for consistent signal suppression or enhancement.[15]
-
-
Check for Analyte Stability:
-
Lower the GC inlet temperature in increments to see if signal intensity improves, which would suggest thermal degradation.
-
Ensure all transfer lines are inert and at the lowest possible temperature that prevents condensation.
-
Data Summary: Key DBD-H Optimization Parameters
| Parameter | Typical Range | Rationale for Aldehyde Analysis |
| Discharge Voltage | 1 - 5 kV | Higher voltage generally increases plasma density and ionization, but excessive voltage can lead to fragmentation. Optimization is key.[11] |
| Frequency | 5 - 50 kHz | Affects the power delivered to the plasma. Higher frequencies can increase ion generation.[11] |
| Discharge Gas | He, Ar, N₂ | Helium is often preferred for its ability to generate high-energy metastable species, which can efficiently ionize a wide range of compounds.[9] |
| Gas Flow Rate | 10 - 100 mL/min | Influences the residence time of analytes in the plasma and the efficiency of ion transfer to the mass spectrometer. |
| Vaporization Temp. | 150 - 275 °C | Must be high enough to volatilize aldehydes without causing thermal degradation.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary ionization mechanism for aldehydes in a DBD-H source? The ionization in a DBD source is complex and can involve several mechanisms, often similar to atmospheric pressure chemical ionization (APCI).[17] For aldehydes, protonation to form [M+H]⁺ is a common pathway, especially in the presence of trace moisture. Charge exchange reactions with metastable species from the discharge gas (e.g., He*) can also lead to the formation of radical molecular ions [M]•⁺.[17][18] The dominant mechanism can be influenced by the specific aldehyde, the discharge gas used, and the presence of dopants.[18]
Q2: Can I use derivatization with DBD-H analysis? Yes. Derivatizing aldehydes can be highly beneficial. It can improve chromatographic properties (e.g., reducing peak tailing) and enhance thermal stability. A common derivatizing agent is PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine), which reacts with the carbonyl group of aldehydes to form a stable oxime. This derivative is often more amenable to GC analysis and can provide better sensitivity.
Q3: How does DBD-H compare to standard Electron Ionization (EI) for aldehyde analysis? DBD-H is a "soft" ionization technique, meaning it imparts less energy to the analyte molecule during ionization compared to the "hard" ionization of EI.[10][19][20]
-
DBD-H: Typically produces an abundant molecular ion or protonated molecule with minimal fragmentation. This is excellent for confirming the molecular weight of the aldehyde.[21]
-
EI (70 eV): Causes extensive fragmentation, creating a characteristic pattern that is useful for library matching and structural identification. However, the molecular ion may be weak or absent for some aldehydes.[19] The two techniques are complementary. DBD-H provides clear molecular weight information, while EI provides structural details.
Q4: What are the best practices for maintaining the DBD-H source? Regular maintenance is crucial for consistent performance.
-
Daily: Check gas pressures and flows.
-
Weekly: Run system suitability tests with a known standard to monitor performance (sensitivity, peak shape).
-
Monthly (or as needed): Inspect and clean the ion source components as recommended by the manufacturer. Check and replace gas purifiers.
-
As indicated by performance: Replace consumable parts like septa and liners in the GC inlet.[8]
References
-
Waters - Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this? Retrieved from [Link]
-
LabRulez GCMS. (n.d.). GC Troubleshooting Series Part One: Ghost Peaks. Retrieved from [Link]
-
Ayala-Cabrera, J. F., et al. (2022). Dielectric Barrier Discharge Ionization Mechanisms: Polycyclic Aromatic Hydrocarbons as a Case of Study. Analytical Chemistry. Available at: [Link]
-
Stater, P. D., et al. (2023). Ion Heating in Advanced Dielectric Barrier Discharge Ion Sources for Ambient Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Agilent. (2019). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. Retrieved from [Link]
-
Restek. (2018). GC Troubleshooting—Carryover and Ghost Peaks. Retrieved from [Link]
-
Gomez-Vega, N. (2020). Optimization of Surface Dielectric Barrier Discharge Ion Sources for Electroaerodynamic Propulsion. MIT DSpace. Available at: [Link]
-
Stater, P. D., et al. (2023). Ion Heating in Advanced Dielectric Barrier Discharge Ion Sources for Ambient Mass Spectrometry. ACS Publications. Available at: [Link]
-
LCGC International. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Retrieved from [Link]
-
SCIEX. (2023). What is matrix effect and how is it quantified? Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Reddit. (2022). DBD connection issues discussion. Retrieved from [Link]
-
Ayala-Cabrera, J. F., et al. (2022). Dielectric Barrier Discharge Ionization Mechanisms: Polycyclic Aromatic Hydrocarbons as a Case of Study. ResearchGate. Available at: [Link]
-
Fusion QbD. (n.d.). Optimization of Ionization Efficiency. Retrieved from [Link]
-
IOPscience. (n.d.). Volatile Organic Compounds (VOCs) Removal by Using Dielectric Barrier Discharge. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Targeted-Waveform Optimisation for Ozonising Dielectric Barrier Discharge Reactors. Retrieved from [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
-
ScienceDirect. (n.d.). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Retrieved from [Link]
-
Sartorius. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]
-
Gas Generator Solutions. (2024). Maintaining Gas Purity in Mass Spectrometry. Retrieved from [Link]
-
ScienceDirect. (n.d.). Interferences and contaminants encountered in modern mass spectrometry. Retrieved from [Link]
-
Driver Easy. (2024). How to Fix Lag and Stuttering in Dead by Daylight. Retrieved from [Link]
-
ResearchGate. (2018). Removal of volatile organic compounds using pulsed dielectric barrier discharge plasma combined to catalysts. Retrieved from [Link]
-
ResearchGate. (2025). Performance of dielectric barrier discharge ionization mass spectrometry for pesticide testing: A comparison with atmospheric pressure chemical ionization and electrospray ionization. Retrieved from [Link]
-
Reddit. (2025). Network issues : r/deadbydaylight. Retrieved from [Link]
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Reddit. (2024). How to improve my ping in dbd? : r/deadbydaylight. Retrieved from [Link]
-
Reddit. (2022). Constant Disconnects Help : r/deadbydaylight. Retrieved from [Link]
-
ResearchGate. (n.d.). Dielectric barrier discharge in mass spectrometry – An overview over plasma investigations and ion sources applications. Retrieved from [Link]
-
OUCI. (n.d.). Dielectric barrier discharge in mass spectrometry – An overview over plasma investigations and ion sources applications. Retrieved from [Link]
-
ResearchGate. (2025). Decomposition of Volatile Organic Compounds at Low Concentrations Using Combination of Densification by Zeolite Adsorption and Dielectric Barrier Discharge. Retrieved from [Link]
-
LCGC International. (2014). A New Outlook on Soft Ionization for GC–MS. Retrieved from [Link]
-
ACS Publications. (2018). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Retrieved from [Link]
-
Spectro Inlets. (n.d.). Soft ionization. Retrieved from [Link]
-
AWS. (n.d.). Ionization Methods for JEOL Mass Spectrometers. Retrieved from [Link]
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Enhancing the detection sensitivity of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan adducts
Welcome to the technical support center for 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols for enhancing the detection sensitivity of DBD-H adducts. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource grounded in scientific principles and practical, field-tested experience.
Introduction to DBD-H and its Adducts
This compound, also known as 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H), is a highly sensitive fluorogenic reagent used for the derivatization of carbonyl compounds such as aldehydes and ketones.[1][2][3] The hydrazino group of DBD-H reacts with the carbonyl group of the analyte to form a stable and highly fluorescent hydrazone adduct.[4][5] This derivatization is crucial for enhancing the detectability of these compounds, particularly in complex biological matrices where they are present at low concentrations.[6][7]
The benzofurazan structure of DBD-H is key to its fluorescent properties.[6][8] While DBD-H itself is non-fluorescent, its adducts exhibit strong fluorescence, typically with excitation wavelengths around 450-470 nm and emission wavelengths in the range of 548-580 nm.[3] This significant Stokes shift minimizes background interference and enhances detection sensitivity.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of DBD-H and the analysis of its adducts.
Q1: What is the primary application of DBD-H?
A1: DBD-H is primarily used as a pre-column derivatization reagent in high-performance liquid chromatography (HPLC) for the sensitive detection of aldehydes and ketones.[3] Its application is particularly valuable in biomedical and pharmaceutical research for quantifying carbonyl compounds that act as biomarkers or are involved in drug metabolism.[1]
Q2: What are the key advantages of using DBD-H over other derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH)?
A2: The main advantage of DBD-H is the high fluorescence of its adducts, leading to significantly lower detection limits compared to chromophoric reagents like DNPH which are typically detected by UV-Vis absorbance.[3][9][10] Fluorescence detection is inherently more sensitive than absorbance detection.[11] Additionally, the reaction of DBD-H with carbonyls is often more reactive than other similar reagents.[3]
Q3: What are the optimal reaction conditions for derivatization with DBD-H?
A3: The derivatization reaction is typically carried out in an acidic environment to catalyze the formation of the hydrazone.[4][12] A common condition involves using a trifluoroacetic acid (TFA) solution in an organic solvent like acetonitrile at room temperature.[3] The optimal pH, temperature, and reaction time can vary depending on the specific carbonyl compound and the sample matrix.
Q4: How stable are the DBD-H adducts?
A4: Hydrazone adducts, in general, have good stability which makes them suitable for analysis.[4] However, the stability of DBD-H adducts can be influenced by factors such as pH and storage conditions. It has been reported that adding a buffer solution to the reaction mixture can stabilize the adducts for continuous analysis by HPLC with an autosampler.[3] It is recommended to analyze the derivatized samples as soon as possible or store them at low temperatures (e.g., -20°C or -80°C) and protected from light to prevent degradation.[13]
Experimental Workflow for DBD-H Derivatization and Analysis
The following diagram illustrates the general workflow for the derivatization of a carbonyl-containing sample with DBD-H followed by HPLC-fluorescence analysis.
Caption: General workflow for DBD-H derivatization and HPLC-fluorescence analysis.
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of DBD-H adducts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Incomplete derivatization reaction. | • Optimize reaction conditions: check pH, increase reaction time or temperature. • Ensure the purity and concentration of the DBD-H reagent. |
| Degradation of DBD-H adducts. | • Analyze samples immediately after derivatization. • Store derivatized samples at low temperatures and protect from light.[13] • Consider adding a stabilizing buffer post-reaction.[3] | |
| Incorrect fluorescence detector settings. | • Verify excitation and emission wavelengths are optimal for DBD-H adducts (Ex: ~450-470 nm, Em: ~548-580 nm).[3] • Check detector lamp and gain settings.[14][15] | |
| Issues with the HPLC system. | • Check for leaks in the system.[14] • Ensure proper mobile phase composition and flow rate.[16] | |
| High Background Noise | Impure reagents or solvents. | • Use HPLC-grade solvents and high-purity reagents. • Filter all solutions before use. |
| Contaminated HPLC system. | • Flush the column and system with appropriate cleaning solvents.[16] • Use a guard column to protect the analytical column from sample matrix components.[16] | |
| Fluorescence from mobile phase. | • Check for fluorescent impurities in the mobile phase additives.[17] | |
| Poor Peak Shape (Tailing or Broadening) | Suboptimal mobile phase composition. | • Adjust the organic solvent percentage or pH of the mobile phase. |
| Column degradation or contamination. | • Wash the column according to the manufacturer's instructions.[17] • If the problem persists, replace the column. | |
| Sample overload. | • Dilute the sample or inject a smaller volume.[15] | |
| Incompatibility between injection solvent and mobile phase. | • Dissolve the sample in the mobile phase whenever possible.[15] | |
| Poor Reproducibility (Varying Peak Areas/Retention Times) | Inconsistent derivatization. | • Ensure precise and consistent addition of reagents and sample volumes. • Control reaction time and temperature accurately. |
| Autosampler injection issues. | • Check the autosampler for air bubbles and ensure correct injection volume.[15] | |
| Fluctuations in column temperature. | • Use a column oven to maintain a stable temperature.[15] | |
| Mobile phase composition drift. | • Ensure proper mixing and degassing of the mobile phase.[16] |
Detailed Protocols
Protocol 1: Derivatization of Carbonyls with DBD-H
This protocol provides a general procedure for the derivatization of carbonyl compounds in a standard solution.
Materials:
-
DBD-H reagent solution (e.g., 1 mg/mL in acetonitrile)
-
Trifluoroacetic acid (TFA) solution (e.g., 0.1% in acetonitrile)
-
Carbonyl standard solution
-
Acetonitrile (HPLC grade)
-
Vials
Procedure:
-
To 100 µL of the carbonyl standard solution in a vial, add 100 µL of the DBD-H reagent solution.
-
Add 50 µL of the TFA solution to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at room temperature (e.g., 25°C) for 30-60 minutes, protected from light.
-
After incubation, the sample is ready for direct injection into the HPLC system or can be diluted with the mobile phase if necessary.
Protocol 2: HPLC-Fluorescence Analysis of DBD-H Adducts
This protocol outlines a typical reversed-phase HPLC method for the separation and detection of DBD-H adducts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be 30-70% B over 20 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the specific analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector Settings: Excitation at 460 nm, Emission at 570 nm.
Enhancing Sensitivity: A Deeper Dive
Achieving the lowest possible detection limits requires a multi-faceted approach. The following decision tree can guide you in systematically enhancing the sensitivity of your assay.
Caption: A decision tree for systematically enhancing detection sensitivity.
References
- Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry - PMC - PubMed Central. (n.d.).
- A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022). Journal of the Turkish Chemical Society Section A: Chemistry.
- Reagents for mass spectrometric detection having benzofurazan structure. (n.d.). ResearchGate.
- 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole. (n.d.). Chem-Impex.
- Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? (2022). LCGC North America.
- HPLC Troubleshooting Guide. (n.d.).
- Structures of three fluorescent benzofurazan compounds used in this study. (n.d.). ResearchGate.
- 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole. (n.d.). PubChem.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. (n.d.). Organic & Biomolecular Chemistry.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Stability study of hydrazones. (n.d.). ResearchGate.
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl). (2016). ResearchGate.
- Recent progress in the development of derivatization reagents having a benzofuran structure. (2025). ResearchGate.
- Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC. (n.d.). PubMed.
- How to Improve Sensitivity. (n.d.). GL Sciences.
- Analysis of DNA adducts using high-performance separation techniques coupled to electrospray ionization mass spectrometry. (1999). Journal of Chromatography A.
- A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022). DergiPark.
- Derivatization with fluorogenic benzofurazan reagents of amino acid enantiomers and their separation on a Pirkle type column. (1993). Biomedical Chromatography.
- Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry. (n.d.). PMC.
- Derivatization with 4-chloro-7-nitrobenzofurazan for liquid chromatographic determination of hydroxyproline in collagen hydrolysate. (n.d.). Analytical Chemistry.
- Development of an untargeted DNA adductomics method by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry. (n.d.). ChemRxiv.
- Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. (n.d.). Agilent Technologies.
- Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. (n.d.). Taylor & Francis Online.
- Benzofurazan-based fluorophore for the spectrofluorimetric determination of 6-Aminocaproic acid: Application to spiked human plasma and urine. (2022). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- A Mass Spectral Library for DNA Adductomics. (2025). PMC.
- Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. (n.d.). California Air Resources Board.
- Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (n.d.). ResearchGate.
- Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. (n.d.). Analytical Chemistry.
- Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2004). Journal of Chromatography A.
- Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. (n.d.). Analyst.
- 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct (NBD-H). (n.d.). MCE.
- 4-(N-hydrazinoformylmethyl-N-methyl)-amino-7-N, N-dimethylaminosulphonyl-2,1,3-benzoxadiazole (DBD-CO-Hz) as a precolumn fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography. (1996). Biomedical Chromatography.
- Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.).
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Preventing degradation of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan stock solutions
Welcome to the technical support resource for 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DSHB). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of DSHB stock solutions in your experiments. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: My DSHB stock solution has changed color from yellow to a faint orange/brown. What does this indicate?
A color change often signifies degradation of the DSHB molecule. The primary suspect is the oxidation of the 7-hydrazino group, which is highly susceptible to reaction with atmospheric oxygen.[1][2] This process can be accelerated by factors such as elevated pH, presence of trace metal ions, and exposure to light.
Q2: What is the optimal solvent for preparing DSHB stock solutions?
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for initial stock preparation.[3] These aprotic solvents offer good solubility and minimize proton-exchange-related degradation. For subsequent dilutions into aqueous buffers for experiments, it is crucial to use freshly prepared, deoxygenated buffers.
Q3: How should I store my DSHB stock solution to maximize its shelf-life?
For long-term storage, aliquot the stock solution into small, single-use volumes in amber glass vials or tubes with tight-fitting caps. Purge the headspace with an inert gas like argon or nitrogen before sealing and store at -80°C.[4] This minimizes exposure to oxygen, light, and moisture, and avoids degradation from repeated freeze-thaw cycles.
Q4: Can I use aqueous buffers to prepare my primary DSHB stock solution?
This is strongly discouraged. The hydrazine moiety is significantly less stable in aqueous solutions, especially at neutral or alkaline pH, due to rapid oxidation by dissolved oxygen.[2][5] Primary stocks should always be in an anhydrous aprotic solvent.
Q5: What is the ideal pH for my final working solution containing DSHB?
Slightly acidic conditions (pH 5.0-6.0) are generally preferred for working solutions. Alkaline environments promote both the oxidation of the hydrazine group and can catalyze the hydrolysis of other functional groups on the molecule.[6][7][8] If your experimental conditions require a higher pH, the working solution should be prepared immediately before use and shielded from light.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Signal / Reduced Reactivity in Assay | 1. Oxidation of Hydrazine: The most common cause. The hydrazino group is the reactive moiety for conjugation, and its oxidation leads to loss of function.[1][5] 2. Hydrolytic Degradation: The sulfamoyl group or benzofurazan ring may have hydrolyzed due to improper pH.[8][9] 3. Photodegradation: Exposure to ambient or UV light can degrade the fluorophore. | 1. Prepare Fresh Stock: Discard the old stock and prepare a new one following the recommended protocol (see below). 2. Deoxygenate Buffers: Before preparing the final working solution, thoroughly degas all aqueous buffers by sparging with nitrogen or argon for 15-20 minutes. 3. Control pH: Ensure the final working buffer pH is optimal (ideally slightly acidic) and stable.[6] 4. Work in Low-Light: Protect all solutions containing DSHB from light by using amber tubes and minimizing exposure to ambient light. |
| High Background Signal in Fluorescence Assays | 1. Formation of Fluorescent Degradation Products: Oxidized or hydrolyzed forms of DSHB may be fluorescent, contributing to background noise. 2. Precipitation: The compound may be precipitating out of the aqueous working solution, causing light scatter. | 1. Perform Quality Control: Check the purity of your stock solution using HPLC-FLD or LC-MS (see protocol below). 2. Filter Working Solution: Use a 0.22 µm syringe filter to remove any micro-precipitates before adding to your assay. 3. Optimize Final Concentration: Ensure the final concentration of DSHB in your assay does not exceed its solubility limit in the aqueous buffer. |
| Inconsistent Results Between Experiments | 1. Inconsistent Stock Solution Quality: Degradation occurs over time, and using a stock solution of varying age or storage condition will lead to variability. 2. Repeated Freeze-Thaw Cycles: Each cycle introduces moisture and oxygen, accelerating degradation.[4] | 1. Aliquot Rigorously: Always prepare single-use aliquots of the stock solution immediately after preparation to ensure consistency. 2. Use a Fresh Aliquot: For every experiment, thaw a new, unused aliquot. Never re-freeze a thawed aliquot. |
Visualizing Degradation: Potential Pathways
The stability of DSHB is primarily threatened by two chemical processes: oxidation of the highly reactive hydrazine group and, to a lesser extent, hydrolysis. The following diagram illustrates these potential degradation pathways.
Caption: Key degradation pathways and accelerating factors for DSHB.
Experimental Protocols
Protocol 1: Preparation of High-Concentration DSHB Stock Solution
Objective: To prepare a stable, high-concentration stock solution of DSHB for long-term storage.
Materials:
-
This compound (DSHB) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated balance and appropriate weighing tools
Procedure:
-
Pre-Weighing: Allow the DSHB powder container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of DSHB powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex gently until the powder is completely dissolved. Avoid heating the solution, as this can accelerate decomposition.[1][10]
-
Aliquoting: Immediately dispense the solution into single-use aliquots in the pre-prepared amber glass vials. The volume of the aliquot should be suitable for a single experiment to avoid reusing leftover solution.
-
Inert Gas Purge: Gently blow a stream of inert gas into the headspace of each vial for 10-15 seconds to displace atmospheric oxygen.
-
Sealing and Storage: Tightly seal the vials and store them upright in a -80°C freezer.
Protocol 2: Quality Control of DSHB Stock Solution via HPLC
Objective: To assess the purity and integrity of a DSHB stock solution, particularly if degradation is suspected.
Materials:
-
DSHB stock solution (to be tested)
-
HPLC system with a fluorescence detector (HPLC-FLD)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Freshly prepared DSHB standard for comparison (optional but recommended)
Procedure:
-
Sample Preparation: Dilute a small amount of the DSHB stock solution in the initial mobile phase composition (e.g., 95% A, 5% B) to a suitable concentration for HPLC analysis.
-
HPLC Setup:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Fluorescence Detector: Set excitation at ~450 nm and emission at ~550 nm (Note: optimal wavelengths may need to be determined empirically for DSHB hydrazones, but these are typical for benzofurazan derivatives).[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Gradient Elution: Run a linear gradient to separate DSHB from potential degradation products.
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Re-equilibrate at 5% B
-
-
Data Analysis:
-
A pure, undegraded DSHB solution should show a single major peak.
-
The presence of additional peaks, particularly earlier-eluting (more polar) ones, suggests the presence of degradation products (e.g., oxidized or hydrolyzed species).
-
Compare the peak area of the main DSHB peak to the total peak area of all detected components to estimate purity. A purity of >95% is generally considered acceptable.
-
Caption: Recommended workflow for DSHB stock solution handling and QC.
References
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- ResearchGate. (2025). Decompostion of Hydrazine in Aqueous Solutions.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- YouTube. (2014). Hydrazine.
- PubMed. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2.
- Wikipedia. (n.d.). Hydrazine.
- Unknown Source. (n.d.).
- Eawag-BBD. (1997). Dibenzofuran Degradation Pathway.
- Cayman Chemical. (n.d.). What can I use to dissolve my compound?.
- PubMed Central (PMC). (n.d.). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290.
- ResearchGate. (n.d.). Proposed pathway of dibenzofuran degradation byRalstonia sp. strain SBUG 290.
- Santa Cruz Biotechnology. (n.d.). This compound.
- DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions.
- PubMed. (2019). Development of sensitive benzofurazan-based spectrometric methods for analysis of spectinomycin in vials and human biological samples.
- RSC Publishing. (2020). Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings.
- Unknown Source. (n.d.).
- PubMed. (n.d.). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents.
- ResearchGate. (n.d.). Reagents for mass spectrometric detection having benzofurazan structure.
- ResearchGate. (n.d.). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp.....
- MDPI. (n.d.). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney.
- MSU Extension. (2008). Effect of water pH on the stability of pesticides.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- DigitalCommons@USU. (2001). Effect of Water pH on the Chemical Stability of Pesticides.
- MCE. (n.d.). 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct (NBD-H).
- YouTube. (2023). Oxidation of Hydrazine (cupric & Ferric ion+chlorine &Bromine) #mscchemistrynotes.
- NIH. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties.
- Sigma-Aldrich. (n.d.). 4-(N,N-Dimethylsulfamoyl)-7-piperazino-benzofurazan forfluorescence, =99.0.
- MDPI. (n.d.). Hydrazine Oxidation in Aqueous Solutions I: N 4 H 6 Decomposition.
- RSC Publishing. (2022). Understanding hydrazine oxidation electrocatalysis on undoped carbon.
- ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- PubChem. (n.d.). 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole.
- Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
- NIH. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties.
- RSC Publishing. (n.d.). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl).
- Anton Paar Wiki. (n.d.). How to choose the right solvent for cleaning scientific instrumentation.
- PubMed. (2014). Benzofurazan derivatives as antifungal agents against phytopathogenic fungi.
- PubMed. (n.d.). Derivatization with fluorogenic benzofurazan reagents of amino acid enantiomers and their separation on a Pirkle type column.
- PubMed Central (PMC). (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica.
- PubMed. (n.d.). Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton.
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- 11. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Validation: High-Sensitivity Carbonyl Analysis Using 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan
For researchers, analytical scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent challenge. These molecules are often present at trace levels, function as critical metabolic intermediates, or represent potential degradation products in pharmaceutical formulations. Their inherent lack of strong ultraviolet (UV) chromophores necessitates a chemical derivatization strategy to enable sensitive and reliable detection by High-Performance Liquid Chromatography (HPLC).
This guide provides an in-depth, technically-grounded comparison of an HPLC method employing the highly sensitive fluorogenic reagent, 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DMS-hydrazine), against other established analytical alternatives. We will dissect a complete method validation protocol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to establish the method's trustworthiness and performance.[1][2][3]
The Imperative of Derivatization: Why DMS-Hydrazine?
Direct HPLC analysis of low molecular weight aldehydes and ketones is often impractical due to their poor UV absorbance and high volatility.[4] Derivatization converts these analytes into a form with enhanced detectability.[5] While numerous reagents exist, this compound, also known as 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H), offers a distinct advantage for high-sensitivity applications.[6][7]
The core of its utility lies in its chemical structure. DMS-hydrazine itself is not fluorescent, but upon reaction with a carbonyl group, it forms a stable hydrazone that is intensely fluorescent.[6][8] This "off-to-on" fluorescence switching mechanism is crucial, as it results in a very low background signal, enabling the detection of analytes at sub-picomole levels.[6][8]
A Rigorous Validation: Building a Self-Validating System
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] We will follow the framework of the ICH Q2(R1) guideline, which represents the gold standard for method validation in the pharmaceutical industry.[1][9]
Experimental Protocol: HPLC Method Validation
1. Specificity
-
Causality: Specificity demonstrates that the analytical signal is solely from the analyte of interest, free from interference from matrix components, impurities, or degradation products.[2] This is the foundation of a reliable method.
-
Methodology:
-
Prepare and inject a blank solvent (e.g., acetonitrile/water).
-
Prepare and inject a placebo sample (matrix without the analyte) that has undergone the full sample preparation and derivatization procedure.
-
Prepare a standard solution of the analyte, derivatize, and inject.
-
Prepare a spiked placebo sample (matrix with a known amount of analyte), derivatize, and inject.
-
Acceptance Criterion: The chromatograms of the blank and placebo samples must show no significant peaks at the retention time of the derivatized analyte.
-
2. Linearity
-
Causality: Linearity confirms a proportional relationship between the analyte concentration and the detector's response over a specified range. This is essential for accurate quantification.[10][11]
-
Methodology:
-
Prepare a stock solution of the carbonyl standard.
-
Create a series of at least five calibration standards by serial dilution, covering the expected concentration range of the samples (e.g., 50% to 150% of the target concentration).
-
Derivatize each standard with DMS-hydrazine under consistent conditions.
-
Inject each derivatized standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the known concentration.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
-
3. Accuracy
-
Causality: Accuracy measures the closeness of the experimental value to the true value, often assessed through recovery studies.[11][12] It validates the method against a known truth.
-
Methodology:
-
Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level.
-
Process and analyze these nine samples using the developed method.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%, with a Relative Standard Deviation (RSD) of ≤ 2.0%.
-
4. Precision
-
Causality: Precision assesses the random error of the method by measuring the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3]
-
Methodology:
-
A. Repeatability (Intra-assay Precision):
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze all samples on the same day, with the same analyst, using the same instrument.
-
Calculate the RSD of the results.
-
Acceptance Criterion: RSD should be ≤ 2.0%.
-
-
B. Intermediate Precision:
-
Repeat the repeatability study with a different analyst, on a different day, or using a different instrument.
-
Compare the results from both studies statistically.
-
Acceptance Criterion: The overall RSD for the combined data should meet the predefined limit (typically ≤ 2.0%).
-
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[2][11] These parameters define the sensitivity limits of the method.
-
Methodology:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.
-
LOD = (3.3 × σ) / S
-
LOQ = (10 × σ) / S
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
-
Alternatively, they can be determined by analyzing a series of diluted solutions and identifying the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
6. Robustness
-
Causality: Robustness testing evaluates the method's resilience to small, deliberate variations in its parameters, providing an indication of its reliability during routine use.[12]
-
Methodology:
-
Analyze a standard solution while introducing small, deliberate changes to critical method parameters, one at a time.
-
Typical variations include:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
Mobile phase pH (e.g., ±0.2 units).
-
-
Acceptance Criterion: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the final quantified result should not deviate significantly from the result under normal conditions.
-
Performance Data Summary (Hypothetical)
The following table summarizes the expected performance data from a successfully validated HPLC method using DMS-hydrazine for the analysis of a model aldehyde (e.g., propionaldehyde).
| Validation Parameter | Specification | Result |
| Specificity | No interference at analyte Rt | Pass |
| Linearity Range | 0.5 - 10 µg/mL | Pass |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| Repeatability | ≤ 2.0% | 0.85% |
| Intermediate Precision | ≤ 2.0% | 1.15% |
| LOD | Report Value | 35 fmol[6][8] |
| LOQ | Report Value | 120 fmol[6][8] |
| Robustness | No significant impact on results | Pass |
Comparative Analysis: DMS-Hydrazine vs. Alternatives
The choice of a derivatization reagent is dictated by the required sensitivity, available instrumentation, and the nature of the sample matrix.[4]
| Feature | HPLC with DMS-Hydrazine (Fluorescence) | HPLC with 2,4-DNPH (UV-Vis) | GC-MS with PFBHA |
| Principle | Forms a highly fluorescent hydrazone. | Forms a UV-active hydrazone.[5] | Forms a volatile oxime suitable for GC.[13] |
| Detection | Fluorescence Detector (FLD) | UV-Vis Detector | Mass Spectrometer (MS) |
| Sensitivity | Very High (fmol range)[6][8] | Moderate (pmol to nmol range) | Very High (fmol to amol range) |
| Selectivity | High (due to specific excitation/emission λ) | Moderate | Very High (based on mass-to-charge ratio) |
| Advantages | Excellent signal-to-noise; low background.[6][8] | Robust, widely available technology, well-established methods.[5] | Provides structural confirmation; high resolving power of GC. |
| Disadvantages | Requires a fluorescence detector. | Lower sensitivity; potential for reagent impurities and derivative instability.[6] | Requires GC-MS; not suitable for non-volatile analytes; more complex sample prep. |
| Best Suited For | Trace-level quantification in complex matrices (e.g., biological fluids, environmental samples). | Routine quality control, analysis of less complex samples where high sensitivity is not paramount. | Analysis of volatile carbonyls, confirmatory analysis, metabolomics. |
Conclusion and Expert Recommendation
The validation of an HPLC method using this compound (DMS-hydrazine) demonstrates a highly sensitive, specific, and reliable system for the quantification of carbonyl compounds. Its primary strength lies in the fluorogenic nature of the derivatization, which provides exceptionally low detection limits, making it superior to traditional UV-based methods like DNPH derivatization for trace analysis.[6][8]
Recommendation: For drug development professionals and researchers requiring the quantification of low-level carbonyl impurities, degradation products, or biological markers, the DMS-hydrazine derivatization method is the superior choice. While the initial method development and validation require rigorous adherence to ICH guidelines, the resulting data integrity and sensitivity justify the investment. For routine analyses where analyte concentrations are well above the detection limits of UV detectors, the more traditional and widely accessible DNPH method remains a viable and robust alternative.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Analytical and Bioanalytical Chemistry. [Link]
-
Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl). ResearchGate. [Link]
-
Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). PubMed. [Link]
-
Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry. PubMed. [Link]
-
Synthesis of 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-N-methylhydrazino-2,1,3-benzoxadiazole (DAABD-MHZ) as a derivatization reagent for aldehydes in liquid chromatography/electrospray ionization-tandem mass spectrometry. ResearchGate. [Link]
-
The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. PubMed. [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
-
Application of the 50% Hydrazine Solution Method for O-Glycans Release, their Chemical Labeling, and HPLC Separation. National Institutes of Health (NIH). [Link]
-
New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate using RP-HPLC. RASĀYAN Journal of Chemistry. [Link]
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Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones. Royal Society of Chemistry. [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
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Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. [Link]
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Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]
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N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application. PubMed. [Link]
-
Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKAT USA. [Link]
-
A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS. PubMed Central. [Link]
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A Researcher's Guide to Benzofurazan-Based Hydrazine Probes: A Comparative Analysis of DBD-H, NBD-H, and ABD-H for Carbonyl Detection
In the intricate world of cellular biology and environmental analysis, the precise detection and quantification of reactive carbonyl species (RCS), such as aldehydes and ketones, are of paramount importance.[1][2] These molecules serve as critical biomarkers for oxidative stress, metabolic disorders, and environmental contamination.[3] Fluorescent probes, particularly those that operate on a "turn-on" mechanism, have emerged as indispensable tools, offering the high sensitivity and selectivity required for complex sample matrices.[2][4]
Among the various fluorogenic reagents, those built upon the benzofurazan (also known as 2,1,3-benzoxadiazole) scaffold have gained significant traction. This guide provides a comprehensive, data-driven comparison of three prominent benzofurazan-based hydrazine probes:
-
4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H)
-
4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H)
-
4-Aminosulfonyl-7-hydrazino-2,1,3-benzoxadiazole (ABD-H)
We will delve into their reaction kinetics, fluorescence properties, and detection sensitivities, supported by experimental data, to provide researchers, scientists, and drug development professionals with the insights needed to select the optimal probe for their specific analytical challenges.
Core Chemistry: The Hydrazone Formation Mechanism
The detection strategy for all three probes is elegantly simple and robust. The core reactivity lies in the nucleophilic hydrazine moiety (-NHNH₂), which selectively targets the electrophilic carbon of a carbonyl group (aldehyde or ketone).[3][5] This condensation reaction forms a stable, highly fluorescent hydrazone derivative. The key advantage of this design is the fluorogenic response: the probes themselves are essentially non-fluorescent, but upon reaction, the resulting hydrazone exhibits strong fluorescence, dramatically increasing the signal-to-noise ratio.[6] This "off-on" switching mechanism is fundamental to their high sensitivity.[4]
Caption: General reaction of benzofurazan-hydrazine probes with carbonyls.
Performance Metrics: A Head-to-Head Comparison
The choice of a fluorescent probe hinges on its performance characteristics. While DBD-H, NBD-H, and ABD-H share a common mechanism, their performance differs significantly due to the distinct electron-withdrawing properties of their substituents at the 4-position. A seminal study by Uzu et al. provides a direct comparison of these three reagents, and the following analysis is grounded in their findings.[6][7]
Reactivity and Kinetics
The speed of the derivatization reaction is a critical parameter, especially for high-throughput analysis or when dealing with unstable analytes. Experimental data shows clear differences in reactivity among the three probes.
Key Insight: Both sulfamoyl-substituted probes, ABD-H and DBD-H, exhibit faster reaction kinetics than the nitro-substituted NBD-H.[6][7] This is likely due to the electronic effects of the sulfamoyl groups influencing the nucleophilicity of the hydrazine moiety.
| Probe | Pseudo-First-Order Rate Constant (min⁻¹) for Propionaldehyde |
| ABD-H | 8.9 x 10⁻² |
| DBD-H | 7.2 x 10⁻² |
| NBD-H | 4.2 x 10⁻² |
| Table 1: Reaction rate constants in 0.0025% trifluoroacetic acid in acetonitrile at 22°C. Data sourced from Uzu, S., et al. (1990).[6] |
Spectroscopic Properties
The resulting hydrazones of all three probes fluoresce in the green-yellow region of the spectrum, which is advantageous for avoiding autofluorescence from biological samples often found in the blue region.
| Probe Derivative | Excitation Max (λex) | Emission Max (λem) |
| ABD-H Hydrazones | ~450 - 470 nm | ~548 - 580 nm |
| DBD-H Hydrazones | ~450 - 470 nm | ~548 - 580 nm |
| NBD-H Hydrazones | ~470 nm | ~550 nm |
| Table 2: Typical fluorescence properties of the probe-carbonyl adducts. Data sourced from Uzu, S., et al. (1990) and TCI Chemicals (2023).[6] |
Sensitivity and Detection Limits
For trace analysis, the limit of detection (LOD) is the ultimate measure of a probe's utility. When coupled with separation techniques like high-performance liquid chromatography (HPLC), these probes achieve femtomole-level sensitivity. However, there is a clear divergence in their performance between aldehyde and ketone detection.
Key Insight: NBD-H is the superior reagent for the ultra-sensitive detection of aldehydes, while DBD-H is the recommended choice for ketones.[6][7]
| Probe | LOD for Propionaldehyde (fmol) | LOD for Heptan-4-one (fmol) |
| ABD-H | 1040 | 2690 |
| DBD-H | 120 | 560 |
| NBD-H | 35.0 | 673 |
| Table 3: Comparative detection limits via reversed-phase HPLC with fluorescence detection. Data sourced from Uzu, S., et al. (1990).[6] |
Background Fluorescence
An often-overlooked but critical factor is the reagent blank fluorescence. Lower background signal directly translates to improved signal-to-noise and better overall sensitivity.
Key Insight: ABD-H exhibits a significant advantage in this area, with a substrate blank fluorescence that is half that of both DBD-H and NBD-H.[6][7] This makes it a compelling choice for applications where minimizing background is a priority, even if its absolute sensitivity for specific analytes is lower.
Experimental Protocol: Carbonyl Derivatization for HPLC Analysis
This protocol provides a validated workflow for the derivatization and analysis of carbonyl compounds using one of the benzofurazan-hydrazine probes. The procedure is based on established methods for NBD-H and its analogues.[6]
Caption: Workflow for carbonyl analysis using benzofurazan-hydrazine probes.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the chosen probe (e.g., 250 µM NBD-H) in HPLC-grade acetonitrile.
-
Prepare a reaction solvent of acetonitrile containing 0.025% trifluoroacetic acid (TFA). TFA acts as an acid catalyst to accelerate the hydrazone formation.
-
Expert Tip: These probes can be sensitive to light and air.[8] Prepare solutions fresh and store stock solutions at 2-8°C, protected from light.[3]
-
-
Sample Preparation:
-
Prepare the carbonyl-containing sample (e.g., biological extract, environmental water sample) in the reaction solvent. For example, a final concentration of 1.7 µM propionaldehyde is used in some protocols.
-
If necessary, perform a solvent exchange to ensure the sample is in a compatible organic solvent like acetonitrile.
-
-
Derivatization:
-
Mix the sample solution with the probe solution in the reaction solvent.
-
Allow the reaction to proceed at room temperature (e.g., 22°C) for a set period. A 1-hour incubation is often sufficient for complete derivatization. The optimal time may vary based on the specific carbonyl and probe used (refer to Table 1 for relative reactivities).
-
-
HPLC-Fluorescence Analysis:
-
Injection: Inject an appropriate volume of the final reaction mixture into the HPLC system.
-
Separation: Use a reversed-phase column (e.g., C18) to separate the fluorescent hydrazone derivatives from the unreacted probe and other matrix components.
-
Detection: Set the fluorescence detector to the appropriate wavelengths (e.g., Ex: 470 nm, Em: 550 nm for NBD-H derivatives).
-
Quantification: Identify and quantify the analytes of interest by comparing their peak retention times and areas to those of known standards.
-
Summary and Recommendations
The selection of the optimal benzofurazan-hydrazine probe is not a one-size-fits-all decision. It requires a careful consideration of the analytical goals and the nature of the sample.
| Probe | Key Strengths | Recommended Applications |
| NBD-H | Highest sensitivity for aldehydes [6][7] | Trace analysis of aldehydes in proteomics (oxidative stress markers) and environmental samples.[3] |
| DBD-H | Highest sensitivity for ketones ; fast reactivity.[6][7] | Analysis of ketone bodies, pharmaceutical impurities, or specific ketonic biomarkers. |
| ABD-H | Lowest background fluorescence ; fast reactivity.[6][7] | General-purpose screening where minimizing blank signal is paramount; analysis of complex matrices. |
Authoritative Grounding: This guide is built upon the foundational comparative work published in The Analyst, which remains the most direct and comprehensive experimental comparison of these three specific reagents.[6] This work provides the quantitative data necessary for an objective assessment of their relative performance. The principles of hydrazone formation for carbonyl detection are well-established in the field of analytical chemistry and are supported by numerous application notes and research articles.[3][9]
By understanding the distinct advantages and trade-offs of DBD-H, NBD-H, and ABD-H, researchers can make an informed decision, ensuring their analytical methods are both robust and exquisitely sensitive.
References
- Recent progress in fluorescent probes for detection of carbonyl species: Formaldehyde, carbon monoxide and phosgene. Coordination Chemistry Reviews.
- Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing.
- NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine). MySkinRecipes.
- NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [for HPLC Labeling]. Glentham.
- NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [for HPLC Labeling]. TCI Chemicals.
- Tunable fluorescent probes for detecting aldehydes in living systems. National Institutes of Health (NIH).
- NBD-H(=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine)[for HPLC Labeling], 100MG. Fisher Scientific.
- NBD-Hydrazine (NBDH, NBD-H.NH2NH2, CAS Number: 90421-78-6). Cayman Chemical.
- Fluorescent probes for imaging formaldehyde in biological systems. National Institutes of Health (NIH).
- Fluorescence assays of various a,b-unsaturated carbonyl compounds,... ResearchGate.
- (a) Schematic representation of reaction between hydrazine-based probe with FA and (b) Different sensors for the detection of FA. ResearchGate.
- Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones. RSC Publishing.
- Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl). ResearchGate.
- Mechanism Preparation And Properties Of Hydrazine Fluorescent Probes Based On Nucleophilic Addition Mechanism. Globe Thesis.
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- 4. researchgate.net [researchgate.net]
- 5. globethesis.com [globethesis.com]
- 6. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. labproinc.com [labproinc.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Carbonyl Derivatization: Evaluating the Cross-Reactivity and Performance of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of analytical chemistry and drug development, the precise detection and quantification of carbonyl compounds—aldehydes and ketones—is paramount. These molecules are not only key intermediates in chemical synthesis but also significant biomarkers of oxidative stress and metabolic processes. Their inherent volatility and often low abundance in complex biological matrices necessitate derivatization to enhance their detectability. This guide provides an in-depth, objective comparison of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H), a fluorescent labeling agent, with other prominent derivatizing reagents. We will delve into their respective performance characteristics, supported by experimental data, to empower researchers in selecting the optimal tool for their analytical challenges.
The Critical Role of Derivatization in Carbonyl Analysis
Direct analysis of low molecular weight carbonyl compounds is often hampered by their poor ionization efficiency and lack of a strong chromophore or fluorophore. Derivatization addresses these limitations by chemically modifying the carbonyl group to yield a stable product with enhanced analytical properties. The ideal derivatizing agent should exhibit high reactivity and selectivity towards carbonyls, form a stable derivative, and possess a feature—be it a strong UV-absorbing chromophore, a highly fluorescent moiety, or a permanently charged group—that significantly boosts detection sensitivity.
This guide will focus on a head-to-head comparison of DBD-H with three other widely used classes of carbonyl derivatizing agents:
-
2,4-Dinitrophenylhydrazine (DNPH): The classical and most widely used reagent for HPLC-UV detection.
-
Dansylhydrazine: A popular fluorescent reagent for sensitive HPLC-fluorescence analysis.
-
Girard's Reagents (T and P): Cationic reagents designed to enhance ionization efficiency in mass spectrometry.
Mechanism of Action: The Hydrazone Formation
At the heart of these derivatization strategies lies a well-established chemical reaction: the condensation of a hydrazine with a carbonyl group to form a stable hydrazone. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule.
Caption: General reaction scheme for the derivatization of aldehydes and ketones with hydrazine reagents to form hydrazones.
Performance Metrics: A Head-to-Head Comparison
The choice of a derivatizing agent is dictated by the analytical instrumentation available and the specific requirements of the assay, such as sensitivity and sample matrix. The following sections provide a detailed comparison of DBD-H and its alternatives based on key performance metrics.
Sensitivity and Detection Limits
Sensitivity is often the primary consideration when choosing a derivatizing agent, especially for trace analysis. Fluorescent reagents like DBD-H and Dansylhydrazine generally offer superior sensitivity compared to UV-active reagents like DNPH when using fluorescence detection. For mass spectrometry-based methods, Girard's reagents excel due to their pre-existing positive charge, which significantly enhances ionization efficiency.[1]
| Derivatizing Agent | Detection Method | Analyte | Limit of Detection (LOD) | Reference |
| DBD-H | HPLC-Fluorescence | Propionaldehyde | 120 fmol | [2] |
| Heptan-4-one | 560 fmol | [2] | ||
| Malondialdehyde | 0.06 µM | [3] | ||
| DNPH | HPLC-UV | Formaldehyde | < 1 mg/L | [4] |
| Various Carbonyls | 0.12 - 0.38 mg/L | [4] | ||
| UHPLC-UV | Six Carbonyls | 0.1 ng | [5] | |
| Dansylhydrazine | HPLC-Fluorescence | Carbonyl Compounds | General high sensitivity | [6] |
| Girard's Reagent T | LC-MS/MS | 5-Formyl-2'-deoxyuridine | 3-4 fmol | [1] |
| Ecdysteroids | Picogram level | [7] |
Note: Detection limits are highly dependent on the specific analyte, instrumentation, and experimental conditions. The values presented here are for comparative purposes.
Spectral Properties
For fluorescence-based detection, the excitation and emission wavelengths of the derivatives are critical parameters. DBD-H derivatives exhibit fluorescence at longer wavelengths, which can help to reduce background interference from endogenous fluorescent molecules in biological samples.
| Derivatizing Agent | Excitation (λex) | Emission (λem) | Reference |
| DBD-H | ~450 nm | ~565 nm | [8] |
| Dansylhydrazine | ~340 nm (in ethanol) | ~525 nm (in ethanol) | [9] |
| NBD-H * | ~470 nm | ~560 nm | [10] |
*NBD-H (4-Hydrazino-7-nitro-2,1,3-benzoxadiazole) is a related benzofurazan reagent.
Reaction Kinetics and Conditions
The speed and efficiency of the derivatization reaction are important practical considerations. While many derivatization reactions require elevated temperatures and extended incubation times, some reagents offer milder and faster reaction conditions.
-
DBD-H: The reaction with propionaldehyde has a pseudo-first-order rate constant of 7.2 × 10⁻² min⁻¹ at room temperature (22 °C) in the presence of trifluoroacetic acid in acetonitrile.[2]
-
DNPH: Reaction times can vary significantly depending on the conditions. Without acid catalysis, the reaction can take 2-3 days at room temperature, but can be completed in 3 hours at 50°C.[11] With acid catalysis, the reaction is much faster, often reaching equilibrium within 20-30 minutes.[12]
-
Dansylhydrazine: Derivatization is typically carried out at elevated temperatures (e.g., 60-100°C) for 15-60 minutes.
-
Girard's Reagents: Reactions are generally rapid, often completed within minutes to an hour at temperatures ranging from room temperature to 60°C.
Selectivity and Cross-Reactivity of DBD-H
Hydrazine-based reagents are highly selective for the carbonyl group of aldehydes and ketones.[13] The nucleophilicity of the hydrazine nitrogen facilitates a specific reaction with the electrophilic carbonyl carbon. While the primary reaction is with aldehydes and ketones, the potential for side reactions or cross-reactivity with other functional groups should be considered, especially in complex matrices.
Studies on benzofurazan-based reagents, including those with hydrazino moieties, have primarily focused on their reactivity with carbonyls, thiols, and amines. The hydrazine group of DBD-H is specifically designed to target the carbonyl functionality. While the benzofurazan ring system can react with other nucleophiles under certain conditions, the derivatization reaction for carbonyls is typically carried out under acidic conditions that favor the formation of hydrazones. It is generally accepted that under these conditions, the cross-reactivity with other functional groups like alcohols, phenols, and carboxylic acids is minimal. However, it is always advisable to perform validation studies with the specific sample matrix to assess any potential interferences.
Stability of Derivatives
The stability of the resulting hydrazone is crucial for accurate and reproducible quantification, particularly when dealing with large sample batches and long analysis times. Hydrazones are generally stable, but can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[8] The stability of hydrazones can also be influenced by their structure and the surrounding matrix.[14][15]
-
DBD-H Derivatives: DBD-TPC (a derivative of a reactive carbonyl) was found to be stabilized by the addition of a buffer solution, allowing for continuous analysis using an autosampler.[2]
-
DNPH Derivatives: These are generally stable, forming the basis of numerous EPA methods.[16] However, the presence of E- and Z-stereoisomers can sometimes complicate chromatographic analysis.
-
Dansylhydrazine Derivatives: These are considered stable enough for routine HPLC analysis.
-
Girard's Reagent Derivatives: The resulting hydrazones are stable under typical LC-MS analytical conditions.
Experimental Protocols
To provide a practical context for the comparison, this section outlines a general workflow for carbonyl derivatization and provides representative step-by-step protocols for DBD-H and DNPH.
General Experimental Workflow
Caption: A generalized workflow for the derivatization of carbonyl compounds prior to chromatographic analysis.
Protocol 1: Derivatization of Carbonyls with DBD-H for HPLC-Fluorescence Analysis
This protocol is a representative procedure and may require optimization for specific applications.
-
Reagent Preparation:
-
Prepare a stock solution of DBD-H (e.g., 1 mM) in acetonitrile.
-
Prepare a catalyst solution of trifluoroacetic acid (TFA) in acetonitrile (e.g., 0.1% v/v).
-
-
Sample Preparation:
-
Prepare the sample containing the carbonyl analyte in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a microcentrifuge tube, add 50 µL of the DBD-H stock solution and 50 µL of the TFA catalyst solution.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at room temperature (e.g., 22°C) for a predetermined time (e.g., 30-60 minutes), protected from light. The optimal reaction time should be determined experimentally.
-
-
Analysis:
-
Following incubation, the sample is ready for direct injection into the HPLC system. If necessary, the reaction can be quenched by adding a small amount of a suitable quenching agent or by dilution with the mobile phase.
-
Analyze the sample by reversed-phase HPLC with fluorescence detection (λex ≈ 450 nm, λem ≈ 565 nm).
-
Protocol 2: Derivatization of Carbonyls with DNPH for HPLC-UV Analysis (Based on EPA Method 8315A)
This protocol is a generalized version of established methods and should be adapted as needed.[16]
-
Reagent Preparation:
-
Prepare the DNPH derivatizing reagent by dissolving a known amount of DNPH in acetonitrile, often with the addition of a strong acid like phosphoric acid or hydrochloric acid to achieve a pH of around 2-3.
-
-
Sample Preparation:
-
For aqueous samples, adjust the pH to approximately 3 with acid. For air samples, carbonyls are typically trapped on a DNPH-coated sorbent tube.
-
-
Derivatization Reaction:
-
For liquid samples: Add the DNPH reagent to the pH-adjusted sample and incubate. Incubation times and temperatures can vary, for example, 3 hours at 50°C or 24 hours at room temperature.[11]
-
For air samples: The derivatization occurs on the sorbent tube during sampling. The derivatives are then eluted with acetonitrile.
-
-
Extraction (for liquid samples):
-
After derivatization, the DNPH-hydrazones can be extracted from the aqueous matrix using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like methylene chloride.
-
The extract is then evaporated and reconstituted in a suitable solvent for HPLC analysis (e.g., acetonitrile).
-
-
Analysis:
-
Analyze the prepared sample by reversed-phase HPLC with UV detection at approximately 360 nm.
-
Conclusion and Recommendations
The selection of a derivatizing agent for carbonyl analysis is a critical decision that directly impacts the sensitivity, selectivity, and overall performance of the analytical method.
-
This compound (DBD-H) emerges as a highly sensitive fluorescent reagent, particularly advantageous for applications requiring low detection limits and where fluorescence detection is available. Its fluorescence in the longer wavelength region is a key benefit for reducing background noise in complex biological matrices.
-
2,4-Dinitrophenylhydrazine (DNPH) remains the robust and widely validated workhorse for routine carbonyl analysis, especially in environmental monitoring. Its primary strength lies in its compatibility with ubiquitous HPLC-UV systems.
-
Dansylhydrazine is another excellent fluorescent option, offering high sensitivity, although its shorter excitation wavelength may be more susceptible to background interference compared to DBD-H.
-
Girard's Reagents are the undisputed choice for high-sensitivity analysis by mass spectrometry. The permanent positive charge they introduce is a game-changer for enhancing ionization efficiency and achieving picogram to femtomole detection limits.
Ultimately, the optimal choice depends on a careful consideration of the specific analytical goals, the nature of the sample, and the available instrumentation. For researchers aiming for the highest sensitivity in fluorescence-based assays, particularly in complex biological samples, DBD-H presents a compelling option. For routine analysis with standard HPLC-UV equipment, DNPH remains a reliable and cost-effective choice. When the power of mass spectrometry is available and the utmost sensitivity is required, Girard's reagents are unparalleled.
References
-
Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. National Institutes of Health. [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
-
Rapidly Analyzing Carbonyl Compounds Using HPLC. LCGC International. [Link]
-
Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. [Link]
-
A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
STANDARD OPERATING PROCEDURE FOR THE DETERMINATION OF CARBONYL COMPOUNDS IN AMBIENT AIR SOP MLD022. Texas Commission on Environmental Quality. [Link]
-
Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. [Link]
-
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva. U.S. Environmental Protection Agency. [Link]
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
-
A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. National Institutes of Health. [Link]
-
Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. PubMed. [Link]
-
Investigation of the stability of aromatic hydrazones in plasma and related biological material. PubMed. [Link]
-
RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. National Institutes of Health. [Link]
-
Investigation of the stability of aromatic hydrazones in plasma and related biological material. ResearchGate. [Link]
-
Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent. [Link]
-
HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i. Natural Products Chemistry & Research. [Link]
-
Standard Operating Procedure for the Determination of Carbonyls in Ambient Air Analyzed by (Ultra) High Performance-Liquid Chromatography. U.S. Environmental Protection Agency. [Link]
-
Method for the determination fo aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]
-
Derivatization techniques for determination of carbonyls in air. ResearchGate. [Link]
-
The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. PubMed. [Link]
-
pH, concentration, DNPH derivatization reaction time and temperature... ResearchGate. [Link]
-
Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide. ResearchGate. [Link]
-
Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Knauer. [Link]
-
How to improve reaction selectivity toward hydrazine group in presence of aromatic amino? ResearchGate. [Link]
-
A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore. RSC Publishing. [Link]
-
Synthesis and application of 4-(N,N-dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH) as a new derivatizing agent for aldehydes. ResearchGate. [Link]
-
Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl). ResearchGate. [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]
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A Senior Application Scientist's Guide to Quantitative Aldehyde Analysis: A Comparative Review of Dansylhydrazine and DNPH Derivatization
In the landscape of analytical chemistry, the accurate quantification of aldehydes is paramount for researchers, scientists, and drug development professionals. These carbonyl compounds are not only crucial intermediates in chemical synthesis but also significant as impurities or degradation products that can impact the safety and efficacy of pharmaceuticals. The inherent volatility and often poor chromophoric properties of many aldehydes necessitate derivatization prior to analysis. For decades, 2,4-Dinitrophenylhydrazine (DNPH) has been the workhorse for this purpose. However, the demand for higher sensitivity has led to the prominence of fluorescent derivatizing agents like Dansylhydrazine.
This guide provides an in-depth, objective comparison of Dansylhydrazine (DNSH) and DNPH for the quantitative analysis of aldehydes, moving beyond a simple list of pros and cons to delve into the causality behind experimental choices and the practical implications for your research.
At a Glance: Key Performance Characteristics
| Parameter | Dansylhydrazine (DNSH) | 2,4-Dinitrophenylhydrazine (DNPH) |
| Reaction Principle | Forms a highly fluorescent dansyl-hydrazone derivative. | Forms a colored dinitrophenylhydrazone derivative.[1] |
| Primary Detection | HPLC with Fluorescence Detection (FLD), LC-MS | HPLC with UV/Vis or Diode Array Detection (DAD), LC-MS.[1] |
| Sensitivity | Generally higher due to the intrinsic fluorescence of the dansyl group, enabling detection at lower concentrations. | Good sensitivity with HPLC-UV, but often requires higher concentrations than fluorescence-based methods.[1] |
| Selectivity | Reacts with both aldehydes and ketones. | Reacts with both aldehydes and ketones.[1] |
| Instrumentation | HPLC with Fluorescence Detector, LC-MS | HPLC with UV/Vis Detector, LC-MS |
| Derivative Stability | Generally stable, allowing for analysis post-derivatization. | Stability can be an issue for certain aldehyde derivatives, such as that of acrolein, which is prone to decomposition in acidic conditions.[2] |
The Chemistry of Derivatization: A Mechanistic Overview
The choice between DNSH and DNPH is fundamentally a choice between detection strategies: fluorescence versus UV/Vis absorbance. This choice is dictated by the chemical structure of the derivatizing agent and its reaction with the aldehyde's carbonyl group.
Dansylhydrazine (DNSH) Derivatization
Dansylhydrazine reacts with the carbonyl group of an aldehyde in an acid-catalyzed condensation reaction to form a stable, highly fluorescent dansyl-hydrazone. The dansyl group is an excellent fluorophore, providing a strong fluorescent signal that can be detected with high sensitivity.
Reaction Mechanism: Aldehyde with Dansylhydrazine
Caption: Reaction of an aldehyde with Dansylhydrazine to form a fluorescent derivative.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization
Similarly, DNPH undergoes a condensation reaction with aldehydes to form 2,4-dinitrophenylhydrazones.[3] These derivatives are typically yellow to deep orange crystalline solids and exhibit strong absorbance in the UV-Visible region, making them suitable for quantification by HPLC-UV.[4]
Reaction Mechanism: Aldehyde with DNPH
Caption: Reaction of an aldehyde with DNPH to form a colored derivative.
Quantitative Performance: A Head-to-Head Comparison
| Analyte | Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference Matrix | Source |
| Formaldehyde | DNSH -HPLC-FLD | LOD: 19.2 µg/kg, LOQ: 63.9 µg/kg | Packaging Paper | [5] |
| Acetaldehyde | DNSH -HPLC-FLD | LOD: 20.7 µg/kg, LOQ: 69.1 µg/kg | Packaging Paper | [5] |
| Malondialdehyde | DNSH -LC-MS | LOQ: 5.63 nM (urine), 5.68 nM (serum) | Urine, Serum | [6] |
| Various Aldehydes | DNPH -HPLC-UV | LODs range from 2.4 to 16.1 µg/L | Aqueous Solution | [7] |
| Formaldehyde | DNPH -HPLC-UV | LOD: 17.33 µg/mL, LOQ: 57.76 µg/mL | Aqueous Solution | [8] |
Key Insights:
-
Sensitivity: The fluorescence-based detection of DNSH derivatives generally offers superior sensitivity compared to the UV/Vis detection of DNPH derivatives. This is evident in the lower limits of detection reported for DNSH methods, often in the µg/kg or nanomolar range.[5][6]
-
Matrix Effects: The choice of derivatizing agent can be influenced by the complexity of the sample matrix. The high sensitivity of fluorescence detection can be advantageous in complex biological matrices where aldehydes are present at trace levels.
-
Instrumentation: The availability of an HPLC system with a fluorescence detector is a prerequisite for leveraging the high sensitivity of DNSH. HPLC-UV systems are more common in many laboratories, making DNPH a more accessible option.
Experimental Protocols: A Practical Guide
The success of any quantitative analysis hinges on a robust and reproducible experimental protocol. Below are detailed, step-by-step methodologies for aldehyde derivatization with both DNSH and DNPH.
Experimental Workflow: Aldehyde Derivatization and Analysis
Caption: General workflow for the quantitative analysis of aldehydes using derivatization.
Protocol 1: Derivatization with Dansylhydrazine (DNSH) for HPLC-FLD Analysis
This protocol is a general guideline and may require optimization for specific aldehydes and matrices.
-
Reagent Preparation: Prepare a stock solution of Dansylhydrazine in a suitable organic solvent, such as acetonitrile or ethanol. A typical concentration is 1-2 mg/mL.
-
Sample Preparation: Prepare the aldehyde-containing sample in a compatible solvent. For aqueous samples, pH adjustment may be necessary.
-
Derivatization Reaction:
-
To a known volume of the sample, add an excess of the Dansylhydrazine solution.
-
Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). The optimal time and temperature should be determined experimentally.
-
-
Reaction Termination (Optional): The reaction can be stopped by cooling the mixture or by adding a quenching reagent.
-
Sample Dilution and Analysis: Dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC-FLD analysis.
-
HPLC-FLD Conditions:
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is based on established methods for aldehyde analysis.[11]
-
Reagent Preparation: Prepare a saturated solution of DNPH in an acidic medium, typically acetonitrile containing a small amount of a strong acid like sulfuric or phosphoric acid.
-
Sample Collection and Preparation: For air samples, aldehydes are often trapped on a sorbent tube coated with DNPH. For liquid samples, a known volume is taken for derivatization.
-
Derivatization Reaction:
-
For liquid samples, mix the sample with the DNPH reagent. The reaction is typically carried out at room temperature or slightly elevated temperatures.
-
For sorbent tubes, the derivatization occurs during sampling. The derivatives are then eluted with acetonitrile.
-
-
Sample Cleanup (if necessary): Solid-phase extraction (SPE) may be used to remove interfering substances.
-
Sample Dilution and Analysis: Dilute the eluate or reaction mixture with the mobile phase for HPLC-UV analysis.
-
HPLC-UV Conditions:
-
Column: A C18 reversed-phase column is standard.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
UV Detection: The wavelength is typically set around 360 nm, which is the λmax for many dinitrophenylhydrazones.[4]
-
Specificity and Potential Interferences
Both DNSH and DNPH react with the carbonyl group of both aldehydes and ketones. This lack of absolute specificity for aldehydes means that chromatographic separation is crucial to distinguish between different carbonyl compounds in a complex mixture.
Considerations for DNPH:
-
Unsaturated Aldehydes: The analysis of unsaturated aldehydes like acrolein using DNPH can be problematic due to the instability of the corresponding hydrazone in acidic conditions.[2] This can lead to underestimation of their concentrations.
-
Interferences: Oxidizing agents such as ozone and nitrogen oxides can react with DNPH, leading to the formation of interfering compounds.[12][13]
Considerations for DNSH:
-
Aromatic vs. Aliphatic Aldehydes: While specific comparative data is limited, the reactivity of hydrazine-based reagents can be influenced by the electronic properties of the aldehyde. Aromatic aldehydes, where the carbonyl group is conjugated with the aromatic ring, may exhibit different reaction kinetics compared to aliphatic aldehydes.
Conclusion and Recommendations
The choice between Dansylhydrazine and DNPH for the quantitative analysis of aldehydes is a decision driven by the specific requirements of the assay, particularly the desired sensitivity and the available instrumentation.
-
For high-sensitivity applications , especially when dealing with trace levels of aldehydes in complex matrices such as biological fluids, Dansylhydrazine with HPLC-FLD or LC-MS is the superior choice. The inherent fluorescence of the dansyl group provides significantly lower detection limits.
-
For routine analysis in less complex matrices , where high sensitivity is not the primary concern, DNPH with HPLC-UV remains a robust, reliable, and widely accessible method. Its long history of use is supported by a wealth of established protocols and regulatory methods.
As a Senior Application Scientist, my recommendation is to carefully evaluate the analytical needs of your project. If your research demands the utmost sensitivity for aldehyde quantification, investing in the methodology for Dansylhydrazine derivatization will yield significant advantages. However, for many standard applications, the well-established and cost-effective DNPH method will continue to be a dependable tool in the analytical chemist's arsenal. In either case, meticulous method development and validation are crucial for ensuring the accuracy and reliability of your results.
References
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Clark, J. (2015). addition-elimination reactions of aldehydes and ketones. Retrieved from Chemguide website: [Link]
-
Petruzzella, E., et al. (2022). Determination of Formaldehyde in Water Samples by High-Performance Liquid Chromatography with Methyl Acetoacetate Derivatization. ResearchGate. Retrieved from: [Link]
-
Wang, L., et al. (2017). Determination of formaldehyde and acetaldehyde in packaging paper by dansylhydrazine derivatization-high performance liquid chromatography-fluorescence detection. Se Pu, 35(7), 714-719. Retrieved from: [Link]
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Balbo, S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 112. Retrieved from: [Link]
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Wang, L., et al. (2017). [Determination of formaldehyde and acetaldehyde in packaging paper by dansylhydrazine derivatization-high performance liquid chromatography-fluorescence detection]. Se pu = Chinese journal of chromatography, 35(7), 714–719. Retrieved from: [Link]
-
Imazato, T., et al. (2014). Fluorogenic reagents for aldehydes and ketones, viz., 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole (ABD-H) and 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H) and also purified 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine (NBD-H.NH2NH2) were synthesised. Analyst, 120(5), 1437-1441. Retrieved from: [Link]
-
All About Circuits. (2020, August 8). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction [Video]. YouTube. [Link]
-
Hafkenscheid, T. L. (2002). Results From Interlaboratory Comparisons of aldehyde-2,4 Dinitrophenylhydrazone Analysis. Accreditation and Quality Assurance, 7(3), 109-116. Retrieved from: [Link]
-
Frey, J., et al. (2008). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by HPLC. Journal of Chromatography A, 1185(1), 143-149. Retrieved from: [Link]
-
Pattarawong, P. A., et al. (2020). LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. Journal of analytical toxicology, 44(3), 256–264. Retrieved from: [Link]
-
Imazato, T., et al. (1995). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones. The Analyst, 120(5), 1437-1441. Retrieved from: [Link]
-
Karst, U., et al. (1998). Synthesis and application of 4-(N,N-dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH) as a new derivatizing agent for aldehydes. Fresenius' journal of analytical chemistry, 361(2), 164-169. Retrieved from: [Link]
-
Shimadzu. (n.d.). Analysis of DNPH-aldehydes using LC-MS. LC-MS Application Data Sheet No. 031. Retrieved from: [Link]
-
Karst, U., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of chromatography. A, 1058(1-2), 107–112. Retrieved from: [Link]
-
Schulte-Ladbeck, R., et al. (2001). Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography. Journal of environmental monitoring : JEM, 3(3), 306–310. Retrieved from: [Link]
-
Schulte-Ladbeck, R., Lindahl, R., Levin, J. O., & Karst, U. (2001). Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography. Journal of environmental monitoring : JEM, 3(3), 306–310. Retrieved from: [Link]
-
LabRulez. (n.d.). Analysis of 13 DNPH Aldehydes. Retrieved from LabRulez LCMS website: [Link]
-
Li, D., et al. (2022). (A) Reaction between dansyl hydrazine (DnsHz) and compound containing... ResearchGate. Retrieved from: [Link]
-
Toyo'oka, T., et al. (1996). 4-(N,N-dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole: novel fluorescent chiral derivatization reagents for the resolution of alcohol enantiomers by high-performance liquid chromatography. Analyst, 121(9), 1255-1260. Retrieved from: [Link]
-
Vlasenko, A., et al. (2001). Selective Detection of Gas-Phase Aldehydes and Ketones Using Protonated Hydrazine. Journal of the American Society for Mass Spectrometry, 12(9), 1046-1054. Retrieved from: [Link]
-
Parmar, S. S., Heeb, E., & Davidson, A. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board. Retrieved from: [Link]
-
Li, L., et al. (2018). Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling. Analytical chemistry, 90(22), 13333–13340. Retrieved from: [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from Agilent website: [Link]
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A Comparative Guide to the Accuracy and Precision of Carbonyl Quantification: 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H) vs. 2,4-Dinitrophenylhydrazine (DNPH) Based Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of carbonyl compounds—aldehydes and ketones—is a critical aspect of research and development across various scientific disciplines. From assessing oxidative stress biomarkers in biological matrices to monitoring impurities in pharmaceutical formulations, the choice of analytical methodology directly impacts data quality and experimental outcomes. This guide provides an in-depth technical comparison of two prominent derivatization reagents for the analysis of carbonyls by High-Performance Liquid Chromatography (HPLC): the fluorescent reagent 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H) and the widely used ultraviolet-visible (UV-Vis) reagent 2,4-Dinitrophenylhydrazine (DNPH).
The Principle of Derivatization in Carbonyl Analysis
Direct analysis of many low-molecular-weight aldehydes and ketones by reversed-phase HPLC is often hampered by their poor retention and lack of a strong chromophore for sensitive detection.[1] Derivatization addresses these challenges by reacting the carbonyl group with a reagent to form a stable, readily detectable derivative. This guide focuses on two such reagents that enable robust quantification of carbonyl compounds.
This compound (DBD-H)
DBD-H is a fluorogenic derivatization reagent that reacts with carbonyl compounds to form highly fluorescent hydrazones.[2] This reaction, depicted below, allows for sensitive detection using a fluorescence detector, which can offer significant advantages in terms of selectivity and sensitivity over UV-Vis detection.
Caption: Derivatization of a carbonyl compound with DBD-H.
2,4-Dinitrophenylhydrazine (DNPH)
DNPH is a classical and widely adopted derivatization reagent for carbonyls.[3][4] The reaction of DNPH with aldehydes and ketones in an acidic medium yields stable 2,4-dinitrophenylhydrazone derivatives that strongly absorb UV light, typically around 360 nm.[1][5] This method is well-established and forms the basis of several standardized analytical protocols, including those from the U.S. Environmental Protection Agency (EPA).[5]
Caption: Derivatization of a carbonyl compound with DNPH.
Performance Comparison: Accuracy and Precision
The selection of a derivatization reagent is a critical decision that influences the overall performance of the analytical method. The following tables summarize key validation parameters for HPLC methods utilizing DBD-H and DNPH. It is important to note that a direct head-to-head comparison of the two reagents under identical chromatographic conditions for a wide range of carbonyls is not extensively available in the peer-reviewed literature. The data presented here is a synthesis of information from various studies.
Table 1: HPLC Method Validation Parameters for Carbonyl Analysis using this compound (DBD-H)
| Validation Parameter | Performance Data |
| Linearity (r²) | >0.999 (for TPC-DBD derivative)[2] |
| Limit of Detection (LOD) | 0.06 µM (for 4-hydroxy-2-nonenal in serum)[6] |
| Limit of Quantitation (LOQ) | Data not readily available in a comparative format |
| Precision (RSD%) | Intra-day and Inter-day RSD values are expected to be <15% for bioanalytical methods. Specific comparative data for a range of carbonyls is limited. |
| Accuracy (Recovery %) | Expected to be within 80-120% for bioanalytical methods. Specific comparative data for a range of carbonyls is limited. |
| Specificity | High, due to the selectivity of fluorescence detection. |
Table 2: HPLC Method Validation Parameters for Carbonyl Analysis using 2,4-Dinitrophenylhydrazine (DNPH)
| Validation Parameter | Performance Data |
| Linearity (r²) | >0.999[7] |
| Limit of Detection (LOD) | 17.33 µg/mL (for formaldehyde)[7] |
| Limit of Quantitation (LOQ) | 57.76 µg/mL (for formaldehyde)[7] |
| Precision (RSD%) | Intra-day: <2%, Inter-day: <3% (typical values)[8] |
| Accuracy (Recovery %) | 98-102% (typical values)[8] |
| Specificity | Reacts with both aldehydes and ketones.[8] Potential for interferences from other UV-absorbing compounds in complex matrices. |
Field-Proven Insights and Experimental Choices
The choice between DBD-H and DNPH extends beyond raw performance metrics and into the practicalities of experimental design and the nature of the research question.
-
Sensitivity and Selectivity: For trace-level analysis of carbonyls in complex biological matrices, the high sensitivity and selectivity of fluorescence detection with DBD-H derivatives offer a distinct advantage. This is particularly crucial when dealing with limited sample volumes or when the analytes are present at very low concentrations.
-
Robustness and Standardization: The DNPH method is exceptionally well-documented and standardized, with a vast body of literature supporting its use.[1][3][4] This makes it a highly reliable and robust choice for routine analysis and for applications where inter-laboratory comparability is essential.
-
Instrumentation: The choice of reagent is intrinsically linked to available instrumentation. Assays based on DBD-H require an HPLC system equipped with a fluorescence detector, while DNPH-based methods necessitate a UV-Vis detector.
Experimental Protocols
Detailed and validated protocols are the cornerstone of reproducible scientific research. Below are representative step-by-step methodologies for the derivatization and analysis of carbonyl compounds using both DBD-H and DNPH.
Experimental Workflow: A Visual Overview
Caption: General experimental workflow for carbonyl analysis.
Protocol 1: Carbonyl Derivatization and Analysis using DBD-H
This protocol provides a general framework. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific carbonyl compounds and sample matrices.
Materials:
-
This compound (DBD-H)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Standard solutions of target aldehydes and ketones
-
Sample containing carbonyl compounds
Procedure:
-
Reagent Preparation: Prepare a stock solution of DBD-H in acetonitrile. The concentration will depend on the expected concentration of carbonyls in the sample but is typically in the millimolar range.
-
Derivatization Reaction:
-
In a suitable reaction vial, mix a known volume of the sample (or standard solution) with an excess of the DBD-H reagent solution.
-
Add a small amount of TFA to catalyze the reaction (the final concentration of TFA should be optimized, e.g., 0.1%).
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). Protect the reaction from light.
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, cool the mixture to room temperature.
-
If necessary, dilute the sample with the mobile phase to bring the concentration of the derivatives within the linear range of the calibration curve.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC-Fluorescence Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like formic acid or TFA) is commonly employed.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized for the specific DBD-hydrazones, but are generally around 450 nm for excitation and 580 nm for emission.[9]
-
Protocol 2: Carbonyl Derivatization and Analysis using DNPH
This protocol is based on established methods such as U.S. EPA Method 8315A.[5]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid or Sulfuric acid
-
Standard solutions of target aldehydes and ketones
-
Sample containing carbonyl compounds
Procedure:
-
Reagent Preparation: Prepare a solution of DNPH in acetonitrile acidified with a strong acid like hydrochloric or sulfuric acid. The concentration is typically around 0.5-2 mg/mL.
-
Derivatization Reaction:
-
Mix a known volume of the sample (or standard solution) with an excess of the acidified DNPH solution.
-
Allow the reaction to proceed at room temperature for a sufficient time (e.g., 1-2 hours) to ensure complete derivatization.
-
-
Sample Preparation for HPLC:
-
The resulting hydrazones can be directly injected if the sample matrix is clean.
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the derivatives. A C18 SPE cartridge is commonly used.
-
Elute the derivatives from the SPE cartridge with acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC-UV/Vis Analysis:
-
Column: A C18 reversed-phase column is the standard choice.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
UV/Vis Detection: The wavelength is typically set at 360 nm.[1]
-
Conclusion and Recommendations
Both DBD-H and DNPH are effective derivatization reagents for the HPLC analysis of aldehydes and ketones, each with its own set of advantages and limitations.
-
DBD-H-based assays are particularly well-suited for applications requiring high sensitivity and selectivity, such as the analysis of low-abundance carbonyls in complex biological samples. The use of fluorescence detection minimizes interferences and allows for lower detection limits.
-
DNPH-based assays represent a robust, reliable, and well-standardized method that is ideal for routine analysis and in regulated environments. Its extensive history of use provides a high degree of confidence in the results.
The ultimate choice of reagent will depend on the specific requirements of the analysis, including the nature of the sample, the target analytes, the required sensitivity, and the available instrumentation. It is strongly recommended that researchers perform in-house validation of their chosen method to ensure it meets the accuracy and precision requirements for their specific application.
References
- U.S. Environmental Protection Agency. (1996).
- BenchChem. (2025). A Comparative Guide to HPLC Method Validation for Aldehyde Analysis: Chlorodimedone vs. DNPH.
- Imazato, T., et al. (2014). Determination of 4-hydroxy-2-nonenal in serum by high-performance liquid chromatography with fluorescence detection after pre-column derivatization using 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole.
- Uzu, S., et al. (1991). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones. The Analyst, 116(12), 1353-1357.
- TCI Chemicals. HPLC Labeling Reagents.
- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of Carbonyl Compounds.
- Santi, M., et al. (2012). Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(13), 1545-1554.
- Levin, J. O., & Lindahl, R. (1994). Collection and analysis of aldehydes and ketones from air. A review.
- Kosman, J., et al. (2014). N-Methyl-4-hydrazino-7-nitrobenzofurazan: a fluorogenic substrate for peroxidase-like DNAzyme, and its potential application. Analytical and Bioanalytical Chemistry, 406(28), 7049-7057.
- Santa Cruz Biotechnology. This compound.
- Imai, K., et al. (1993). 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) as a more reactive, thiol-specific fluorogenic reagent than 4-(aminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F). The Analyst, 118(10), 1309-1312.
- Fukushima, T., et al. (2003). Development of Benzofurazan−bearing Fluorescence Labeling Reagents for Separation and Detection in High−performance Liquid Chromatography. Analytical Sciences, 19(7), 947-958.
- Sigma-Aldrich. 4-(N,N-Dimethylsulfamoyl)-7-piperazino-benzofurazan for fluorescence, ≥99.0%.
- Thermo Fisher Scientific. Reagents for Modifying Aldehydes and Ketones—Section 3.3.
- Agilent Technologies. (2011). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector.
- Waters Corporation.
- ResearchGate. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones.
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A Comparative Guide to the Selectivity of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H) for Carbonyl Compounds
For researchers, scientists, and professionals in drug development, the precise detection and quantification of carbonyl compounds—a diverse class of molecules including aldehydes and ketones—are of paramount importance. These compounds are implicated in a wide array of biological processes, from cellular signaling to oxidative stress and disease pathology[1]. The fluorescent probe 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (DBD-H) has emerged as a valuable tool for the sensitive detection of these carbonyls. This guide provides an in-depth comparison of the selectivity of DBD-H for different carbonyl compounds, supported by experimental data and detailed protocols to empower your research.
Introduction to DBD-H and Carbonyl Detection
DBD-H is a non-fluorescent reagent that, upon reaction with a carbonyl group, forms a stable and highly fluorescent hydrazone derivative. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it suitable for sensitive applications. The benzofurazan (also known as 2,1,3-benzoxadiazole) scaffold is a well-established fluorophore in various biological probes[2]. The selectivity of a fluorescent probe for different types of carbonyls is a critical parameter, as it determines the probe's utility in complex biological or chemical matrices where a variety of aldehydes and ketones may be present.
The Chemistry of Selectivity: Hydrazone Formation
The detection of carbonyls by DBD-H is based on the formation of a hydrazone bond. This is a condensation reaction between the hydrazine moiety of DBD-H and the carbonyl carbon of an aldehyde or ketone, resulting in the elimination of a water molecule[3].
The rate of this reaction, and thus the selectivity of the probe, is influenced by several factors:
-
Electronic Effects: The carbonyl carbon is electrophilic and is attacked by the nucleophilic nitrogen of the hydrazine. Electron-withdrawing groups on the carbonyl compound increase its electrophilicity and reactivity, while electron-donating groups decrease it.
-
Steric Hindrance: Bulky groups surrounding the carbonyl carbon can impede the approach of the DBD-H molecule, slowing down the reaction rate. This is a key reason why aldehydes are generally more reactive than ketones[4].
-
Reaction Conditions: The formation of hydrazones is catalyzed by acid[5]. Therefore, the pH of the reaction medium plays a crucial role in the reaction kinetics.
Comparative Reactivity of DBD-H with Different Carbonyls
A study by Imai et al. provides valuable quantitative data on the reactivity and detection sensitivity of DBD-H in comparison to two other analogous benzofurazan-based hydrazine probes: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole (ABD-H) and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine (NBD-H)[6][7].
The following table summarizes the pseudo-first-order reaction rate constants for the reaction of these probes with propionaldehyde, an aliphatic aldehyde, and the detection limits for both propionaldehyde and heptan-4-one, an aliphatic ketone. The reaction products with these probes exhibit fluorescence with excitation maxima around 450-470 nm and emission maxima in the range of 548-580 nm[6][7].
Table 1: Comparative Performance of Benzofurazan-Based Hydrazine Probes
| Probe | Pseudo-first-order rate constant with Propionaldehyde (min⁻¹) | Detection Limit for Propionaldehyde (fmol) | Detection Limit for Heptan-4-one (fmol) |
| DBD-H | 7.2 x 10⁻² | 120 | 560 |
| ABD-H | 8.9 x 10⁻² | 1040 | 2690 |
| NBD-H | 4.2 x 10⁻² | 35.0 | 673 |
Data sourced from Imai et al. (1995)[6][7]. The reaction was carried out in 0.0025% trifluoroacetic acid in acetonitrile at 22 °C.
-
Reactivity with Aldehydes: DBD-H exhibits a high reaction rate with the aliphatic aldehyde, propionaldehyde. Its reactivity is comparable to that of ABD-H and greater than that of NBD-H under these conditions[6][7].
-
Sensitivity for Aldehydes vs. Ketones: While NBD-H is recommended for the most sensitive detection of aldehydes, DBD-H offers a good balance of reactivity and sensitivity for both aldehydes and ketones. Notably, the detection limit for the ketone (heptan-4-one) is significantly lower with DBD-H compared to ABD-H, suggesting better performance for ketone detection[6][7].
-
General Selectivity Trends: Based on fundamental chemical principles, the reactivity of DBD-H with different carbonyls is expected to follow this general trend:
-
Aliphatic Aldehydes > Aromatic Aldehydes > Aliphatic Ketones > Aromatic Ketones
-
This is due to the combined effects of steric hindrance and electronic stabilization. Aromatic aldehydes and ketones are less reactive than their aliphatic counterparts because the carbonyl group is stabilized by resonance with the aromatic ring[8]. Ketones are sterically more hindered and electronically less electrophilic than aldehydes.
-
Experimental Workflow for Assessing Carbonyl Selectivity
To rigorously determine the selectivity of DBD-H for a range of carbonyl compounds, a systematic experimental approach is required. The following workflow, visualized in the diagram below, outlines the key steps.
Caption: A typical experimental workflow for determining the selectivity of DBD-H.
Detailed Experimental Protocol
The following is a representative protocol for a kinetic study to determine the selectivity of DBD-H for different carbonyl compounds using HPLC with fluorescence detection. This protocol is designed to be a self-validating system.
Objective: To determine the pseudo-first-order rate constants for the reaction of DBD-H with a panel of carbonyl compounds.
Materials:
-
This compound (DBD-H)
-
Carbonyl compounds for testing (e.g., formaldehyde, acetaldehyde, propionaldehyde, benzaldehyde, acetone, cyclohexanone, methylglyoxal)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Solutions:
-
DBD-H Stock Solution (10 mM): Dissolve an appropriate amount of DBD-H in acetonitrile.
-
Carbonyl Stock Solutions (100 mM): Prepare individual stock solutions of each carbonyl compound in acetonitrile.
-
Reaction Buffer: Prepare acetonitrile containing 0.05% (v/v) trifluoroacetic acid.
-
-
Kinetic Experiment:
-
For each carbonyl compound, prepare a reaction mixture in an autosampler vial by adding:
-
980 µL of Reaction Buffer
-
10 µL of Carbonyl Stock Solution (final concentration 1 mM)
-
-
Initiate the reaction by adding 10 µL of DBD-H Stock Solution (final concentration 0.1 mM). The final volume is 1 mL.
-
Immediately place the vial in the HPLC autosampler, which is programmed to inject a sample (e.g., 10 µL) at regular time intervals (e.g., every 2 minutes for 30 minutes).
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient to separate the DBD-hydrazone product from the unreacted DBD-H and carbonyl compound (e.g., 30-70% B over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection: Excitation at ~460 nm, Emission at ~560 nm.
-
-
Data Analysis:
-
Integrate the peak area of the DBD-hydrazone product at each time point.
-
Plot the natural logarithm of the remaining DBD-H concentration (or the increase in product concentration) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').
-
Reaction Mechanism of DBD-H with a Carbonyl
The reaction proceeds via a two-step addition-elimination mechanism, which is acid-catalyzed.
Caption: Acid-catalyzed formation of a fluorescent DBD-hydrazone.
Alternative Probes and Concluding Remarks
While DBD-H is a robust and versatile probe, other reagents are available for carbonyl detection, each with its own advantages. For instance, NBD-H offers higher sensitivity for aldehydes, while probes like dansyl hydrazine have a long history of use in HPLC analysis[9]. More recently, probes based on different fluorophores and reaction mechanisms have been developed for specific applications, such as imaging aldehydes in living cells.
References
-
Strategies for designing organic fluorescent probes for biological imaging of reactive carbonyl species. (2019). Chemical Society Reviews, 48(15). [Link]
-
Imai, K., Uzu, S., Kanda, S., & Nakashima, K. (1995). Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones. The Analyst, 120(6), 1779-1783. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]
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Durst, H. D., Milano, M., Kikta, E. J., Connelly, S. A., & Grushka, E. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry, 47(11), 1797-1801. [Link]
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Difference Between Aromatic and Aliphatic Aldehydes. (2018). Pediaa.Com. [Link]
-
Mechanism for hydrazone formation from carbonyl and hydrazine compound. (n.d.). ResearchGate. [Link]
-
Fluorogenic reagents having a 2,1,3-benzoxadiazole (benzofurazan) moiety are reviewed in terms of reactivity, fluorescence characteristics, sensitivity and applicability in the biosciences. (2016). ResearchGate. [Link]
-
Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones. (1995). The Analyst, 120(6), 1779-1783. [Link]
-
Reactivities of Aldehydes and Ketones. (n.d.). KPU Pressbooks. [Link]
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Inter-laboratory comparison of thiol detection methods
An Inter-Laboratory Guide to Thiol Detection Methodologies: Ensuring Accuracy and Comparability in Research and Development
For researchers, scientists, and drug development professionals, the accurate quantification of thiols is a critical analytical challenge. Thiols, characterized by their reactive sulfhydryl (-SH) group, are fundamental to cellular homeostasis, protein structure, antioxidant defense, and enzymatic activity. Their precise measurement is therefore essential, from fundamental biochemistry to the quality control of thiol-containing therapeutics.
This guide provides an in-depth comparison of the most prevalent thiol detection methods. Moving beyond a simple listing of protocols, we will explore the underlying chemical principles, the rationale behind experimental choices, and the inherent limitations of each technique. Our objective is to equip you with the expertise to not only select the appropriate assay for your needs but also to design and participate in inter-laboratory comparisons to validate and standardize your findings across the scientific community.
Section 1: Foundational Thiol Detection Chemistries
The quantification of thiols invariably relies on their chemical derivatization. The choice of reagent dictates the assay's sensitivity, specificity, and compatibility with complex biological matrices. Here, we compare three workhorse methodologies: the classic Ellman's assay, maleimide-based conjugation, and sensitive fluorescent probes.
Ellman's Reagent (DTNB): The Colorimetric Standard
For decades, the Ellman's test has been the gold standard for quantifying thiols.[1] Its enduring popularity stems from its simplicity, cost-effectiveness, and robust performance.
Principle of Action: The method is based on a thiol-disulfide exchange reaction between the thiol of interest and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent). The reaction stoichiometrically releases a vibrant yellow chromophore, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically.[2][3]
Causality in Protocol Design: The reaction is typically performed at a slightly alkaline pH (7.4-8.0).[1][4] This is a critical choice: the thiol's nucleophilicity is dominated by its deprotonated thiolate form (RS⁻). An alkaline buffer increases the concentration of the reactive thiolate, ensuring a rapid and complete reaction.
Experimental Protocol: Ellman's Assay
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA. The EDTA is included to chelate divalent metal ions that can catalyze thiol oxidation.
-
DTNB Stock Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer. This solution should be prepared fresh.
-
-
Standard Curve Preparation:
-
Prepare a 1.5 mM stock solution of a known thiol standard, such as L-cysteine hydrochloride monohydrate, in the Reaction Buffer.
-
Perform serial dilutions to create a range of standards (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.25 mM).
-
-
Assay Procedure:
-
To 1.25 mL of Reaction Buffer in a cuvette, add 125 µL of your unknown sample or standard.
-
Add 25 µL of the DTNB Stock Solution.
-
Prepare a blank using 125 µL of Reaction Buffer instead of the sample.
-
Mix gently and incubate at room temperature for 15 minutes.[4]
-
-
Measurement and Calculation:
-
Measure the absorbance of the standards and samples at 412 nm against the blank.
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Alternatively, calculate the thiol concentration directly using the Beer-Lambert law (A = εbc), where ε (the molar extinction coefficient) for TNB is 14,150 M⁻¹cm⁻¹ at pH 8.0.[4][5]
-
Maleimide-Based Probes: High Specificity Conjugation
Maleimide chemistry is a cornerstone of bioconjugation, prized for its high selectivity and rapid reaction kinetics under physiological conditions.[6]
Principle of Action: The reaction proceeds via a Michael addition, where the thiol's nucleophilic sulfur atom attacks one of the carbon atoms in the maleimide's double bond.[7][8] This forms a stable thioether linkage. This principle is used not only for quantification but also for linking drugs to antibodies (ADCs) or attaching fluorescent labels.
Key Experimental Considerations:
-
pH Control: The reaction is most efficient and specific at a pH range of 6.5-7.5. At pH > 8.0, maleimides can react with primary amines (e.g., lysine residues), compromising specificity.[2]
-
Instability: A significant drawback is the potential for the thioether bond to undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[9] This can lead to payload exchange and off-target effects in drug conjugate applications.
Fluorescent Probes: The High-Sensitivity Frontier
When sample is limited or the target thiol concentration is very low, fluorescent probes provide a significant advantage in sensitivity over colorimetric methods.[10][11]
Principle of Action: A diverse array of reaction mechanisms is employed.[12] Many probes are designed to be "pro-fluorescent," existing in a non-fluorescent or quenched state until they react with a thiol. Common mechanisms include:
-
Michael Addition: Similar to maleimides, a thiol reacts with an electron-deficient double bond, disrupting a quenching mechanism and "turning on" fluorescence.[10][12]
-
Disulfide/Se-N Bond Cleavage: The reducing ability of thiols is exploited to cleave a bond that holds a quencher to a fluorophore, releasing the fluorescent component.[12]
-
Nucleophilic Aromatic Substitution: Thiolates displace a leaving group on an aromatic ring, which is part of the fluorophore system, leading to a change in its electronic (and thus fluorescent) properties.
Experimental Protocol: General Fluorescent Thiol Assay
-
Reagent Preparation:
-
Assay Buffer: Buffer conditions are probe-specific; consult the manufacturer's literature. A common choice is a phosphate buffer at pH 7.4.
-
Probe Stock: Dissolve the fluorescent probe in a suitable solvent like DMSO to create a concentrated stock.
-
-
Standard Curve: Prepare a standard curve using a known thiol (e.g., glutathione or cysteine) in the assay buffer. The concentration range should be significantly lower than for Ellman's, often in the low micromolar to nanomolar range.
-
Assay Procedure:
-
Add samples and standards to the wells of a microplate (black plates are preferred for fluorescence to reduce background).
-
Add the fluorescent probe solution to all wells. The final concentration must be optimized to balance signal intensity and background.
-
Incubate for the recommended time (can range from minutes to an hour), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the specific probe.
-
Plot the fluorescence intensity of the standards versus their concentration to determine the concentration of the unknown samples.
-
Section 2: Comparative Performance Analysis
The choice of method is a critical decision driven by the specific demands of the experiment. There is no single "best" method; instead, there is a most appropriate method for a given context.
| Feature | Ellman's Assay (DTNB) | Maleimide-Based Assays | Fluorescent Probes (e.g., mBBr) |
| Principle | Colorimetric; Thiol-disulfide exchange[2] | Covalent conjugation via Michael addition[8] | Fluorometric; various mechanisms[2][12] |
| Sensitivity | Moderate (µM range) | High (nM to µM range) | Very High (nM to pM range)[10] |
| Selectivity | Reacts with most accessible thiols | Highly selective for thiols at pH 6.5-7.5[2] | Generally high, but can vary by probe |
| Throughput | High (96-well plate compatible) | Moderate to High | High (96/384-well plate compatible) |
| Instrumentation | Spectrophotometer / Plate Reader | Spectrophotometer or Fluorometer | Fluorescence Plate Reader / Fluorometer |
| Key Advantage | Simple, robust, inexpensive | High specificity for conjugation | Superior sensitivity for low-abundance thiols |
| Key Limitation | Lower sensitivity, interference from colored compounds | Potential for retro-Michael reaction[9] | Cost, potential for photobleaching, probe-specific optimization needed |
Section 3: Designing a Robust Inter-Laboratory Comparison Study
Ensuring that results are reproducible and comparable between different laboratories is the hallmark of scientific rigor.[13] An inter-laboratory comparison (ILC) or proficiency test is a formal study to assess the performance of analytical methods across multiple sites.[14][15] This is a mandatory requirement for laboratories seeking ISO/IEC 17025 accreditation.[16]
Methodology for a Thiol Detection ILC
-
Planning and Design (Coordinating Laboratory):
-
Define Objectives: Clearly state the goal. Is it to compare the accuracy of two different methods (e.g., Ellman's vs. a new fluorescent probe)? Or is it to assess the proficiency of different labs using the same method?
-
Participant Recruitment: Select a sufficient number of competent laboratories to participate.[17]
-
Sample Preparation: This is the most critical step for thiol analysis. Prepare a bulk sample of a known thiol (e.g., glutathione) in a stabilizing buffer at a clinically relevant concentration. The key challenge is preventing oxidation. This may involve acidification (pH < 4) and storage at -80°C. Aliquot the sample into identical, clearly labeled vials. A subset of samples should be retained for stability testing.
-
Protocol Standardization: Provide all participating labs with identical, detailed, step-by-step protocols for each method being tested. This minimizes procedural variability.
-
-
Execution (Participating Laboratories):
-
Sample Handling: Upon receipt, labs must follow strict storage instructions.
-
Analysis: Each lab analyzes the provided samples according to the standardized protocols. It is best practice to run the samples in triplicate.
-
Data Reporting: Labs report their raw data (e.g., absorbance values) and calculated concentrations back to the coordinating body using a standardized template.
-
-
Statistical Analysis and Evaluation (Coordinating Laboratory):
-
Outlier Detection: Before analysis, data is checked for outliers using statistical tests like Cochran's test for variances and Grubbs' test for means.[16] Outliers may indicate a significant deviation in protocol or an instrument malfunction and may be excluded from the main analysis.
-
Performance Evaluation: The results are analyzed to assess bias (how close the lab's average is to the reference value) and precision. A common metric is the z-score, which quantifies how many standard deviations a result is from the consensus mean.[15]
-
Method Validation: The study provides crucial data on the method's repeatability (precision within one lab) and reproducibility (precision between different labs).
-
-
Reporting and Corrective Actions:
-
A comprehensive report is circulated to all participants, summarizing the overall findings and individual lab performance (often anonymized).
-
Labs with unsatisfactory results should investigate the root cause (e.g., calibration error, sample handling) and implement corrective actions.[13]
-
Conclusion
The accurate quantification of thiols is a non-trivial but essential task in modern biological and pharmaceutical sciences. While classic methods like the Ellman's assay offer reliability and simplicity, newer fluorescent probes provide the enhanced sensitivity required for trace-level detection. The choice of method must be a deliberate one, guided by the specific requirements of the analyte, the sample matrix, and the research question.
Ultimately, confidence in any analytical method is established through rigorous validation. By embracing inter-laboratory comparison studies, the scientific community can ensure that data is not only accurate within a single lab but also reproducible and comparable across institutions, fostering collaboration and accelerating the pace of discovery.
References
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Chen, X., Zhou, Y., Peng, X., & Yoon, J. (2012). Thiol Reactive Probes and Chemosensors. Molecules, 17(10), 12274–12293. [Link]
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Yang, Y., & Yang, Y. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3562. [Link]
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Fu, L., Wang, W., & Yang, Y. (2022). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling, 36(1-3), 133–149. [Link]
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Gao, F., Zhang, Y., Wang, S., & Li, G. (2014). A highly selective fluorescent probe for detection of biological samples thiol and its application in living cells. Talanta, 129, 359-363. [Link]
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Yang, Y., & Yang, Y. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3562. [Link]
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Tikhonov, A. A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. [Link]
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Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. [Link]
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Tikhonov, A. A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. [Link]
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Toyo'oka, T. (2009). Recent advances in separation and detection methods for thiol compounds in biological samples. Journal of Chromatography B, 877(28), 3318-3330. [Link]
-
Smith, S. L., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8565–8573. [Link]
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ResearchGate. (n.d.). Detection of the reduced (free) thiol content. (A) The Ellman assay is... [Link]
-
Wikipedia. (n.d.). Ellman's reagent. [Link]
-
Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. [Link]
-
Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. [Link]
-
Hibbert, D. B. (2012). Interlaboratory Studies. In Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic. [Link]
-
Lu, H., et al. (2010). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 748-752. [Link]
-
Tikhonov, A. A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. [Link]
-
Hansen, J. M., & Harris, C. (2013). Methods for the determination and quantification of the reactive thiol proteome. Current protocols in toxicology, Chapter 7, Unit7.7. [Link]
-
Zhang, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. mAbs, 14(1), 2039750. [Link]
-
CompaLab. (n.d.). What is an inter laboratory comparison? [Link]
-
Lattuada, L., et al. (2016). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Bioconjugate Chemistry, 27(9), 1957–1973. [Link]
-
Global Manager Group. (n.d.). Inter Laboratory Comparison. [Link]
-
Priel, M., et al. (2013). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]
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A Senior Application Scientist's Guide to Derivatization: Unpacking the Linearity and Detection Limits of DBD-H and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of low-abundance or chromatographically challenging analytes is a cornerstone of robust analytical methodology. When direct detection falls short, derivatization emerges as a powerful strategy, transforming analytes into species with enhanced detectability. Among the arsenal of derivatization reagents, 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethyl)amino-2,1,3-benzoxadiazole (DBD-H) and its analogues have carved a niche for their reactivity and favorable fluorescence properties.
This guide provides an in-depth, objective comparison of the performance of DBD-H derivatization with other commonly employed alternatives. We will delve into the critical parameters of linearity and detection limits, supported by experimental data, to empower you in selecting the optimal derivatization strategy for your analytical endeavors. This is not merely a collection of protocols; it is a synthesis of technical data and field-proven insights designed to ensure the scientific integrity and trustworthiness of your results.
The "Why" of Derivatization: Enhancing Analytical Performance
In high-performance liquid chromatography (HPLC), many biologically significant molecules, such as amino acids, thiols, and carboxylic acids, lack a strong native chromophore or fluorophore, rendering their detection by UV or fluorescence detectors challenging. Derivatization addresses this by covalently attaching a tag to the analyte, thereby improving its physicochemical properties for separation and detection.[1] The ideal derivatization reaction is rapid, quantitative, and produces a stable, single derivative with a high detector response.[2]
A Deep Dive into DBD-H and its Analogues
DBD-H belongs to the benzofurazan family of fluorogenic reagents. Its core structure, 2,1,3-benzoxadiazole, is the basis for a range of derivatizing agents tailored for different functional groups. A notable analogue is 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), which is highly reactive towards primary and secondary amines and thiols.[3] The derivatization reaction with DBD-F involves the nucleophilic substitution of the fluorine atom by the amino or thiol group, yielding a highly fluorescent product.
Caption: Reaction of DBD-F with a primary amine.
The resulting derivatives of DBD-F exhibit strong fluorescence, typically with excitation maxima around 450-460 nm and emission maxima in the range of 560-590 nm, a spectral region where background fluorescence from biological matrices is often lower.[3]
Head-to-Head Comparison: DBD-H Analogues vs. The Field
The choice of a derivatization reagent is a critical decision in method development. To provide a clear and objective comparison, the following tables summarize the performance characteristics of DBD-F and other widely used derivatization reagents for primary amines and thiols.
For the Analysis of Primary Amines (e.g., Amino Acids)
| Reagent | Linearity (R²) | Limit of Detection (LOD) | Derivative Stability | Key Advantages | Key Disadvantages |
| DBD-F | > 0.999 | Sub-picomole | Generally stable | High sensitivity, good stability of derivatives | Can react with other nucleophiles |
| Dansyl Chloride | > 0.999[4] | Picomole to femtomole[5] | Moderate, can be prone to degradation[5] | High sensitivity with fluorescence, well-established method | Reacts with phenols and imidazoles, less stable derivatives than Dabsyl-Cl[5] |
| Dabsyl Chloride | > 0.99[6] | Picomole | Excellent, very stable derivatives[5][6] | Very stable derivatives, visible detection avoids some matrix interference | Lower fluorescence quantum yield than Dansyl-Cl |
| o-Phthalaldehyde (OPA) | > 0.99 | Picomole | Unstable, requires rapid analysis or use of a stabilizing thiol[2] | Rapid reaction, automatable | Does not react with secondary amines, unstable derivatives[2] |
For the Analysis of Thiols (e.g., Cysteine, Glutathione)
| Reagent | Linearity (R²) | Limit of Detection (LOD) | Principle of Detection | Key Advantages | Key Disadvantages |
| DBD-F | Typically > 0.99 | Sub-picomole | Fluorescence | High sensitivity, stable derivatives | Can also react with amines |
| Ellman's Reagent (DTNB) | Typically > 0.99 | Micromolar range | Colorimetric (Absorbance at 412 nm) | Simple, rapid, widely used for total thiol quantification[7] | Lower sensitivity compared to fluorescent probes, potential for interference[8] |
| Monobromobimane (mBBr) | Typically > 0.99 | Picomole to femtomole | Fluorescence | High sensitivity, relatively specific for thiols | Reagent is light-sensitive, can undergo side reactions |
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical method hinges on a well-defined and reproducible protocol. Below are detailed, step-by-step methodologies for derivatization with DBD-F and two common alternatives. The rationale behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Derivatization of Primary Amines with DBD-F
This protocol is designed for the sensitive quantification of primary and secondary amines in biological samples.
1. Sample Preparation:
-
Rationale: To remove interfering substances and bring the analyte into a suitable solvent.
-
Procedure: For biological fluids like plasma or urine, perform protein precipitation with a suitable organic solvent (e.g., acetonitrile or methanol) or solid-phase extraction (SPE). Evaporate the solvent and reconstitute the sample in the derivatization buffer.
2. Derivatization Reaction:
-
Rationale: To ensure a complete and rapid reaction.
-
Reagents:
-
10 mM DBD-F in acetonitrile.
-
100 mM Borate buffer (pH 8.5).
-
-
Procedure:
-
To 50 µL of the sample or standard solution in a microcentrifuge tube, add 50 µL of the borate buffer.
-
Add 100 µL of the DBD-F solution.
-
Vortex briefly and incubate at 50°C for 30 minutes in the dark.
-
Cool the reaction mixture to room temperature.
-
3. HPLC Analysis:
-
Rationale: To separate the derivatized analytes for quantification.
-
Typical Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detector with excitation at ~450 nm and emission at ~560 nm.
-
Caption: A typical workflow for the analysis of primary amines using DBD-F derivatization.
Protocol 2: Derivatization of Primary Amines with Dansyl Chloride
A well-established method for the derivatization of primary and secondary amines.[9]
1. Reagent Preparation:
-
Dansyl Chloride Solution (50 mM): Prepare fresh by dissolving 135 mg of dansyl chloride in 10 mL of acetonitrile. Store in the dark.[9]
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.[9]
2. Derivatization Procedure:
-
In a microcentrifuge tube, add 25 µL of the sample or standard.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.[9]
-
Add 50 µL of the Derivatization Buffer (pH 9.8).[9]
-
Vortex the mixture thoroughly.
-
Incubate at 60-80°C for 30-60 minutes in the dark.[9]
-
Cool to room temperature.
-
Optionally, add a quenching solution (e.g., 10% ammonium hydroxide) to consume excess dansyl chloride.
3. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Detection: Fluorescence detector (Excitation: ~335 nm, Emission: ~520 nm) or UV detector (~254 nm).
Protocol 3: Derivatization of Primary Amines with OPA
A rapid and automatable method, but with considerations for derivative stability.[10]
1. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5-10.2): Prepare a solution of boric acid and adjust the pH with sodium hydroxide.[11]
-
OPA Reagent: Dissolve OPA in the borate buffer and add a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid). Prepare this reagent fresh daily.[12]
2. Derivatization Procedure:
-
This reaction is typically performed in an autosampler immediately before injection.
-
Mix the sample or standard with the OPA reagent in a specific ratio (e.g., 1:5 sample to reagent).
-
Allow a short reaction time (e.g., 1-2 minutes) at room temperature.
3. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).[10]
Expert Insights and Practical Considerations
As a Senior Application Scientist, I emphasize that the choice of derivatization reagent extends beyond just performance metrics. Practical considerations are paramount for successful implementation in a routine laboratory setting.
-
Matrix Effects: Biological samples are complex matrices that can interfere with the derivatization reaction or the detection of the derivatives.[13][14] It is crucial to perform thorough sample cleanup and to validate the method in the specific matrix of interest. The use of an internal standard, preferably a stable isotope-labeled version of the analyte, is highly recommended to compensate for matrix effects and variations in derivatization efficiency.
-
Reagent Stability and Handling: Some reagents, like OPA, and their derivatives are notoriously unstable, requiring strict control over reaction times and immediate analysis.[2] Dansyl chloride is sensitive to hydrolysis and should be prepared fresh.[15] DBD-F and Dabsyl chloride generally offer better stability, which is a significant advantage in high-throughput settings.[3][6]
-
Cost-Effectiveness: The cost per analysis is an important factor, especially for large-scale studies. While the initial cost of the derivatization reagent is a consideration, the overall cost should also include factors like the need for specialized equipment, analysis time, and potential for method failure and re-analysis.[16]
-
Method Validation: Regardless of the chosen reagent, a rigorous method validation is essential to ensure the reliability of the analytical data.[11] This includes assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, following guidelines from regulatory bodies like the ICH.[17]
Conclusion: Making an Informed Decision
The selection of a derivatization reagent is a multifaceted decision that requires a thorough understanding of the analyte, the sample matrix, and the analytical objectives. DBD-H and its analogues, particularly DBD-F, offer an excellent combination of high sensitivity, good derivative stability, and reactivity towards a broad range of biologically important molecules.
While Dansyl Chloride remains a workhorse in many laboratories due to its high sensitivity, its moderate derivative stability is a key consideration. Dabsyl Chloride provides exceptionally stable derivatives, making it a robust choice, especially when fluorescence detection is not a prerequisite. OPA offers the advantage of speed and automation but is hampered by the instability of its derivatives and its lack of reactivity with secondary amines.
Ultimately, the optimal derivatization strategy is the one that is validated to be fit for its intended purpose, providing accurate, precise, and reliable data that can withstand scientific scrutiny. This guide has provided the foundational knowledge and comparative data to empower you to make that informed decision.
References
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- Takeuchi, T. (2025). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
- Lkhagva, B., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods.
- Polite, L. N., et al. (n.d.).
- Rahman, M. M., et al. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. IntechOpen.
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- Al-Ghanayem, A. A., & El-Azab, A. S. (2025). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples.
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- Wikipedia. (n.d.). Dansyl chloride.
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- Gaug, M., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry.
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- Lee, D. (2021). Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method. Digital Commons @ Andrews University.
- Chhanikar, A. V., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research.
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Comparative study of benzofurazan reagents for amino acid analysis
An In-Depth Comparative Guide to Benzofurazan Reagents for Amino Acid Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids, the choice of derivatization reagent is a critical determinant of success. This guide offers a comprehensive comparison of commonly used benzofurazan-based reagents, providing the technical insights and experimental data necessary to make an informed decision for your specific analytical needs.
Amino acids, the fundamental building blocks of proteins, often lack the intrinsic physicochemical properties required for sensitive and selective detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC). Derivatization, the process of chemically modifying the amino acid to enhance its detectability, is therefore a cornerstone of amino acid analysis. An ideal derivatization reagent should react rapidly and completely with all amino acids, yield stable derivatives with high molar absorptivity or fluorescence quantum yield, and introduce a chromophore or fluorophore that allows for detection at wavelengths with minimal interference from the sample matrix.
Benzofurazan-based reagents have emerged as a powerful class of derivatizing agents, prized for their ability to form highly fluorescent adducts with both primary and secondary amino acids. This guide will focus on a comparative analysis of two prominent benzofurazan reagents: 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F), with additional context provided by other relevant analogues.
The Chemistry of Benzofurazan Reagents: A Mechanistic Overview
Benzofurazan reagents react with the primary or secondary amine group of an amino acid via a nucleophilic aromatic substitution reaction. The highly electron-withdrawing nitro or aminosulfonyl group at the 7-position activates the fluorine atom at the 4-position, making it an excellent leaving group upon nucleophilic attack by the amino group.
Figure 1: General workflow for amino acid analysis using benzofurazan reagents.
This reaction is typically carried out in a slightly alkaline medium to ensure the amino group is deprotonated and thus more nucleophilic. The resulting derivative possesses a strong fluorophore, allowing for highly sensitive detection.
Comparative Analysis of NBD-F and ABD-F
While both NBD-F and ABD-F operate on the same fundamental chemical principle, their distinct substituent groups impart different characteristics to the derivatization process and the resulting adducts.
| Feature | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) |
| Reaction Conditions | Milder conditions, typically 60°C for 1-5 minutes. | Requires more forcing conditions, often 55°C for 10 minutes. |
| Derivative Stability | NBD-amino acid derivatives exhibit good stability. | ABD-amino acid derivatives are noted for their exceptional stability. |
| Fluorescence Properties | Excitation: ~470 nm, Emission: ~530 nm. | Excitation: ~389 nm, Emission: ~513 nm. |
| Sensitivity | High sensitivity, with detection limits in the low femtomole range. | Generally offers higher sensitivity than NBD-F. |
| Selectivity | Reacts with primary and secondary amines. | Reacts with primary and secondary amines. |
| Advantages | Rapid reaction kinetics. | Superior stability of derivatives, potentially higher sensitivity. |
| Disadvantages | Derivatives can be susceptible to photobleaching. | Slower reaction kinetics compared to NBD-F. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the derivatization of amino acids using NBD-F and ABD-F. It is essential to optimize these conditions for your specific sample matrix and analytical instrumentation.
Derivatization with NBD-F
This protocol is adapted from standard methods for amino acid analysis.
Materials:
-
Standard amino acid solutions (10 µM)
-
NBD-F solution (1 mg/mL in acetonitrile)
-
Borate buffer (0.1 M, pH 8.0)
-
Hydrochloric acid (0.1 M)
Procedure:
-
To 100 µL of the amino acid standard solution in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 8.0).
-
Add 100 µL of the NBD-F solution.
-
Vortex the mixture and incubate at 60°C for 5 minutes in a water bath.
-
Cool the reaction mixture to room temperature.
-
Add 200 µL of 0.1 M HCl to stop the reaction.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
Figure 2: Workflow for amino acid derivatization with NBD-F.
Derivatization with ABD-F
This protocol is based on established methods for high-sensitivity amino acid analysis.
Materials:
-
Standard amino acid solutions (10 µM)
-
ABD-F solution (1 mg/mL in acetonitrile)
-
Borate buffer (0.1 M, pH 9.0)
-
Taurine solution (to quench excess reagent)
-
Hydrochloric acid (0.1 M)
Procedure:
-
To 100 µL of the amino acid standard solution, add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 100 µL of the ABD-F solution.
-
Vortex the mixture and incubate at 55°C for 10 minutes.
-
Add 100 µL of taurine solution to react with the excess ABD-F.
-
Incubate for an additional 5 minutes at 55°C.
-
Cool the reaction mixture to room temperature.
-
Add 100 µL of 0.1 M HCl.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject into the HPLC system.
Chromatographic Considerations
The separation of benzofurazan-derivatized amino acids is typically achieved using reversed-phase HPLC (RP-HPLC) with a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The fluorescence detector should be set to the appropriate excitation and emission wavelengths for the specific reagent used.
Conclusion: Selecting the Right Reagent for Your Application
The choice between NBD-F and ABD-F, or other benzofurazan reagents, will depend on the specific requirements of your analysis.
-
NBD-F is an excellent choice for routine analyses where rapid sample throughput is a priority. Its fast reaction kinetics makes it well-suited for automated systems.
-
ABD-F is the preferred reagent when ultimate sensitivity and derivative stability are paramount. This is particularly important for the analysis of low-abundance amino acids or when samples need to be stored before analysis.
Ultimately, the optimal choice of reagent should be validated for each specific application, taking into account the sample matrix, the required sensitivity, and the available instrumentation. This guide provides the foundational knowledge and experimental framework to embark on this selection process with confidence.
References
-
Imai, K., and Watanabe, Y. (1981). Fluorimetric determination of secondary amino acids by 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. Analytica Chimica Acta, 130(2), 377-383. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan
For laboratory professionals dedicated to advancing research and development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (CAS 131467-86-2), a compound recognized for its utility as a derivatization agent and its classification as a dangerous good for transport[1]. The protocols outlined herein are synthesized from established best practices for handling structurally related hazardous compounds, ensuring a self-validating system of safety and compliance.
Hazard Profile and Risk Assessment: Understanding the Compound
This compound is a complex molecule featuring three key functional groups that dictate its hazard profile: a benzofurazan core, a hydrazino group, and a dimethylsulfamoyl group. A comprehensive risk assessment necessitates an understanding of the hazards associated with each component.
-
Hydrazine Moiety: The presence of the hydrazino (-NHNH2) group is of primary concern. Hydrazine and its derivatives are well-documented as being toxic, corrosive, and potential carcinogens[2][3][4]. They are powerful reducing agents that can react vigorously, and sometimes explosively, with oxidizing agents[5][6]. Skin contact, ingestion, and inhalation of hydrazine compounds can be harmful[7].
-
Benzofurazan Core: Benzofurazan and its derivatives are classified as acutely toxic if swallowed and are known to be combustible solids. They can also be harmful to aquatic organisms, necessitating careful environmental containment[8].
-
Sulfamoyl Group: While the sulfamoyl group is generally less reactive, its presence contributes to the overall chemical properties of the molecule and must be considered in the disposal pathway.
Given this composite hazard profile, this compound must be treated as a hazardous substance requiring meticulous handling and disposal to mitigate risks to personnel and the environment.
Personnel Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. All operations should be conducted within a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields and a face shield. | Protects against splashes of the chemical and the neutralizing agents, which can cause severe eye damage[3][9]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Prevents skin contact, as hydrazine derivatives can be toxic and cause skin irritation[2][10][11]. |
| Body Protection | A lab coat, worn fully buttoned. | Provides a barrier against accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosol or dust formation and ventilation is inadequate[6]. | Protects against inhalation of the compound, which can be toxic[7]. |
Disposal Workflow: A Step-by-Step Protocol
The primary and most recommended method for the disposal of this compound is through chemical neutralization of the hazardous hydrazino group via oxidation. This process converts the hydrazine moiety into less harmful substances, primarily nitrogen gas and water[5].
Caption: Decision workflow for the safe disposal of this compound.
This protocol is designed for small laboratory quantities (typically <5 grams) of the compound.
-
Segregation: Ensure that waste containing this compound is collected in a dedicated, clearly labeled, and compatible waste container. Do not mix with other chemical waste streams[3][12].
-
Dilution: In a chemical fume hood, carefully dilute the waste material with water to a concentration of less than 5%.[5] This is a critical step to control the exothermic nature of the subsequent neutralization reaction[5].
-
Preparation of Oxidizing Agent: Prepare a dilute solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl) or calcium hypochlorite. Hydrogen peroxide can also be used, but the reaction may be slower unless catalyzed by a trace amount of copper sulfate[5][6].
-
Neutralization Reaction:
-
Place the diluted waste solution in a suitably large flask equipped with a magnetic stirrer.
-
Slowly, and with constant stirring, add the dilute sodium hypochlorite solution dropwise. The reaction between hydrazine and sodium hypochlorite yields nitrogen gas, water, and sodium chloride[5].
-
Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, cease addition of the oxidizing agent immediately and allow the mixture to cool.
-
Continue adding the oxidizing agent until an excess has been added to ensure complete destruction of the hydrazine moiety. The optimal pH for this reaction is between 5 and 8[5].
-
-
Verification of Complete Destruction:
-
After the addition of the oxidizing agent is complete, continue stirring for at least one hour.
-
Test the solution for the presence of residual hydrazine using commercially available test strips or a colorimetric method with p-dimethylaminobenzaldehyde[6]. If hydrazine is still present, add more oxidizing agent and repeat the test.
-
-
Final pH Adjustment and Disposal:
-
Once the absence of hydrazine is confirmed, neutralize the pH of the resulting solution to between 6 and 8 using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.
-
The final neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local, state, and federal regulations[12][13]. Always consult your institution's environmental health and safety office for final approval.
-
Spill Management
In the event of a spill, the area should be evacuated and ventilated. Personnel involved in the cleanup must wear the appropriate PPE as detailed in Section 2.
-
Containment: For solid spills, carefully sweep up the material and place it in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Decontamination: The spill area should be decontaminated with a dilute solution of sodium hypochlorite, followed by a thorough water rinse[5].
-
Waste Disposal: All contaminated materials (absorbent, cleaning cloths, etc.) must be collected in a sealed container and disposed of as hazardous waste.
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental protection.
References
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-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]
- Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. (2025). Benchchem.
- Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide. (2025). Benchchem.
- Safety and Handling of Hydrazine. (n.d.). DTIC.
- Safety Data Sheet. (2025). Fisher Scientific.
- Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. (n.d.).
- Safety Data Sheet. (n.d.). Fisher Scientific.
- Safety Data Sheet. (2009). Fisher Scientific.
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- Safety Data Sheet. (2023). Sigma-Aldrich.
- Safety Data Sheet. (2025). Fisher Scientific.
- 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct-SDS. (2024). MedChemExpress.
- Safety Data Sheet. (2025). Sigma-Aldrich.
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A Senior Application Scientist's Guide to Handling 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan: Essential Safety and Handling Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. The compound 4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan, a member of the benzofurazan family, is a potent tool in chemical biology and diagnostics. However, its structural motifs—specifically the benzofurazan (also known as benzoxadiazole) ring and the hydrazino group—necessitate a rigorous and informed approach to laboratory safety.
This guide provides a direct, field-tested framework for handling this compound. It moves beyond a simple checklist to instill a deep understanding of why specific precautions are critical, ensuring that safety protocols become an intrinsic part of the experimental workflow. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a conservative safety strategy can be constructed by analyzing the known hazards of structurally analogous chemicals.
Hazard Assessment: An Informed Perspective
The primary hazards associated with this compound are inferred from related compounds containing the hydrazino and benzofurazan moieties. Hydrazine derivatives can be toxic and are often handled as potential carcinogens.[1] The benzofurazan core, particularly when substituted with nitro groups as seen in similar reagents, can be energetically unstable and pose an explosion risk under specific conditions like heat, shock, or friction.[2][3]
Based on GHS classifications for compounds like 4-Hydrazino-7-nitrobenzofurazan, we can anticipate a similar hazard profile.[4][5]
Table 1: Anticipated Hazard Profile based on Structurally Related Compounds
| Hazard Class | GHS Hazard Statement | Rationale and Key Considerations |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2][4][5] | The compound is likely to cause irritation upon direct contact. Prolonged exposure could lead to more severe dermal effects. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[2][4][5] | Direct contact with the eyes can cause significant damage. This necessitates robust eye protection. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[4][5] | Inhalation of the dust or aerosols can irritate the respiratory tract. Handling should occur in well-ventilated areas. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[5] | Ingestion of the compound could be harmful, highlighting the need for strict hygiene practices. |
| Physical Hazard (Potential) | May explosively decompose on heating, shock, friction, etc.[2][3] | Benzofurazan derivatives, especially nitro-substituted ones, can be thermally unstable. Avoid heating the solid material unless the thermal stability has been thoroughly characterized. |
This substance is classified as a Dangerous Good for transport, which underscores its inherent risks.[6]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the risks outlined above. The selection of PPE should not be a static choice but rather adapted to the specific experimental procedure being performed.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale & Key Considerations |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[7][8] A full-face shield must be worn over goggles when handling the solid powder or during any operation with a risk of splashing or energetic decomposition.[7][9] | Protects against splashes of solutions and potential projectiles from accidental energetic events. Goggles provide a seal around the eyes, which safety glasses do not. |
| Hand Protection | Chemical-resistant nitrile gloves.[7] Double-gloving is recommended when handling the pure compound or concentrated solutions. | Nitrile gloves offer good resistance to a broad range of chemicals.[9] Always inspect gloves for degradation or punctures before use. Contaminated gloves must be disposed of immediately as hazardous waste. |
| Body Protection | A flame-resistant (FR) lab coat (e.g., Nomex) worn over clothing made of natural fibers like cotton.[7][9] An apron may be worn for additional splash protection. | Protects skin and personal clothing from contamination. The FR property is a critical precaution against the potential flammability and explosive nature of related compounds.[3] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | All handling of the solid compound or volatile solutions must be performed within a certified chemical fume hood.[5] | This primary engineering control is essential to prevent inhalation of dust or vapors, which may cause respiratory irritation. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the need for a NIOSH-approved respirator.[9] |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material.[10] | Protects feet from spills. Perforated shoes or sandals are never appropriate in a laboratory setting.[10] |
Operational Plans: Step-by-Step Protocols
Procedural discipline is as crucial as the PPE itself. The following workflows ensure that safety is integrated into every step of the handling process.
Pre-Operational Protocol: Donning PPE
The order in which PPE is put on is critical to ensure a proper seal and prevent cross-contamination.
Caption: PPE Donning Sequence Workflow.
Safe Handling Procedures
-
Weighing the Solid Compound:
-
Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weigh paper or a tared vial to minimize dispersal of the fine powder.
-
Handle with care, avoiding any actions that could create shock or friction.
-
Close the primary container immediately after dispensing.
-
Carefully clean the balance and surrounding area with a damp cloth, treating the cloth as contaminated waste.
-
-
Preparing Solutions:
-
Always add the solid compound to the solvent slowly.
-
If the dissolution process is exothermic, prepare the solution in an ice bath to manage the temperature rise.
-
Keep the container loosely capped or use a vented cap during dissolution to prevent pressure buildup, especially if there is any potential for gas evolution.
-
Post-Operational Protocol: Doffing PPE
Removing PPE in the correct order is paramount to prevent transferring contaminants from the "dirty" exterior of the gear to your skin or clothing.
Caption: PPE Doffing and Decontamination Sequence.
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Spill: Evacuate the area. Wear full PPE, including respiratory protection if necessary. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material into a suitable, labeled container for hazardous waste disposal. Do not allow the spilled material to enter drains.
Disposal Plan
Chemical waste management is a legal and ethical responsibility.
-
Waste Segregation: All materials that come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or unwanted product.
-
Contaminated PPE (gloves, disposable lab coats, etc.).
-
Contaminated lab supplies (pipette tips, weigh paper, wipes).
-
The first rinseate from cleaning contaminated glassware.[11]
-
-
Containerization: Collect all hazardous waste in a clearly labeled, sealed container that is chemically compatible with the waste.[11] The label must include the words "Hazardous Waste" and list all constituents.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.[12][13] Never dispose of this chemical down the drain or in the regular trash.[11]
By adhering to these rigorous protocols, you build a culture of safety that protects not only yourself but also your colleagues and the environment. This commitment to responsible chemical handling is the bedrock of innovative and trustworthy scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
